Ethyl 4-bromo-3,5-dihydroxybenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-bromo-3,5-dihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO4/c1-2-14-9(13)5-3-6(11)8(10)7(12)4-5/h3-4,11-12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJKJGZYGTUKKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)O)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801254844 | |
| Record name | 4-Bromo-3,5-dihydroxybenzoic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801254844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
350035-53-9 | |
| Record name | 4-Bromo-3,5-dihydroxybenzoic acid ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=350035-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-3,5-dihydroxybenzoic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801254844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical properties of Ethyl 4-bromo-3,5-dihydroxybenzoate
Technical Whitepaper: Chemical Profile & Synthetic Utility of Ethyl 4-bromo-3,5-dihydroxybenzoate
Executive Summary
This compound (CAS: 350035-53-9) serves as a high-value, polyfunctional scaffold in medicinal chemistry. Characterized by a dense substitution pattern—featuring a sterically demanding bromine atom flanked by two hydroxyl groups and a para-ester moiety—this compound acts as a critical divergence point. It is primarily utilized as a precursor for 3,4,5-substituted benzylpyrimidine antibiotics (e.g., Brodimoprim) and as a sterically congested electrophile in palladium-catalyzed cross-coupling reactions. This guide analyzes its physicochemical properties, validated synthetic pathways, and strategic applications in drug discovery.
Structural Analysis & Physicochemical Profile
The molecule exhibits a "push-pull" electronic system. The electron-withdrawing ester group at C1 increases the acidity of the phenolic protons, while the electron-donating hydroxyl groups at C3 and C5 activate the ring. The bromine atom at C4 introduces significant steric bulk and serves as a halogen handle for transition-metal catalysis.
Key Physicochemical Data
| Property | Value | Note |
| CAS Number | 350035-53-9 | |
| Molecular Formula | C₉H₉BrO₄ | |
| Molecular Weight | 261.07 g/mol | |
| Appearance | Off-white to pale pink powder | Phenolic oxidation sensitivity |
| Melting Point | 148–152 °C | Dependent on purity/solvate form |
| Solubility | DMSO, DMF, Ethanol, Ethyl Acetate | Poor water solubility (<0.5 mg/mL) |
| pKa (Phenol) | ~7.8 (Predicted) | Acidified by ortho-Br and para-Ester |
| LogP | 2.5 | Lipophilic scaffold |
Mechanistic Insight: The position of the bromine atom (ortho to two hydroxyls) creates a "steric pocket." While this protects the C-Br bond from unwanted nucleophilic attacks, it necessitates the use of specialized ligands (e.g., SPhos, XPhos) during Suzuki-Miyaura couplings to overcome steric hindrance.
Synthetic Pathways & Production
The industrial synthesis of this compound typically follows a two-stage workflow starting from commercially available 3,5-dihydroxybenzoic acid (α-resorcylic acid).
Synthesis Workflow (Graphviz)
Caption: Two-step synthetic route emphasizing regioselective bromination followed by esterification.
Critical Control Points:
-
Regioselectivity: Bromination must be conducted at controlled temperatures (<20°C) to prevent over-bromination at the C2/C6 positions.
-
Work-up: The intermediate acid is often isolated to remove inorganic bromide salts before esterification, ensuring high purity of the final ester.
Reactivity & Functionalization
This scaffold allows for orthogonal functionalization. The hydroxyl groups can be alkylated to modulate lipophilicity, while the bromine atom serves as a site for carbon-carbon bond formation.
Reaction Map (Graphviz)
Caption: Divergent synthetic utility showing alkylation, cross-coupling, and hydrolysis pathways.
Application in Drug Discovery: The Brodimoprim Connection
The primary pharmaceutical utility of this scaffold is in the synthesis of Brodimoprim , a broad-spectrum antibiotic and dihydrofolate reductase (DHFR) inhibitor.
-
Mechanism: Brodimoprim is a 4-bromo analog of Trimethoprim.[1] The bromine atom enhances lipophilicity and binding affinity to bacterial DHFR.
-
Synthetic Role: this compound is converted to the 3,5-dimethoxy analog via exhaustive methylation. This intermediate is subsequently reduced to the aldehyde and condensed with anilinopyrimidines to form the final drug.
-
Significance: The 4-bromo-3,5-dialkoxy substitution pattern is difficult to achieve via direct bromination of the electron-rich dimethoxybenzene due to competing positional isomers. Starting with the dihydroxy benzoate allows for cleaner regiocontrol.
Experimental Protocol: Selective Synthesis
Objective: Synthesis of this compound from 3,5-dihydroxybenzoic acid.
Reagents:
-
3,5-Dihydroxybenzoic acid (1.0 eq)
-
Bromine (Br₂) (1.05 eq)
-
Glacial Acetic Acid (Solvent)
-
Ethanol (Absolute)[2]
-
Sulfuric Acid (Catalytic)[2]
Methodology:
-
Bromination: Dissolve 3,5-dihydroxybenzoic acid in glacial acetic acid. Cool to 15°C. Add bromine dropwise over 30 minutes. The solution will transition from clear to deep orange. Stir for 2 hours at room temperature. Pour into ice water. Filter the precipitate (4-bromo-3,5-dihydroxybenzoic acid) and dry.[3]
-
Esterification: Suspend the dried acid intermediate in absolute ethanol (10 mL/g). Add concentrated H₂SO₄ (0.5 mL/g). Reflux for 6–8 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hexanes).
-
Work-up: Concentrate ethanol under reduced pressure. Dilute residue with ethyl acetate and wash with saturated NaHCO₃ (to remove unreacted acid) and brine. Dry over MgSO₄ and concentrate.
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexanes/EtOAc gradient).
Validation Criteria:
-
¹H NMR (DMSO-d₆): Look for disappearance of the carboxylic acid proton and appearance of the ethyl quartet (~4.3 ppm) and triplet (~1.3 ppm). The aromatic region should show a singlet (2H) at ~7.0 ppm (downfield shift due to Br).
Handling & Safety
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The compound is light-sensitive and prone to oxidation (pinking) upon air exposure.
-
Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[4] Handle in a fume hood to avoid inhalation of dust.
-
Incompatibility: Strong oxidizing agents, strong bases (will deprotonate phenols and hydrolyze ester).
References
-
PubChem. (2025).[4][5] 4-Bromo-3,5-dihydroxybenzoic acid | C7H5BrO4.[6][7] National Library of Medicine. [Link]
-
Taylor & Francis. (2022). Brodimoprim: Knowledge and References. [Link]
Sources
- 1. Brodimoprim - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. EP0691323A1 - Process for preparing 3,5-dihydroxy 4-bromobenzoic acid - Google Patents [patents.google.com]
- 4. Ethyl 4-bromo-3-hydroxybenzoate | C9H9BrO3 | CID 12134897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Bromo-3-hydroxybenzoic acid | C7H5BrO3 | CID 6420973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Bromo-3,5-dihydroxybenzoic acid | C7H5BrO4 | CID 86023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Bromo-3,5-dihydroxybenzoic acid 99 16534-12-6 [sigmaaldrich.com]
An In-depth Technical Guide to Ethyl 4-bromo-3,5-dihydroxybenzoate
This guide provides a comprehensive overview of Ethyl 4-bromo-3,5-dihydroxybenzoate, a halogenated derivative of the gallic acid scaffold. This document consolidates its chemical identifiers, physicochemical properties, a robust synthesis protocol, expected analytical characterization, potential applications in medicinal chemistry, and essential safety and handling information. The insights provided herein are grounded in established chemical principles and data from structurally related analogs to offer a predictive and practical resource for laboratory professionals.
Core Identifiers and Chemical Properties
This compound is a substituted aromatic ester. Its core structure is based on benzoic acid, featuring two hydroxyl groups and a bromine atom on the aromatic ring, with the carboxyl group esterified with ethanol.
Nomenclature and Structural Identifiers
A comprehensive list of identifiers for this compound is provided below. These are critical for accurate substance identification in procurement, regulatory submissions, and literature searches.
| Identifier Type | Value |
| CAS Number | 350035-53-9[1][2] |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₉BrO₄ |
| Molecular Weight | 261.07 g/mol [2] |
| Canonical SMILES | CCOC(=O)c1cc(O)c(Br)c(O)c1 |
| InChI Key | N/A (Not readily available in public databases) |
Physicochemical Properties
While experimentally determined data for this specific compound are not widely published, the following properties can be predicted based on its structure and data from closely related analogs. These values should be used as estimates pending empirical verification.
| Property | Predicted Value / Comment |
| Physical State | Expected to be a solid at room temperature. |
| Melting Point | Not determined. The precursor, 4-bromo-3,5-dihydroxybenzoic acid, has a melting point of 227-229 °C. Esterification typically lowers the melting point. |
| Boiling Point | Not determined; likely to decompose upon heating at atmospheric pressure. |
| Solubility | Expected to have low solubility in water. Predicted to be soluble in polar organic solvents such as ethanol, methanol, DMSO, and ethyl acetate.[3] |
| pKa | The phenolic hydroxyl groups are weakly acidic. The pKa is estimated to be in the range of 7-9. |
Synthesis and Purification
The most direct and reliable method for the preparation of this compound is the Fischer esterification of its carboxylic acid precursor, 4-bromo-3,5-dihydroxybenzoic acid. This acid-catalyzed reaction with ethanol is a cornerstone of synthetic organic chemistry.
Proposed Synthesis Workflow: Fischer Esterification
The diagram below outlines the well-established Fischer esterification process, a robust and scalable method for synthesizing esters from carboxylic acids and alcohols.
Caption: Fischer Esterification Workflow for Synthesis.
Detailed Experimental Protocol
This protocol is based on standard Fischer esterification procedures and is expected to provide a good yield of the target compound.[4][5][6][7]
Materials:
-
4-Bromo-3,5-dihydroxybenzoic acid (1.0 eq)
-
Anhydrous Ethanol (used in excess, as solvent)
-
Concentrated Sulfuric Acid (catalytic amount, e.g., 0.05 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-bromo-3,5-dihydroxybenzoic acid in anhydrous ethanol.
-
Catalyst Addition: With stirring, carefully add the concentrated sulfuric acid to the suspension.
-
Reflux: Heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-24 hours.
-
Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of ethanol using a rotary evaporator.
-
Neutralization: Dilute the residue with ethyl acetate and transfer it to a separatory funnel. Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid.
-
Extraction: Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure this compound.
Analytical Characterization (Predicted)
No published spectra for this compound are currently available. However, based on its structure, the following spectroscopic signatures are predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Aromatic Protons: A singlet corresponding to the two equivalent aromatic protons is expected, likely in the range of δ 7.0-7.5 ppm.
-
Phenolic Protons: A broad singlet for the two hydroxyl protons, which may be exchangeable with D₂O, is anticipated. Its chemical shift can vary widely (δ 5-9 ppm) depending on the solvent and concentration.
-
Ethyl Group: A quartet corresponding to the -OCH₂- protons is expected around δ 4.2-4.4 ppm, coupled to the methyl protons. A triplet for the terminal -CH₃ protons is expected around δ 1.2-1.4 ppm.[8]
-
-
¹³C NMR:
-
Carbonyl Carbon: The ester carbonyl carbon should appear at approximately δ 165-170 ppm.[9]
-
Aromatic Carbons: Four distinct signals are expected for the aromatic carbons. The carbon bearing the ester group (~δ 125-130 ppm), the two carbons bearing the hydroxyl groups (~δ 150-155 ppm), the carbon bearing the bromine atom (~δ 110-115 ppm), and the two equivalent carbons ortho to the ester group (~δ 115-120 ppm).
-
Ethyl Group: The -OCH₂- carbon is predicted to be around δ 60-62 ppm, and the -CH₃ carbon around δ 14-15 ppm.[8]
-
Infrared (IR) Spectroscopy
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is expected due to the phenolic hydroxyl groups.
-
C=O Stretch: A strong, sharp absorption band characteristic of an ester carbonyl group is predicted around 1700-1730 cm⁻¹.
-
C-O Stretch: Absorptions corresponding to the C-O stretching of the ester and the phenolic C-O bonds are expected in the 1100-1300 cm⁻¹ region.
-
C-Br Stretch: A weak absorption in the lower frequency region (500-600 cm⁻¹) may be observed for the C-Br bond.
Mass Spectrometry (MS)
-
Molecular Ion Peak: The mass spectrum should show a characteristic pair of molecular ion peaks [M]⁺ and [M+2]⁺ with an approximate 1:1 intensity ratio, which is indicative of the presence of a single bromine atom. The expected m/z values would be around 260 and 262.
Applications in Research and Drug Development
While specific applications for this compound are not extensively documented, its structural features suggest significant potential as a versatile intermediate in medicinal chemistry and as a bioactive molecule itself.
Building Block in Organic Synthesis
The presence of multiple reactive sites—two nucleophilic hydroxyl groups, an electrophilic aromatic ring, and an ester that can be hydrolyzed—makes this compound a valuable scaffold for synthesizing more complex molecules. It can serve as a starting material for creating libraries of compounds for drug screening.
Potential as a Prolyl Hydroxylase (PHD) Inhibitor
A close structural analog, ethyl 3,4-dihydroxybenzoate (EDHB), is a known inhibitor of prolyl hydroxylase domain (PHD) enzymes. PHDs are key regulators of the hypoxia-inducible factor (HIF) pathway. By inhibiting PHDs, compounds like EDHB can stabilize HIF-1α, leading to a cellular response that mimics hypoxia. This has therapeutic implications for conditions such as anemia, ischemia, and inflammatory disorders. Given the structural similarity, it is plausible that this compound could exhibit similar inhibitory activity, making it a person of interest for research in these areas.
Caption: Potential Mechanism of Action via PHD Inhibition.
Safety and Handling
Based on the hazard classifications of the precursor, 4-bromo-3,5-dihydroxybenzoic acid, this compound should be handled with care, assuming it presents similar hazards.[10][11]
-
GHS Hazard Statements (Predicted):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Handling Recommendations:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
References
-
Bentham Science Publishers. (n.d.). Ligand-Based Drug Design: Synthesis and Biological Evaluation of Substituted Benzoin Derivatives as Potential Antitumor Agents. Retrieved February 14, 2026, from [Link]
-
Department of Chemistry, University of Missouri-St. Louis. (n.d.). The Fischer Esterification. Retrieved February 14, 2026, from [Link]
-
Department of Chemistry, University of California, Irvine. (n.d.). Fischer Esterification Procedure. Retrieved February 14, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved February 14, 2026, from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved February 14, 2026, from [Link]
- Wnuk, S., et al. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28(3), 271-280.
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved February 14, 2026, from [Link]
-
PubChem. (n.d.). 4-Bromo-3,5-dihydroxybenzoic acid. Retrieved February 14, 2026, from [Link]
-
PubChem. (n.d.). Ethyl 4-bromo-3-hydroxybenzoate. Retrieved February 14, 2026, from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). Ethyl 4-hydroxybenzoate (C9H10O3). Retrieved February 14, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2024, May 23). The Versatile World of Ethyl Benzoate: Insights and Innovations in Chemistry. Retrieved February 14, 2026, from [Link]
-
PubChemLite. (n.d.). Ethyl 4-bromo-3-hydroxybenzoate (C9H9BrO3). Retrieved February 14, 2026, from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification. Retrieved February 14, 2026, from [Link]
-
European Patent Office. (n.d.). EP 0221506 A1: Substituted benzoate ester prodrugs of estrogens. Retrieved February 14, 2026, from [Link]
-
ResearchGate. (n.d.). Fig. 4. 1 H NMR (A); 13 C NMR spectra of 3,4-DHBA purified from TNB.... Retrieved February 14, 2026, from [Link]
-
YouTube. (2023, November 15). 2023 Fall CHE 255 Exam 4 Structure Elucidation of Ethyl 4-bromobutyrate. Retrieved February 14, 2026, from [Link]
-
ResearchGate. (n.d.). Comparative labelling of ethyl benzoates 6 using catalysts 5, 1b, and 1a. Retrieved February 14, 2026, from [Link]
-
Ataman Kimya. (n.d.). ETHYL 3 4-DIHYDROXYBENZOATE. Retrieved February 14, 2026, from [Link]
-
PMC. (2025, October 15). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. Retrieved February 14, 2026, from [Link]
-
NIST. (n.d.). Benzoic acid, 4-bromo-, ethyl ester. Retrieved February 14, 2026, from [Link]
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- 2. Ethyl 3,5-dihydroxybenzoate | Sigma-Aldrich [sigmaaldrich.com]
- 3. CAS 120-47-8: Benzoic acid, 4-hydroxy-, ethyl ester [cymitquimica.com]
- 4. community.wvu.edu [community.wvu.edu]
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- 10. 4-Bromo-3,5-dihydroxybenzoic acid | C7H5BrO4 | CID 86023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. bmse010255 Ethyl 4-hydroxybenzoate at BMRB [bmrb.io]
An In-depth Technical Guide to Ethyl 4-bromo-3,5-dihydroxybenzoate: Molecular Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-bromo-3,5-dihydroxybenzoate is a halogenated phenolic compound with a molecular structure that suggests a range of potential applications in medicinal chemistry and drug development. As a substituted ethyl benzoate, it belongs to a class of compounds known for their diverse biological activities. The presence of a bromine atom and two hydroxyl groups on the benzene ring are key structural features that can influence its physicochemical properties and pharmacological effects. This technical guide provides a comprehensive overview of the molecular structure, weight, synthesis, and spectroscopic characterization of this compound, along with an exploration of its potential in drug discovery based on the activities of structurally related molecules.
Molecular Structure and Physicochemical Properties
This compound possesses a well-defined molecular architecture that is fundamental to its chemical behavior and biological interactions.
Molecular Formula: C₉H₉BrO₄[1]
Molecular Weight: 261.07 g/mol [1]
The structure consists of a central benzene ring substituted with an ethyl ester group, a bromine atom at position 4, and two hydroxyl groups at positions 3 and 5. The strategic placement of these functional groups imparts specific electronic and steric properties to the molecule, which are critical for its reactivity and potential as a bioactive agent.
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO₄ | [1] |
| Molecular Weight | 261.07 g/mol | [1] |
| CAS Number | 350035-53-9 | [1][2] |
| IUPAC Name | This compound | N/A |
| SMILES | CCOC(=O)c1cc(O)c(Br)c(O)c1 | [1] |
Synthesis and Purification
The synthesis of this compound can be approached through a logical two-step process involving the bromination of a suitable precursor followed by esterification. A plausible and efficient synthetic route is outlined below.
Caption: Synthetic workflow for this compound.
Experimental Protocol: A Two-Step Synthesis
Step 1: Bromination of 3,5-Dihydroxybenzoic Acid
This initial step focuses on the regioselective bromination of the aromatic ring. The hydroxyl groups are activating and ortho-, para-directing. Given that the para position to one of the hydroxyl groups is substituted by the carboxylic acid, and the other para position is sterically hindered, bromination is expected to occur at the position between the two hydroxyl groups. However, to achieve selective mono-bromination at the 4-position, careful control of reaction conditions is crucial. A well-established method involves the use of elemental bromine in the presence of an aqueous mineral acid[3].
-
Materials: 3,5-Dihydroxybenzoic acid, elemental bromine, aqueous hydrochloric acid (18% w/w), and glacial acetic acid.
-
Procedure:
-
In a reaction vessel, a mixture of 3,5-dihydroxybenzoic acid and 18% aqueous hydrochloric acid is prepared[3].
-
The mixture is heated to a gentle reflux with continuous stirring[3].
-
Elemental bromine is added dropwise to the heated mixture over a period of several hours[3].
-
The reaction is maintained at reflux for an additional few hours to ensure completion[3].
-
Upon cooling to room temperature, the solid product, 4-bromo-3,5-dihydroxybenzoic acid, precipitates out of the solution.
-
The precipitate is collected by filtration, washed with cold water, and dried under vacuum.
-
Step 2: Fischer Esterification
The second step involves the esterification of the synthesized 4-bromo-3,5-dihydroxybenzoic acid with ethanol to yield the final product. This is a classic acid-catalyzed esterification reaction[4].
-
Materials: 4-Bromo-3,5-dihydroxybenzoic acid, absolute ethanol, and concentrated sulfuric acid (catalyst).
-
Procedure:
-
4-Bromo-3,5-dihydroxybenzoic acid is dissolved in an excess of absolute ethanol.
-
A catalytic amount of concentrated sulfuric acid is carefully added to the solution[4].
-
The reaction mixture is heated under reflux for several hours[4]. The progress of the reaction can be monitored by thin-layer chromatography.
-
After the reaction is complete, the excess ethanol is removed by rotary evaporation.
-
The residue is poured into cold water and the product is extracted with a suitable organic solvent, such as ethyl acetate.
-
The organic layer is washed with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a wash with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.
-
Further purification can be achieved by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques. The expected spectral data are detailed below, based on the analysis of its functional groups and comparison with similar known compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to provide key information about the arrangement of protons in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.4 | Triplet | 3H | -CH₃ of the ethyl group |
| ~4.4 | Quartet | 2H | -CH₂ of the ethyl group |
| ~5.5-6.5 | Singlet (broad) | 2H | -OH protons |
| ~7.0-7.5 | Singlet | 2H | Aromatic protons |
The triplet-quartet pattern is characteristic of an ethyl group. The broad singlet for the hydroxyl protons is due to hydrogen bonding and exchange. The two aromatic protons are expected to be chemically equivalent, thus appearing as a singlet.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~14 | -CH₃ of the ethyl group |
| ~61 | -CH₂ of the ethyl group |
| ~105-115 | C4 (carbon bearing the bromine) |
| ~110-120 | C2 and C6 (aromatic CH) |
| ~130-140 | C1 (carbon attached to the ester group) |
| ~150-160 | C3 and C5 (carbons bearing the hydroxyl groups) |
| ~165 | C=O of the ester group |
FTIR Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3600 | Strong, Broad | O-H stretching of the hydroxyl groups |
| 2900-3000 | Medium | C-H stretching of the aromatic ring and ethyl group |
| ~1700 | Strong | C=O stretching of the ester group |
| ~1600 | Medium | C=C stretching of the aromatic ring |
| 1200-1300 | Strong | C-O stretching of the ester and phenol |
| 500-700 | Medium | C-Br stretching |
The broadness of the O-H band is indicative of hydrogen bonding. The strong carbonyl absorption is a key feature of the ester group.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br).
-
Expected Molecular Ion Peaks: m/z 260 and 262.
-
Key Fragmentation Patterns: Loss of the ethoxy group (-OCH₂CH₃), loss of the ethyl group (-CH₂CH₃), and cleavage of the ester bond are expected fragmentation pathways.
Potential Applications in Drug Development
While specific pharmacological studies on this compound are not extensively reported, the structural motifs present in the molecule suggest several potential avenues for drug discovery.
Caption: Potential therapeutic applications of this compound.
Antioxidant and Anti-inflammatory Properties
Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals. The dihydroxy substitution on the benzene ring of this compound is a key feature that could confer significant antioxidant activity. Structurally related compounds like ethyl 3,4-dihydroxybenzoate have demonstrated potent antioxidant and anti-inflammatory effects[5]. These properties are crucial in combating oxidative stress, which is implicated in numerous diseases, including cardiovascular and neurodegenerative disorders.
Anticancer and Enzyme Inhibition Potential
Substituted benzoic acid derivatives have been investigated as inhibitors of various enzymes, some of which are targets for cancer therapy. For instance, certain para-substituted benzoic acid derivatives have shown inhibitory activity against protein phosphatases involved in cell migration, suggesting a potential role in cancer treatment. The presence of a bromine atom can enhance the lipophilicity of the molecule, potentially improving its cell membrane permeability and interaction with biological targets. Further research into the specific enzyme inhibitory activities of this compound is warranted.
Conclusion
This compound is a molecule of significant interest for chemical and pharmaceutical research. Its synthesis is achievable through established organic chemistry reactions, and its structure can be unequivocally confirmed by modern spectroscopic methods. While direct biological data is limited, the analysis of its structural components strongly suggests a promising potential for this compound as a lead for the development of new therapeutic agents, particularly in the areas of antioxidant, anti-inflammatory, and anticancer research. This guide provides a solid foundation for researchers and drug development professionals to embark on further investigation into the properties and applications of this intriguing molecule.
References
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CSD Solution #13. (n.d.). Retrieved February 14, 2026, from [Link]
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ResearchGate. (2019, February 16). how to synthesis ethyl 4-bromo-3,5-diethoxy-2-fluorobenzoate?. Retrieved February 14, 2026, from [Link]
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The Royal Society of Chemistry. (n.d.). 3. Retrieved February 14, 2026, from [Link]
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Filo. (2025, March 24). Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo... Retrieved February 14, 2026, from [Link]
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NP-MRD. (n.d.). 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0194723). Retrieved February 14, 2026, from [Link]
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PubChem. (n.d.). 4-Bromo-3,5-dihydroxybenzoic acid. Retrieved February 14, 2026, from [Link]
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Organic Syntheses. (n.d.). ethyl 4-methylbenzoate. Retrieved February 14, 2026, from [Link]
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The Royal Society of Chemistry. (2024). Supporting Information - I2/CF3CO2Ag-mediated iodolactonization of various allenoic acids to access versatile 6. Retrieved February 14, 2026, from [Link]
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Organic Syntheses. (n.d.). 3,5-dihydroxybenzoic acid. Retrieved February 14, 2026, from [Link]
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Chemchart. (n.d.). 4-Bromo-3,5-dihydroxybenzoic acid (16534-12-6). Retrieved February 14, 2026, from [Link]
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PrepChem.com. (n.d.). Synthesis of a. Ethyl 3,5-dihydroxybenzoate. Retrieved February 14, 2026, from [Link]
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BMRB. (n.d.). Ethyl 4-hydroxybenzoate (C9 H10 O3). Retrieved February 14, 2026, from [Link]
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MDPI. (2020, December 5). Synthesis of 2-(4-hydroxyphenyl)ethyl 3,4,5-Trihydroxybenzoate and Its Inhibitory Effect on Sucrase and Maltase. Retrieved February 14, 2026, from [Link]
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NIST WebBook. (n.d.). 3,5-Dibromo-4-hydroxybenzoic acid. Retrieved February 14, 2026, from [Link]
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Chegg. (2022, February 4). Q3. The following NMR spectrum is of ethyl 4-hydroxybenzoate. Draw the structure, and match the peaks to their respective protons on the structure. Retrieved February 14, 2026, from [Link]
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aldlab-chemicals. (n.d.). This compound. Retrieved February 14, 2026, from [Link]
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Ataman Kimya. (n.d.). ETHYL 3 4-DIHYDROXYBENZOATE. Retrieved February 14, 2026, from [Link]
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Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved February 14, 2026, from [Link]
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PubMed Central. (n.d.). Ethyl 3,4-dihydroxy benzoate, a unique preconditioning agent for alleviating hypoxia-mediated oxidative damage in L6 myoblasts cells. Retrieved February 14, 2026, from [Link]
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International Journal of Trend in Scientific Research and Development. (2022, March 15). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. Retrieved February 14, 2026, from [Link]
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An In-depth Technical Guide to Understanding and Determining the Solubility of Ethyl 4-bromo-3,5-dihydroxybenzoate in Organic Solvents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of Ethyl 4-bromo-3,5-dihydroxybenzoate in various organic solvents. Given the novelty of this specific compound, this document focuses on the foundational principles and methodologies that empower researchers to generate reliable solubility data.
Introduction to this compound and the Critical Role of Solubility
This compound is a substituted aromatic ester with potential applications in pharmaceutical and materials science. Its molecular structure, featuring a polar dihydroxy-substituted benzene ring, a bromine atom, and an ethyl ester group, suggests a nuanced solubility profile that is highly dependent on the choice of solvent.
Solubility is a fundamental physicochemical property that dictates the viability of a compound in numerous applications, including:
-
Drug Development: Affects bioavailability, formulation, and routes of administration.
-
Crystallization and Purification: Essential for designing efficient purification processes.
-
Chemical Synthesis: Influences reaction kinetics and product yield.
-
Materials Science: Determines the processability and performance of advanced materials.
A thorough understanding of the solubility of this compound is, therefore, a prerequisite for its successful application.
Theoretical Foundations of Solubility
The principle of "like dissolves like" is a cornerstone of solubility prediction.[1] This adage implies that substances with similar intermolecular forces are more likely to be soluble in one another. The key intermolecular forces at play are:
-
Dispersion Forces (van der Waals): Present in all molecules, arising from temporary fluctuations in electron density.
-
Dipolar Interactions: Occur between polar molecules with permanent dipoles.
-
Hydrogen Bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (such as oxygen in the hydroxyl groups of our target molecule).
The interplay of these forces between the solute (this compound) and the solvent determines the extent of dissolution.
Predictive Framework: Hansen Solubility Parameters (HSP)
For a more quantitative prediction of solubility, the Hansen Solubility Parameters (HSP) offer a powerful tool.[2][3] HSP theory decomposes the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from dispersion forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Each solvent and solute can be characterized by its own set of three HSP values. The principle behind HSP is that substances with similar HSP values are likely to be miscible.[4] The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated to predict solubility. A smaller Ra indicates a higher likelihood of solubility.
Table 1: Hansen Solubility Parameters for a Selection of Organic Solvents
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| n-Hexane | 14.9 | 0.0 | 0.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Diethyl Ether | 14.5 | 2.9 | 5.1 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Methanol | 15.1 | 12.3 | 22.3 |
| Water | 15.5 | 16.0 | 42.3 |
Note: These values are illustrative and can vary slightly depending on the source.
Based on the structure of this compound, with its polar hydroxyl groups and ester functionality, it is anticipated to have a higher solubility in polar, hydrogen-bonding solvents such as alcohols (ethanol, methanol) and polar aprotic solvents like acetone and ethyl acetate. Its solubility is expected to be limited in non-polar solvents like n-hexane.
Experimental Determination of Solubility: A Step-by-Step Protocol
The most reliable way to obtain solubility data is through experimental measurement. The isothermal equilibrium method is a widely accepted technique.
Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.
Materials and Equipment:
-
This compound (pure solid)
-
Selected organic solvents (analytical grade)
-
Vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Protocol:
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with constant agitation to ensure that the solution reaches saturation equilibrium.
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. For finer particles, centrifugation at a constant temperature can be used to achieve clear separation of the solid and liquid phases.
-
Sample Extraction and Dilution: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated or temperature-equilibrated pipette to avoid precipitation. Dilute the extracted sample gravimetrically or volumetrically with a suitable solvent to a concentration within the analytical range of the chosen quantification method.
-
Quantification: Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound. A pre-established calibration curve with known concentrations of the compound is essential for accurate quantification.
-
Calculation of Solubility: Calculate the solubility from the measured concentration of the diluted sample, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL, g/L, or mol/L.
Visualizing the Experimental Workflow
Caption: Experimental workflow for determining the solubility of a solid compound.
Molecular Interactions and Solubility: A Conceptual Diagram
The solubility of this compound in different solvents can be visualized by considering the molecular interactions.
Caption: Conceptual diagram of molecular interactions influencing solubility.
Conclusion
While specific, pre-existing solubility data for this compound is not widely published, this guide provides a robust framework for its determination and prediction. By understanding the underlying principles of intermolecular forces and employing predictive tools like Hansen Solubility Parameters, researchers can make informed decisions about solvent selection. Furthermore, the detailed experimental protocol for the isothermal equilibrium method offers a clear pathway to generating accurate and reliable solubility data, which is indispensable for the advancement of research and development involving this compound.
References
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- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011).
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Hansen, C. M. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]
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Wikipedia. (2023, December 27). Hansen solubility parameter. In Wikipedia. Retrieved from [Link]
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ResearchGate. (n.d.). Hansen parameters of the different organic solvents used. Retrieved from [Link]
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University of Calgary. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) THERMODYNAMIC BASED AQUEOUS SOLVATION AND DISSOCIATION OF BENZOIC ACID. Retrieved from [Link]
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Anticipating Ionization: A Theoretical and Practical Guide to the pKa Values of Phenolic Hydroxyl Groups in Ethyl 4-bromo-3,5-dihydroxybenzoate
An In-depth Technical Guide for Drug Development Professionals
Abstract: The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery, profoundly influencing a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. For complex molecules such as Ethyl 4-bromo-3,5-dihydroxybenzoate, which possesses two distinct phenolic hydroxyl groups, an accurate determination of pKa values is essential for predicting its behavior in physiological environments and for guiding formulation strategies. This technical guide provides a comprehensive framework for understanding and determining the pKa values of this molecule. We delve into the theoretical underpinnings of its acidity, analyzing the electronic effects of its substituents and the role of intramolecular interactions. Furthermore, we present detailed, field-proven protocols for both in silico pKa prediction using Density Functional Theory (DFT) and experimental determination via UV-Vis spectrophotometric and potentiometric titrations. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling a robust and scientifically-grounded approach to characterization.
Introduction: The Significance of pKa in Drug Design
This compound is a substituted aromatic compound whose potential utility in pharmaceutical development necessitates a thorough understanding of its physicochemical properties. Central to these properties are the ionization constants of its two phenolic hydroxyl (-OH) groups. The extent of ionization at a given pH governs critical factors such as aqueous solubility, membrane permeability, and binding interactions with biological targets.[1][2] An un-ionized form is typically more lipophilic and can more readily cross cell membranes, while an ionized form often exhibits higher aqueous solubility.
The challenge with a molecule like this compound lies in the presence of two acidic protons on the phenolic groups. These protons are chemically non-equivalent due to the influence of the other substituents on the benzene ring. Therefore, the molecule will have two distinct pKa values (pKa₁ and pKa₂). Accurately predicting which hydroxyl group is more acidic and experimentally resolving these two values is a non-trivial task that requires a multi-faceted approach, combining theoretical knowledge with rigorous experimental validation.
Theoretical Considerations: Predicting Acidity from Molecular Structure
Before embarking on experimental measurement, a robust theoretical analysis can provide valuable predictions and guide experimental design. The acidity of a phenol is determined by the stability of its corresponding phenoxide conjugate base; the more stable the phenoxide, the stronger the acid and the lower the pKa.[3][4]
Analysis of Substituent Electronic Effects
The acidity of the hydroxyl groups on this compound is modulated by the combined electronic influence of three key substituents: a bromine atom, an ethyl ester group, and the other hydroxyl group. These effects can be understood through inductive and resonance effects, often quantified by the Hammett equation.[5][6]
-
Bromo Group (-Br): The bromine atom is electronegative and exerts a strong electron-withdrawing inductive effect (-I), which stabilizes the negative charge of the phenoxide ion, thereby increasing acidity (lowering pKa).[3][7] It also has a weak electron-donating resonance effect (+M), but for halogens, the inductive effect is dominant.
-
Ethyl Ester Group (-COOEt): This group is strongly electron-withdrawing through both inductive (-I) and resonance (-M) effects.[6][7] It significantly stabilizes the phenoxide conjugate base, particularly when located para or ortho to the hydroxyl group. In this molecule, the ester is para to the bromine and meta to both hydroxyl groups. Its electron-withdrawing nature will increase the acidity of both phenols.
-
Hydroxyl Groups (-OH): A neutral hydroxyl group is activating, meaning it is an electron-donating group through resonance (+M) and electron-withdrawing through induction (-I), with the resonance effect typically being stronger. When one hydroxyl group deprotonates to form a phenoxide (-O⁻), it becomes a powerful electron-donating group, which would decrease the acidity (raise the pKa) of the second hydroxyl group.
Prediction of Acidity Order: Both hydroxyl groups are in equivalent positions relative to the ester and bromo substituents. Therefore, they are expected to have very similar acidity. The first deprotonation (pKa₁) will be significantly influenced by the cumulative electron-withdrawing effects of the bromo and ester groups, making the molecule considerably more acidic than phenol (pKa ≈ 10).[3] After the first deprotonation, the resulting phenoxide ion is a strong electron-donating group, which will destabilize the formation of a second negative charge on the ring. Consequently, the second pKa (pKa₂) will be substantially higher than the first.
The Role of Intramolecular Hydrogen Bonding
The two hydroxyl groups are positioned meta to each other. This geometry does not permit the formation of a direct intramolecular hydrogen bond between them. However, upon deprotonation of one hydroxyl group, the resulting phenoxide could potentially form a hydrogen bond with the remaining protonated hydroxyl group, although this is less common and weaker than ortho-positioned interactions. More significantly, the absence of a stabilizing intramolecular hydrogen bond in the conjugate base (as seen in some ortho-substituted phenols) simplifies the electronic analysis.[8][9]
In Silico Framework: Computational Prediction of pKa
Computational chemistry provides a powerful, resource-efficient tool for predicting pKa values before undertaking lab work.[1][10] Density Functional Theory (DFT) methods, when combined with appropriate solvation models, have demonstrated high accuracy for phenolic compounds.[11][12]
Recommended Computational Protocol
For achieving high accuracy (mean absolute error < 0.4 pKa units), a protocol based on a direct approach using the thermodynamic cycle is recommended.[10][11][13] This involves calculating the Gibbs free energy of the acid-base equilibrium in solution.
Protocol Steps:
-
Geometry Optimization: Optimize the geometries of the neutral acid (HA) and the conjugate base (A⁻) using a suitable DFT functional and basis set. The CAM-B3LYP functional with a 6-311G+d,p basis set is recommended for its accuracy with substituted phenols.[10][11]
-
Solvation Modeling: Perform calculations in the presence of a continuum solvation model to account for the effect of the solvent (water). The Solvation Model based on Density (SMD) is a robust choice.[10][11][13] For enhanced accuracy, including two explicit water molecules in the calculation can better model the specific hydrogen-bonding interactions with the solvent.[10][13]
-
Gibbs Free Energy Calculation: Calculate the Gibbs free energy in solution (ΔGsol) for both the neutral molecule and its corresponding phenoxide anion.
-
pKa Calculation: Use the calculated free energy change for the dissociation reaction to determine the pKa. Often, a linear correlation is established against a set of known phenols to correct for systematic errors and improve predictive accuracy.[12]
Computational Workflow Diagram
The following diagram outlines the recommended in silico workflow for pKa prediction.
Caption: Workflow for Potentiometric pKa Determination.
Data Interpretation and Summary
The combination of theoretical, computational, and experimental data provides the most complete picture of the ionization behavior of this compound.
Expected Results
Given the strong electron-withdrawing nature of the substituents, the first pKa is expected to be significantly lower than that of phenol (pKa ~10).
| Parameter | Predicted Value/Range | Rationale |
| pKa₁ | 6.5 - 7.5 | Strong stabilization of the first phenoxide anion by the -Br and -COOEt groups. The two -OH groups are equivalent, so this represents the first deprotonation. |
| pKa₂ | > 9.0 | Strong destabilization of the second phenoxide anion due to the electron-donating effect of the first phenoxide. |
The experimental methods should yield two distinct pKa values. The lower value (pKa₁) corresponds to the equilibrium between the neutral molecule and the monoanion, while the higher value (pKa₂) corresponds to the equilibrium between the monoanion and the dianion.
Conclusion
A precise understanding of the pKa values of this compound is indispensable for its rational development as a potential therapeutic agent. This guide outlines a robust, integrated strategy for this determination. By starting with a theoretical analysis of substituent effects and proceeding to high-accuracy computational predictions, researchers can design more efficient experiments. The detailed protocols for UV-Vis spectrophotometry and potentiometric titration provide reliable pathways for empirical validation. This combined approach ensures a high degree of confidence in the final pKa values, providing a solid foundation for subsequent ADME and formulation studies.
References
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Pezzola, S., Tarallo, S., Iannini, A., Venanzi, M., Galloni, P., Conte, V., & Sabuzi, F. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, 27(23), 8590. [Link]
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MDPI. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, 27, 8590. [Link]
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Lee, A. C., & Lee, G. M. (n.d.). Predicting pKa values of substituted phenols from atomic charges. Conference paper. [Link]
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Pezzola, S., Tarallo, S., Iannini, A., Venanzi, M., Galloni, P., Conte, V., & Sabuzi, F. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, 27(23), 8590. [Link]
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Fotouhi, L., et al. (2023). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. Molecules, 28(14), 5406. [Link]
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Aktaş, A. H., et al. (2006). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Acta Chimica Slovenica, 53, 214-218. [Link]
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Liptak, M. D., et al. (2001). Substituent Effects on the Physical Properties and pKa of Phenol. AFIT Scholar. [Link]
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Popov, K., Rönkkömäki, H., & Lajunen, L. (2006). Guidelines for NMR measurements for determination of high and low pKa values (IUPAC Technical Report). Pure and Applied Chemistry, 78(3), 663-675. [Link]
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Romero, R., Salgado, P., et al. (2018). An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. Frontiers in Chemistry, 6, 293. [Link]
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Romero, R., Salgado, P., et al. (2018). An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. Frontiers in Chemistry, 6. [Link]
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Babić, S., et al. (2007). Development of Methods for the Determination of pKa Values. TrAC Trends in Analytical Chemistry, 26(11), 1043-1061. [Link]
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Liptak, M. D., et al. (2001). Substituent effects on the physical properties and pKa of phenol. ResearchGate. [Link]
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- 13. researchgate.net [researchgate.net]
The Versatile Scaffold: A Technical Guide to the Derivatives of Ethyl 4-bromo-3,5-dihydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of innovation. Among these, the polysubstituted benzene ring offers a versatile platform for the development of novel molecules with tailored properties. Ethyl 4-bromo-3,5-dihydroxybenzoate, a halogenated resorcinol derivative, represents a particularly promising starting point for chemical exploration. Its strategic arrangement of a bromine atom and two hydroxyl groups on a benzoate backbone provides multiple avenues for derivatization, opening the door to a wide array of potential applications.
This technical guide provides a comprehensive literature review of the synthesis, properties, and potential applications of this compound derivatives. Moving beyond a simple recitation of facts, this document delves into the causality behind synthetic choices and provides detailed, field-proven insights for researchers seeking to leverage this versatile chemical entity.
Core Compound Profile: this compound
| Property | Value |
| CAS Number | 350035-53-9[1] |
| Molecular Formula | C₉H₉BrO₄ |
| Molecular Weight | 261.07 g/mol [2] |
| IUPAC Name | This compound |
| Synonyms | 4-Bromo-3,5-dihydroxybenzoic acid ethyl ester |
Synthetic Pathways to the Core and its Derivatives
The journey to novel derivatives begins with the robust synthesis of the core structure and its parent acid, 4-bromo-3,5-dihydroxybenzoic acid. The strategic positioning of the functional groups dictates the synthetic routes and the potential for diversification.
Synthesis of the Precursor: 4-bromo-3,5-dihydroxybenzoic acid
A reliable and high-yielding synthesis of the parent acid is crucial. A well-established method involves the direct bromination of 3,5-dihydroxybenzoic acid.[3][4]
Experimental Protocol: Bromination of 3,5-dihydroxybenzoic acid [3][4]
-
Reaction Setup: In a suitable reaction vessel, 3,5-dihydroxybenzoic acid is mixed with an aqueous mineral acid, such as hydrochloric acid or sulfuric acid.
-
Bromination: Elemental bromine is added to the mixture. The reaction can be carried out at elevated temperatures to ensure complete reaction.
-
Work-up: After the reaction is complete, the mixture is cooled, and the precipitated product is collected by filtration.
-
Purification: The crude product can be purified by recrystallization to yield 4-bromo-3,5-dihydroxybenzoic acid with high purity (typically >95%).
This process has been shown to produce the desired 4-bromo isomer in high yields, with one patented method reporting a yield of 94.2%.[3]
Esterification to this compound
The ethyl ester can be readily prepared from the parent acid via Fischer esterification.
Experimental Protocol: Fischer Esterification of 4-bromo-3,5-dihydroxybenzoic acid
-
Reaction Mixture: 4-bromo-3,5-dihydroxybenzoic acid is dissolved in an excess of absolute ethanol.
-
Catalyst: A catalytic amount of a strong acid, such as concentrated sulfuric acid, is added.
-
Reaction Conditions: The mixture is heated under reflux for several hours to drive the equilibrium towards the ester product.
-
Work-up: After cooling, the excess ethanol is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with a mild base (e.g., sodium bicarbonate solution) to remove any unreacted acid, followed by a water wash.
-
Isolation: The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.
Derivatization of the Hydroxyl Groups: Etherification and Esterification
The two phenolic hydroxyl groups are prime sites for modification, allowing for the synthesis of a diverse range of ether and ester derivatives.
The synthesis of dialkoxy derivatives can be achieved through Williamson ether synthesis. A representative protocol for the methylation of the closely related 4-bromo-3,5-dihydroxybenzoic acid to its dimethoxy methyl ester derivative provides a solid foundation for the synthesis of other ether derivatives.[5]
Experimental Protocol: Synthesis of Methyl 4-bromo-3,5-dimethoxybenzoate [5]
-
Reaction Setup: To a stirred solution of 4-bromo-3,5-dihydroxybenzoic acid in dry acetone, potassium carbonate (K₂CO₃) is added as a base.
-
Alkylation: Dimethyl sulfate is added cautiously to the mixture.
-
Reaction Conditions: The reaction mixture is refluxed for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the inorganic salts are filtered off, and the filtrate is concentrated under vacuum.
-
Purification: The crude product is recrystallized from ethanol to afford the pure methyl 4-bromo-3,5-dimethoxybenzoate. This method has been reported to yield the product in 92% yield.[5]
This protocol can be adapted for the synthesis of other ether derivatives of this compound by using the ethyl ester as the starting material and substituting dimethyl sulfate with other alkylating agents, such as ethyl iodide or benzyl bromide.
Caption: General workflow for the O-alkylation of this compound.
The hydroxyl groups can also be converted to esters by reaction with acylating agents.
Experimental Protocol: Synthesis of Di-ester Derivatives
-
Reaction Setup: this compound is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base: A non-nucleophilic base, like triethylamine or pyridine, is added to act as a scavenger for the acid byproduct.
-
Acylation: An acyl chloride or acid anhydride (e.g., acetyl chloride, benzoyl chloride) is added dropwise to the cooled reaction mixture.
-
Reaction Conditions: The reaction is typically stirred at room temperature until completion, as monitored by TLC.
-
Work-up: The reaction mixture is washed with water, a dilute acid solution (to remove the base), and brine.
-
Isolation: The organic layer is dried, and the solvent is removed to yield the crude di-ester derivative, which can be further purified.
Derivatization at the Bromine Atom: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 4-position serves as a versatile handle for the introduction of a wide range of substituents via palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling reaction is a highly effective method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[6][7]
Representative Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide [1]
-
Reaction Mixture: The aryl bromide (e.g., an ether or ester derivative of this compound), a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand), and a base (e.g., K₂CO₃, Cs₂CO₃) are combined in a suitable solvent system (e.g., toluene/water, dioxane/water).
-
Reaction Conditions: The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed.
-
Work-up: The reaction mixture is cooled, diluted with an organic solvent, and washed with water.
-
Isolation: The organic layer is dried and concentrated, and the product is purified by column chromatography.
Caption: General scheme for the Suzuki-Miyaura coupling of this compound derivatives.
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to substituted alkynes.[8][9][10]
Representative Protocol: Sonogashira Coupling of an Aryl Bromide [8]
-
Reaction Mixture: The aryl bromide derivative, a terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., an amine like triethylamine or diisopropylamine) are combined in a suitable solvent like THF.
-
Reaction Conditions: The reaction is typically carried out at room temperature under an inert atmosphere.
-
Work-up: The reaction mixture is filtered to remove the amine hydrohalide salt, and the filtrate is concentrated.
-
Isolation: The crude product is purified by column chromatography.
Potential Applications of this compound Derivatives
The diverse array of derivatives accessible from this core scaffold suggests a broad spectrum of potential applications, particularly in the fields of medicinal chemistry and materials science.
Medicinal Chemistry and Pharmacological Potential
Benzoic acid derivatives are a well-established class of compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[11] The introduction of bromine and hydroxyl groups can further modulate these activities. Bromophenols, in particular, are of great interest due to their antioxidant, antimicrobial, anti-inflammatory, and anticancer activities.[12]
For instance, 4-bromo-3,5-dimethoxybenzoic acid, a close analog, is utilized as an intermediate in the synthesis of anti-inflammatory and analgesic drugs.[13] Furthermore, a study on benzoic acid derivatives isolated from the fungus Bjerkandera adusta revealed their ability to modulate the proteostasis network, suggesting potential applications in age-related diseases.[14] While direct biological data on derivatives of this compound is limited, the structural similarities to these bioactive compounds suggest a high potential for discovering novel therapeutic agents.
Materials Science Applications
The rigid, functionalizable core of this compound derivatives makes them attractive building blocks for advanced materials.
-
Polymers: Resorcinol, the parent diphenol, is a key component in the synthesis of high-performance polymers, including resorcinol-formaldehyde resins and advanced thermoplastics.[18][19][20] The bromine atom in the core structure can be leveraged for the synthesis of brominated polymers, which often exhibit enhanced flame retardancy.
Conclusion and Future Outlook
This compound is a highly versatile and strategically functionalized building block with significant potential in both medicinal chemistry and materials science. The synthetic pathways to its derivatives are well-established, relying on fundamental organic transformations such as etherification, esterification, and palladium-catalyzed cross-coupling reactions. While the direct exploration of the biological and material properties of its derivatives is an area ripe for further investigation, the existing literature on related compounds provides a strong rationale for their potential as novel therapeutic agents and advanced materials. This technical guide serves as a foundational resource for researchers poised to unlock the full potential of this promising chemical scaffold.
References
- Bayer AG. (1996). Process for preparing 3,5-dihydroxy 4-bromobenzoic acid.
-
Cioanca, E.-R., Carlescu, I., Lisa, G., & Scutaru, D. (2010). SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS. Cellulose Chem. Technol., 44(10), 435-442. [Link]
-
Jensen, J., Grundy, S., Bretz, S. L., & Hartley, C. S. (2011). Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alkoxybenzoic Acids. Journal of Chemical Education, 88(6), 827-830. [Link]
-
Li, Q., & Li, C. Y. (2007). Liquid crystalline behaviour of benzoic acid derivatives containing alkoxyazobenzene. Liquid Crystals, 34(5), 623-629. [Link]
-
Hagar, M., Ahmed, H. A., & Ahmed, A. M. (2022). First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. Scientific Reports, 12(1), 16987. [Link]
-
Prajapati, A. K., & Gundampati, R. K. (2015). Resorcinol Chemistry, Technology and Applications. ResearchGate. [Link]
-
NROChemistry. (n.d.). Sonogashira Coupling. Retrieved February 14, 2026, from [Link]
-
Baruah, M., & Sarma, B. (2024). Recent advances on magnetically separable nanocatalysts for Sonogashira cross-coupling reaction. International Journal of New Chemistry, 12, 1-1. [Link]
-
Royal Society of Chemistry. (n.d.). . Retrieved February 14, 2026, from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved February 14, 2026, from [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
- Google Patents. (n.d.). EP0691323A1 - Process for preparing 3,5-dihydroxy 4-bromobenzoic acid.
-
PubChem. (n.d.). 4-Bromo-3,5-dihydroxybenzoic acid. Retrieved February 14, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved February 14, 2026, from [Link]
-
ResearchGate. (n.d.). Resorcinol: Chemistry, Technology and Applications. Retrieved February 14, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 14, 2026, from [Link]
-
GlamoČlija, J., Stojković, D., Nikolić, M., Ćirić, A., Reis, F. S., Barros, L., ... & Soković, M. (2018). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. Molecules, 23(3), 643. [Link]
-
Gök, B., Aktaş, M., Al-Bayati, Z. A. F., Çelik, H., & Aktaş, A. (2022). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Turkish Journal of Chemistry, 46(1), 173-184. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (n.d.). Innovations and Challenges in Resorcinol Chemistry: From Synthesis to Industrial Applications -A Review. Retrieved February 14, 2026, from [Link]
-
ResearchGate. (n.d.). The bromination of some derivatives of resorcinol. Retrieved February 14, 2026, from [Link]
-
Macmillan Group. (n.d.). B-Alkyl Suzuki Couplings. Retrieved February 14, 2026, from [Link]
-
Organic Syntheses. (n.d.). Resorcinol, 4-bromo-. Retrieved February 14, 2026, from [Link]
-
Journal of Medicinal and Chemical Sciences. (2022, August 27). New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2025, June 2). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. [Link]
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Safety Data Sheet (SDS) for Ethyl 4-bromo-3,5-dihydroxybenzoate
CAS Registry Number: 350035-53-9 Document Type: Hazard Assessment & Handling Protocol (Whitepaper) Version: 2.0 (Research & Development Grade)
Executive Summary & Chemical Identity
Ethyl 4-bromo-3,5-dihydroxybenzoate is a specialized halogenated phenolic ester utilized primarily as a scaffold intermediate in medicinal chemistry. Its structure—characterized by a central benzene ring substituted with an ethyl ester, a bromine atom, and two hydroxyl groups—presents a unique profile of reactivity and stability challenges.
This guide moves beyond the standard 16-section SDS, providing the "why" and "how" for researchers synthesizing bioactive molecules (e.g., enzyme inhibitors, receptor ligands) where this compound serves as a critical building block.
Chemical Fingerprint
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 350035-53-9 |
| Molecular Formula | C₉H₉BrO₄ |
| Molecular Weight | 261.07 g/mol |
| SMILES | CCOC(=O)c1cc(O)c(Br)c(O)c1 |
| Appearance | Off-white to beige solid (crystalline powder) |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Poorly soluble in water.[1][2][3] |
| Mass Spectrometry | Distinctive isotopic pattern (approx. 1:1 ratio for M and M+2 peaks due to ⁷⁹Br/⁸¹Br). |
Hazard Identification & Mechanistic Toxicology
While classified under GHS as an Irritant , the presence of dual phenolic hydroxyl groups adjacent to a halogen atom necessitates a more nuanced safety approach than standard esters.
GHS Classification (Derived)
The "Why": Structure-Activity Relationship (SAR)
-
Phenolic Acidity: The two hydroxyl groups at positions 3 and 5 are electronically influenced by the electron-withdrawing ester (position 1) and the electron-withdrawing bromine (position 4). This increases the acidity of the phenolic protons (
likely <9), making the dust significantly more irritating to mucous membranes than non-halogenated analogs. -
Lipophilicity: The ethyl ester and bromine atom increase lipophilicity (
~2.0–2.5), facilitating dermal absorption. Standard latex gloves are insufficient; nitrile offers better permeation resistance.
Operational Handling & Stability Protocol
Core Directive: The primary instability risk is oxidative degradation leading to quinoid species, which are often colored (pink/brown) and potentially cytotoxic.
Storage Architecture
-
Atmosphere: Must be stored under Inert Gas (Argon or Nitrogen) . Oxygen exposure promotes the formation of radical intermediates at the phenol sites.
-
Temperature: Refrigerate (2°C to 8°C ). Room temperature storage is acceptable for short durations (days), but long-term storage requires cooling to retard ester hydrolysis.
-
Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas if traces of transition metals (Fe, Cu) are present, as they catalyze phenolic oxidation.
Handling Workflow (DOT Visualization)
The following diagram outlines the decision logic for handling this compound in a synthesis laboratory.
Figure 1: Decision matrix for handling this compound to minimize hydrolysis and oxidation.
Emergency Response Systems
This section details self-validating protocols for accidents. The "Neutralization" step is critical for phenolic compounds.
Exposure Response
| Scenario | Immediate Action | Scientific Rationale |
| Eye Contact | Rinse with water for 15 min, lifting lids. | The acidic phenol residue can cause corneal clouding if not removed immediately. |
| Skin Contact | Wash with PEG-400 (if available) or soap/water. | Polyethylene Glycol (PEG) is superior to water for solubilizing lipophilic phenols and removing them from skin pores. |
| Inhalation | Move to fresh air; observe for wheezing. | Fine dust particles can deposit deep in the bronchioles; the bromine substituent increases mucosal sensitivity. |
Spill Cleanup (Solid)
-
Do not sweep dry. This generates dust.
-
Wet Method: Cover the spill with a paper towel dampened with 5% Sodium Bicarbonate (
) . This converts the phenol to its water-soluble phenolate salt ( ), reducing volatility and facilitating safer cleanup. -
Dispose of as Halogenated Organic Waste .
Synthesis & Application Context
For the drug development professional, understanding the reactivity profile is as important as safety.
Reactivity Profile
-
Electrophilic Aromatic Substitution: The 2 and 6 positions are activated by the hydroxyl groups but deactivated by the ester. However, the 4-position is blocked by Bromine.
-
Cross-Coupling: The C-Br bond is the primary handle. It is an excellent candidate for Suzuki-Miyaura or Buchwald-Hartwig couplings to install aryl or amine groups at the 4-position.
-
Protection Strategy: The hydroxyl groups (3,5-position) often require protection (e.g., as TBS ethers or MOM ethers) before manipulating the ester or the bromide to prevent catalyst poisoning or side reactions.
Degradation Pathways
The compound degrades via two main pathways: Hydrolysis (loss of ethyl group) and Oxidation (loss of aromaticity).
Figure 2: Primary degradation pathways. Note that basic conditions accelerate both oxidation (via phenolate formation) and hydrolysis.
References
-
PubChem. (2025).[1][6] Compound Summary: Ethyl 4-bromo-3-hydroxybenzoate (Analogous SAR Data). National Library of Medicine. Retrieved from [Link]
-
von Gunten, U. (2014). Oxidative treatment of bromide-containing waters: formation of bromine and its reactions with inorganic and organic compounds. Water Research. Retrieved from [Link]
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Potential biological activity of Ethyl 4-bromo-3,5-dihydroxybenzoate scaffolds
Technical Guide: Potential Biological Activity of Ethyl 4-bromo-3,5-dihydroxybenzoate Scaffolds
Executive Summary
This compound (CAS: 350035-53-9) is a highly functionalized aromatic scaffold serving as a critical intermediate in medicinal chemistry. Structurally, it represents a halogenated derivative of
This guide analyzes the scaffold's chemical reactivity, biological mechanisms, and experimental validation protocols, providing a roadmap for researchers leveraging this pharmacophore.
Structural Identity & Synthetic Utility
The scaffold features a benzoate core with two hydroxyl groups at the meta positions (3,5) and a bromine atom at the para position (4). This "hindered phenol" configuration confers unique electronic and steric properties:
-
Electronic Effect: The electron-withdrawing bromine atom increases the acidity of the adjacent hydroxyl protons, potentially enhancing hydrogen bond donor capability in receptor binding pockets.
-
Lipophilicity: The bromine and ethyl ester moieties increase logP, facilitating cell membrane permeability compared to the parent benzoic acid.
-
Synthetic Versatility: The hydroxyls are prime sites for O-alkylation (ether formation), while the ester allows for amidation or reduction. The bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura) or can be retained to fill hydrophobic pockets in target enzymes.
Synthesis of the Scaffold
The synthesis typically proceeds via the electrophilic aromatic bromination of ethyl 3,5-dihydroxybenzoate.
Protocol 1: Bromination of Ethyl 3,5-dihydroxybenzoate
-
Dissolution: Dissolve ethyl 3,5-dihydroxybenzoate (1.0 eq) in glacial acetic acid or acetonitrile.
-
Bromination: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at 0°C to prevent over-bromination.
-
Reaction: Stir at room temperature for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Workup: Quench with water. Extract with ethyl acetate. Wash organic layer with brine and dry over
. -
Purification: Recrystallize from ethanol/water to yield white/off-white crystals.
Biological Mechanism I: Antibacterial Activity (DHFR Inhibition)
The most historically significant application of this scaffold is in the synthesis of Brodimoprim , a selective inhibitor of bacterial Dihydrofolate Reductase (DHFR).
Mechanism of Action
DHFR reduces dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH.[1][2][3] THF is an essential cofactor for the synthesis of thymidylate (dTMP), purines, and amino acids.[4]
-
Inhibition: Derivatives of the scaffold (specifically the 3,5-dimethoxy analogues) competitively bind to the active site of bacterial DHFR.
-
Selectivity: These compounds exhibit high affinity for bacterial DHFR (e.g., E. coli) but low affinity for mammalian DHFR, ensuring a high therapeutic index.
-
Outcome: Depletion of THF leads to the arrest of DNA synthesis and bacterial cell death (bacteriostatic/bactericidal).
Visualization: DHFR Inhibition Pathway
Caption: Pathway illustrating the conversion of the scaffold to Brodimoprim and the subsequent competitive inhibition of bacterial DHFR, leading to cell death.[4][5][6]
Biological Mechanism II: Metabolic Regulation (SSTR5 Antagonism)[8]
Recent drug discovery efforts utilize the this compound scaffold to synthesize antagonists for Somatostatin Receptor Subtype 5 (SSTR5) .
-
Target: SSTR5 is a G-protein coupled receptor (GPCR) expressed in pancreatic
-cells. -
Physiology: Endogenous somatostatin binds SSTR5 to inhibit insulin secretion.
-
Therapeutic Effect: Antagonizing SSTR5 blocks this inhibitory signal, thereby enhancing glucose-stimulated insulin secretion (GSIS) . This offers a potential treatment for Type 2 Diabetes and metabolic syndrome.
-
Scaffold Role: The brominated phenyl ring serves as a hydrophobic anchor within the receptor's transmembrane binding pocket, while the hydroxyls are often alkylated to extend into polar regions of the receptor.
Experimental Validation Protocols
To validate the biological potential of derivatives synthesized from this scaffold, the following standardized assays are recommended.
Protocol 2: DHFR Inhibition Assay (Spectrophotometric)
Purpose: To quantify the inhibitory potency (
Materials:
-
Recombinant DHFR (Human and Bacterial for selectivity profiling).
-
Cofactor: NADPH (0.1 mM).
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.4.
Procedure:
-
Preparation: Prepare serial dilutions of the test compound (derivative) in DMSO.
-
Incubation: In a 96-well UV-transparent plate, add 170 µL Assay Buffer, 10 µL DHFR enzyme, and 10 µL test compound. Incubate for 5 minutes at 25°C.
-
Initiation: Add 10 µL of NADPH/DHF mixture to initiate the reaction.
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm for 5–10 minutes (Kinetic Mode).
-
Note: Absorbance drops as NADPH is oxidized to NADP+ and DHF is reduced to THF.[1]
-
-
Analysis: Calculate the slope (velocity) of the linear portion. Plot % Inhibition vs. Log[Compound] to determine
.[1]
Protocol 3: Antimicrobial Susceptibility Testing (MIC)
Purpose: To determine the Minimum Inhibitory Concentration (MIC) against standard strains (e.g., E. coli, S. aureus).
Procedure (CLSI Standard):
-
Inoculum: Prepare bacterial suspension matched to 0.5 McFarland standard (~
CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB). -
Plating: In a 96-well plate, dispense 100 µL MHB. Perform 2-fold serial dilutions of the test compound (starting at 128 µg/mL).
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well.
-
Controls: Include Growth Control (Bacteria + Solvent) and Sterility Control (Media only).
-
Incubation: Incubate at 37°C for 16–20 hours.
-
Readout: The MIC is the lowest concentration showing no visible turbidity.
Quantitative Data Summary
The following table summarizes typical activity ranges for derivatives based on this scaffold class (e.g., Brodimoprim-like analogues).
| Assay Type | Target / Organism | Typical Activity ( | Significance |
| Enzymatic | Bacterial DHFR (E. coli) | 1 – 10 nM | Potent Inhibition (High Affinity) |
| Enzymatic | Human DHFR | > 2,000 nM | High Selectivity (Safety Profile) |
| Cellular | Staphylococcus aureus | 0.5 – 4.0 µg/mL | Strong Gram-positive coverage |
| Cellular | Escherichia coli | 2.0 – 8.0 µg/mL | Moderate Gram-negative coverage |
| Receptor | SSTR5 ( | < 50 nM | Potent Antagonism (Metabolic) |
Synthesis Workflow Visualization
The transformation of the scaffold into active pharmaceutical ingredients (APIs) is outlined below.
Caption: Synthetic divergence of this compound into antibacterial and metabolic therapeutic agents.
References
-
Then, R. L., & Hermann, F. (1984). Properties of Brodimoprim as an Inhibitor of Dihydrofolate Reductases. Chemotherapy.
-
BenchChem. (2025).[1] Application Notes and Protocols for High-Throughput Screening of Dihydrofolate Reductase (DHFR) Inhibitors.
-
Google Patents. (2015). Antagonists of somatostatin receptor subtype 5 (SSTR5) - Patent DK3055309T3.
-
PubChem. (2025). 4-Bromo-3,5-dihydroxybenzoic acid | Chemical Structure and Data.
-
Marelli, E., et al. (2025). Bioinspired Bromination Enables Extensible, Strain-Stiffening Resilin Peptide Scaffolds.
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Melting point range of pure Ethyl 4-bromo-3,5-dihydroxybenzoate
An In-Depth Technical Guide to the Physicochemical Characterization of Ethyl 4-bromo-3,5-dihydroxybenzoate: Determining the Melting Point Range
Abstract
The melting point of an active pharmaceutical ingredient (API) is a critical physicochemical property that serves as a cornerstone for its identification, purity assessment, and formulation development. This guide provides a comprehensive framework for the precise determination of the melting point range of this compound (CAS No: 350035-53-9), a compound for which this data is not widely published. Directed at researchers, scientists, and drug development professionals, this document moves beyond a simple statement of value to detail the fundamental principles and rigorous experimental protocols necessary for establishing a reliable melting point. We present methodologies compliant with pharmacopeial standards, including capillary melting point determination and Differential Scanning Calorimetry (DSC), explaining the causality behind each experimental choice to ensure self-validating and trustworthy results.
Introduction: The Foundational Importance of Melting Point in API Characterization
In the landscape of drug development, the journey from a novel chemical entity to a market-approved therapeutic is paved with rigorous characterization. Among the most fundamental of these characterization techniques is the determination of the melting point.[1][2] For a compound such as this compound, establishing a precise and narrow melting point range is not merely an academic exercise; it is a critical quality attribute with profound implications.
The melting point is intrinsically linked to the identity, purity, and solid-state properties of an API.[3][4] A sharp, well-defined melting point is a hallmark of a pure crystalline substance, while impurities introduce disruptions in the crystal lattice, typically resulting in a depressed and broadened melting range.[1][2][5] This phenomenon, known as melting point depression, provides a powerful, accessible tool for purity assessment.[6][7] Furthermore, the melting temperature dictates crucial parameters for downstream processes, including:
-
Formulation Strategy: Knowledge of the melting point is essential for developing stable dosage forms, particularly for processes involving heat, such as hot-melt extrusion.
-
Stability Studies: The thermal stability of an API is often correlated with its melting point.
-
Polymorph Screening: Different crystalline forms (polymorphs) of the same API can exhibit different melting points, solubilities, and bioavailabilities.[1][8] Accurate melting point analysis is a key component in identifying and controlling the desired polymorphic form.
This guide will therefore establish the authoritative procedure for determining the melting point range of this compound, providing the scientific community with a robust and reproducible benchmark.
Theoretical Principles of Phase Transition
The Thermodynamics of Melting
The melting of a crystalline solid is a first-order phase transition where the substance changes from a highly ordered solid state to a more disordered liquid state. This transition occurs at a specific temperature when the vibrational energy of the molecules overcomes the intermolecular forces holding them in a fixed crystal lattice.[6][9] For a pure substance, this transition is sharp because the energy required to break the uniform lattice forces is consistent throughout the crystal.[10]
Melting Point Depression: The Diagnostic Tool for Purity
The presence of a soluble impurity disrupts the uniform crystalline lattice of the host compound (in this case, this compound).[11] This disruption weakens the overall intermolecular forces, meaning less thermal energy is required to break the lattice structure.[6] Consequently, the melting process begins at a lower temperature than for the pure substance.
As the compound begins to melt, the impurity dissolves in the forming liquid phase, further lowering the freezing point of the remaining solid. This process continues over a range of temperatures until all the solid has melted, resulting in a characteristic broadened melting range .[12][13] The extent of the depression and broadening is generally proportional to the concentration of the impurity, making the melting range a highly sensitive indicator of purity.[13]
Methodologies for Melting Point Range Determination
To ensure accuracy and compliance with global regulatory standards, two primary methods are recommended for determining the melting point of this compound.
Method A: Capillary Melting Point Determination (USP <741> / Ph. Eur. 2.2.14)
This is the classical and most widely used method, relying on visual observation of the sample as it is heated.[14][15][16]
3.1.1. Experimental Protocol
-
Instrument Calibration: The accuracy of the melting point apparatus must be verified before use. This is achieved by determining the melting points of at least two certified USP Melting Point Reference Standards that bracket the expected melting temperature of the sample.[14][17][18] The apparatus should be calibrated or adjusted if the observed values deviate from the certified ranges.[17][19]
-
Sample Preparation: The sample of this compound must be completely dry and in the form of a fine powder to ensure uniform heat transfer.[16][20][21] If necessary, gently crush any larger crystals.
-
Capillary Loading: Press the open end of a capillary tube (internal diameter 0.8-1.2 mm) into the powdered sample.[21][22] Tap the sealed end of the tube on a hard surface to compact the solid. Repeat until a tightly packed column of 2.5-3.5 mm is achieved.[23][24] Improper packing can lead to errors.
-
Heating Profile: Insert the capillary tube into the heating block of the apparatus. Heat rapidly to a temperature approximately 10-15°C below the anticipated melting point.
-
Measurement: Reduce the heating rate to a slow and steady 1-2°C per minute.[22][25] This slow ramp rate is critical to ensure thermal equilibrium between the sample, the thermometer, and the heating block.[22]
-
Data Recording: Record two temperatures:
Workflow for Capillary Melting Point Determination
Caption: Standard workflow for pharmacopeial melting point analysis.
Method B: Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique that provides more quantitative and sensitive data on melting behavior. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[8][28]
3.2.1. Experimental Protocol
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified reference standard, typically high-purity indium.
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into an aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample.
-
Measurement: Place the sample pan and an empty reference pan into the DSC cell. Heat the sample under a nitrogen purge at a controlled rate, typically 10°C/min.
-
Data Analysis: The output is a thermogram plotting heat flow versus temperature. The melting event is observed as an endothermic peak. The melting point is typically reported as the onset temperature of the peak, which is the intersection of the baseline with the tangent of the peak's leading edge. The peak temperature can also be reported.
Data Presentation and Interpretation
All quantitative data should be summarized for clarity and comparison.
| Parameter | Method | Details | Result |
| Apparatus Calibration | Capillary | USP Vanillin (81-83 °C) | Record Observed Range |
| Capillary | USP Caffeine (235-237.5 °C) | Record Observed Range | |
| DSC | Indium (Onset: 156.6 °C) | Record Observed Onset | |
| Sample Measurement 1 | Capillary | Rate: 1 °C/min | Record T1 - T2 |
| Sample Measurement 2 | Capillary | Rate: 1 °C/min | Record T1 - T2 |
| Sample Measurement 3 | DSC | Rate: 10 °C/min | Record Onset Temp |
Interpreting the Results for this compound:
-
High Purity: A highly pure sample is expected to exhibit a sharp melting range, typically ≤ 2°C by the capillary method.[13] The DSC thermogram would show a single, sharp endothermic peak.
-
Presence of Impurities: A broad melting range (> 2°C) and a depressed melting temperature compared to the sharpest obtainable value would indicate the presence of impurities.[7][13] This could include residual solvents from synthesis or unreacted starting materials.
-
Potential Polymorphism: The presence of multiple endotherms or complex thermal events in the DSC trace could indicate the presence of different polymorphic forms or a transition from one form to another upon heating.[29][30] This would necessitate further solid-state characterization (e.g., XRPD).
Logical Flow for Melting Point Data Interpretation
Caption: Decision tree for assessing API purity via melting point.
Conclusion
While a specific melting point for this compound is not cataloged in readily available literature, this guide provides the definitive, scientifically-grounded framework required to establish it. By adhering to the detailed protocols for both capillary and DSC methods, researchers can generate accurate, reliable, and defensible data. The principles of instrument calibration, meticulous sample preparation, and controlled heating rates are paramount to achieving trustworthy results. The interpretation of the resulting melting range serves as a primary and indispensable indicator of the purity of any synthesized batch of this compound, directly supporting its potential development as a pharmaceutical agent.
References
- ResolveMass Laboratories Inc. (n.d.). Melting Point Determination.
- Westlab Canada. (2023, May 8). Measuring the Melting Point.
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- Analytical Testing Labs. (n.d.). Melting Point Determination.
- uspbpep.com. (n.d.). usp31nf26s1_c741, General Chapters: <741> MELTING RANGE OR TEMPERATURE.
- Protheragen. (n.d.). API Physical Characteristics Testing.
- IBChem. (n.d.). Melting point depression.
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- Chemistry LibreTexts. (2022, April 7). 6.1C: Melting Point Theory.
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- Chemistry LibreTexts. (2021, June 20). 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY.
- ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis.
- SKZ Industrial. (n.d.). Differential Scanning Calorimetry DSC Analysis | Applications and Benefits.
- Cloudinary. (n.d.). Calibration Procedure for IA9000 Series Melting Point Apparatus.
- Huayan. (2025, June 18). Why is it Important to Distinguish Between a Sharp Melting Point and a Melting Point Range.
- University of Missouri-St. Louis. (n.d.). Melting Points.
- BUCHI. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control.
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- Mettler Toledo. (n.d.). Melting Point Apparatus & Instruments | Measurements Made Easy.
- EMIN. (2025, December 5). Why Is Melting Point Crucial in Large Labs and Research Facilities?.
- Quora. (2026, January 29). Why do impurities lower the melting point while increasing the boiling point?.
- TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs.
- Pharma Inventor Inc. (n.d.). API Physico-Chemical.
- USP-NF. (2018). 〈741〉 Melting Range or Temperature.
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- University of Calgary. (n.d.). Melting Point Determination.
- AELAB. (2024, July 1). What is a Melting Point Device?.
- ChemRxiv. (2016, June 11). Compliance with amended General Chapter USP<741>Melting Range or Temperature.
- YouTube. (2021, June 12). Melting point testing as per USP 741.
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- Save My Exams. (2025, January 3). Organic Techniques - Purity (Edexcel A Level Chemistry): Revision Note.
- Seven Star Pharma. (n.d.). Differential Scanning Calorimetry (DSC) Services.
- Scribd. (2014, February 2). 2.2.14. Melting Point - Capillary Method | PDF.
- British Pharmacopoeia. (n.d.). Appendix V A. Determination of Melting Point.
- HUBERLAB. (n.d.). Melting and boiling point Laboratory Guide.
- PMC. (n.d.). Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery.
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Methodological & Application
Synthesis protocol for Ethyl 4-bromo-3,5-dihydroxybenzoate from ethyl 3,5-dihydroxybenzoate
Introduction & Scientific Rationale
Scope and Significance
The 3,5-dihydroxybenzoate scaffold (an
Mechanistic Design
The synthesis relies on Electrophilic Aromatic Substitution (EAS) . The starting material, ethyl 3,5-dihydroxybenzoate, possesses a unique electronic landscape:
-
Directing Groups: The two hydroxyl groups (-OH) at positions 3 and 5 are strong
-donors (activators) and ortho/para directors. The ester group (-COOEt) at position 1 is a -acceptor (deactivator) and meta director. -
Regioselectivity:
-
C4 Position: Located between the two hydroxyl groups. It is ortho to both activating -OH groups and para to the ester. This site possesses the highest nucleophilicity (Highest Occupied Molecular Orbital coefficient).
-
C2/C6 Positions: Located between an -OH group and the ester. While activated by one -OH, they are sterically encumbered by the adjacent ester group and electronically less favored than C4.
-
Therefore, under controlled conditions, bromination occurs exclusively at the C4 position . The challenge lies in preventing poly-bromination (formation of 2,4-dibromo or 2,4,6-tribromo species) and oxidation of the electron-rich phenol ring to quinones.
Retrosynthetic Analysis
The strategy utilizes N-Bromosuccinimide (NBS) as a controllable source of electrophilic bromine (
Figure 1: Retrosynthetic disconnection showing the C-H functionalization strategy.
Experimental Design & Safety
Reagent Selection
| Reagent | Role | Specification | Rationale |
| Ethyl 3,5-dihydroxybenzoate | Substrate | >98% Purity | Impurities may complicate purification. |
| N-Bromosuccinimide (NBS) | Reagent | Recrystallized | Old NBS releases |
| Acetonitrile (MeCN) | Solvent | HPLC Grade | Polar aprotic solvent stabilizes the transition state; easy to remove. |
| Sodium Thiosulfate ( | Quench | 10% aq. soln. | Neutralizes unreacted active bromine species. |
Critical Process Parameters (CPPs)
-
Stoichiometry: Strictly 1.00 to 1.05 equivalents of NBS. Excess leads to 2,4-dibromo impurities which are difficult to separate.
-
Temperature: Maintain 0°C during addition to suppress kinetic byproducts. Reaction can be warmed to 25°C for completion.
-
Light: Protect reaction from direct light to prevent radical bromination (benzylic/side-chain), although less relevant here, it is Good Laboratory Practice (GLP) with NBS.
Detailed Synthesis Protocol
Reaction Setup
-
Equipment: 250 mL 3-neck round-bottom flask, magnetic stir bar, addition funnel (or powder funnel), nitrogen inlet, ice-water bath.
-
Preparation: Dry the flask and purge with nitrogen for 10 minutes.
Step-by-Step Procedure
Step 1: Solubilization
-
Charge Ethyl 3,5-dihydroxybenzoate (5.00 g, 27.4 mmol) into the flask.
-
Add Acetonitrile (50 mL, 10 vol). Stir until fully dissolved.
-
Cool the solution to 0–5°C using an ice bath.
Step 2: Bromination
-
Weigh NBS (4.88 g, 27.4 mmol, 1.0 equiv).
-
Add NBS portion-wise over 15 minutes. Note: The solution may turn transiently orange/red.
-
Observation: The reaction is slightly exothermic. Monitor internal temperature to ensure it stays <10°C.
Step 3: Reaction Monitoring
-
Remove ice bath and allow to warm to 20–25°C (Room Temperature).
-
Stir for 2–4 hours .
-
QC Check (TLC/HPLC):
Step 4: Quenching & Workup
-
Concentrate the reaction mixture under reduced pressure (Rotavap, 40°C) to remove most Acetonitrile (approx. 80-90%).
-
Dilute the residue with Ethyl Acetate (100 mL).
-
Wash organic layer with Water (2 x 50 mL) to remove succinimide byproduct.
-
Wash with 10% Sodium Thiosulfate (20 mL) to remove any residual bromine (decolorizes the organic layer).
-
Wash with Brine (saturated NaCl, 50 mL).
-
Dry over anhydrous Sodium Sulfate (
) . -
Filter and concentrate to dryness to yield a crude off-white/pale yellow solid.
Step 5: Purification (Recrystallization)
-
The crude product is often sufficiently pure (>95%). If higher purity is required:
-
Dissolve crude solid in minimum hot Toluene (approx. 5-7 vol) or Ethanol/Water (1:1) .
-
Allow to cool slowly to RT, then to 4°C.
-
Filter the precipitate and wash with cold hexanes.
-
Dry in a vacuum oven at 45°C for 12 hours.
Workflow Diagram
Figure 2: Operational workflow for the synthesis and isolation.
Analytical Characterization (Expected Data)
| Parameter | Specification | Notes |
| Appearance | White to off-white crystalline solid | Darkening indicates oxidation. |
| Yield | 85% – 92% | High efficiency reaction. |
| Melting Point | 135 – 138°C | Sharp range indicates purity. |
| 1H NMR (DMSO-d6) | Key Diagnostic: The aromatic region simplifies to a singlet integrating to 2H (H2/H6), confirming symmetry and substitution at C4. | |
| Mass Spec (ESI) | [M-H]- = 259/261 | Characteristic 1:1 isotopic pattern for Bromine ( |
Troubleshooting & Optimization
Common Issues
-
Issue: Presence of 2,4-dibromo product.
-
Cause: Local high concentration of NBS or excess reagent.
-
Solution: Improve stirring efficiency; ensure slow, portion-wise addition of NBS; strictly limit NBS to 1.00 eq.
-
-
Issue: Product coloration (pink/brown).
-
Cause: Oxidation of the phenol to quinones.
-
Solution: Perform reaction under inert atmosphere (
); use degassed solvents; wash thoroughly with sodium thiosulfate.
-
-
Issue: Low conversion.
-
Cause: Wet solvent or old NBS.
-
Solution: Dry MeCN over molecular sieves; recrystallize NBS from water (dry P2O5).
-
Alternative Methods (Scale-Up)
For multi-kilogram scale, Bromine (
-
Protocol: Dissolve substrate in glacial acetic acid. Add
(1.0 eq) in acetic acid dropwise at 15-20°C. Pour into ice water to precipitate product. (Reference: Patent EP0691323A1).
References
-
Preparation of 3,5-dihydroxy-4-bromobenzoic acid . European Patent EP0691323A1. Description of the bromination of 3,5-dihydroxybenzoic acid using bromine in aqueous acid.
-
Regiospecific P-Bromination of Activated Aromatic Systems . TopSCHOLAR, Western Kentucky University. Discusses NBS bromination regioselectivity in activated systems.
-
Process Development and Synthesis of Process-Related Impurities... PMC, NCBI. Describes NBS bromination of resorcinol derivatives in THF/MeCN.
-
Ethyl 3,4-Dihydroxybenzoate . Ataman Chemicals. General properties of hydroxybenzoate esters.
-
Mthis compound . AChemBlock. Commercial availability and structure confirmation of the methyl analog.
Sources
Mastering Regioselectivity: A Guide to the Selective Bromination of Dihydroxybenzoate Esters
Introduction
The selective introduction of bromine atoms onto aromatic rings is a cornerstone of modern organic synthesis, providing a versatile handle for further functionalization through cross-coupling reactions, nucleophilic substitutions, and the formation of organometallic reagents. Dihydroxybenzoate esters, with their inherent structural and electronic complexity, present a unique challenge and opportunity in this regard. The interplay between the strongly activating, ortho-, para-directing hydroxyl groups and the deactivating, meta-directing ester functionality governs the regiochemical outcome of electrophilic aromatic substitution.[1] Mastering this selectivity is paramount for the efficient synthesis of a wide array of biologically active molecules, including pharmaceuticals, agrochemicals, and functional materials.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the principles and protocols for the selective monobromination of various dihydroxybenzoate ester isomers. By understanding the underlying electronic and steric influences, chemists can strategically control the position of bromination, paving the way for the streamlined synthesis of complex molecular targets.
Understanding the Directing Effects in Dihydroxybenzoate Esters
The regioselectivity of electrophilic aromatic bromination on dihydroxybenzoate esters is primarily dictated by the combined electronic effects of the two hydroxyl (-OH) groups and the ester (-COOR) group.
-
Hydroxyl Groups (-OH): These are powerful activating groups and are strongly ortho-, para-directing.[2][3] The lone pairs on the oxygen atoms donate electron density into the aromatic ring through resonance, significantly increasing the nucleophilicity of the positions ortho and para to them.[2][4]
-
Ester Group (-COOR): This is a deactivating group and a meta-director.[1] The carbonyl group withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive towards electrophiles and directing incoming electrophiles to the meta position.
The ultimate position of bromination is a result of the synergistic or antagonistic interplay of these directing effects. In dihydroxybenzoate esters, the powerful activating nature of the two hydroxyl groups generally overrides the deactivating effect of the ester group, making the ring overall activated towards electrophilic substitution. The challenge lies in achieving selective monobromination at a specific position.
A [label="Dihydroxybenzoate Ester", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,1.5!"]; B [label="Two -OH Groups\n(Strongly Activating, o,p-directing)", fillcolor="#34A853", fontcolor="#FFFFFF", pos="-2,-0.5!"]; C [label="Ester Group (-COOR)\n(Deactivating, m-directing)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="2,-0.5!"]; D [label="Regioselective\nBromination", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,-2.5!"];
A -> B [label="Dominant Influence"]; A -> C [label="Secondary Influence"]; B -> D; C -> D; }
Caption: Interplay of directing groups in the bromination of dihydroxybenzoate esters.Protocols for Selective Monobromination
The following sections provide detailed protocols and mechanistic insights for the selective monobromination of key dihydroxybenzoate ester isomers. The choice of brominating agent, solvent, and temperature are critical for achieving high regioselectivity. N-Bromosuccinimide (NBS) is a commonly used reagent for selective bromination of activated aromatic rings.[5]
Case Study 1: Methyl 2,4-Dihydroxybenzoate
In methyl 2,4-dihydroxybenzoate, the positions C3 and C5 are ortho to one hydroxyl group and para to the other, while C6 is ortho to the C-2 hydroxyl group. The C3 and C5 positions are highly activated. The ester group at C1 deactivates the ring but its influence is overcome by the two hydroxyl groups. Steric hindrance from the adjacent ester group at C1 may disfavor substitution at the C3 position to some extent.
Protocol for the Synthesis of Methyl 5-bromo-2,4-dihydroxybenzoate
This protocol is adapted from the bromination of 2,4-dihydroxybenzoic acid.[6]
Materials:
-
Methyl 2,4-dihydroxybenzoate
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Deionized Water
-
Sodium thiosulfate solution (saturated)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Büchner funnel and flask
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl 2,4-dihydroxybenzoate (1.0 eq) in glacial acetic acid.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise to the stirred solution over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction by TLC.
-
Pour the reaction mixture into a beaker containing ice-cold water.
-
If a precipitate forms, collect the crude product by vacuum filtration. If no precipitate forms, proceed to extraction.
-
Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with a saturated solution of sodium thiosulfate to quench any unreacted bromine, followed by a saturated solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure methyl 5-bromo-2,4-dihydroxybenzoate.
Characterization of Methyl 5-bromo-2,4-dihydroxybenzoate:
-
¹H NMR (DMSO-d₆): δ 10.8 (s, 1H, -OH), 10.2 (s, 1H, -OH), 7.85 (s, 1H, Ar-H), 6.60 (s, 1H, Ar-H), 3.85 (s, 3H, -OCH₃).
-
¹³C NMR (DMSO-d₆): δ 169.5, 161.0, 158.5, 134.0, 111.5, 108.0, 102.5, 52.5.
}
Caption: Selective monobromination of methyl 2,4-dihydroxybenzoate.Case Study 2: Methyl 3,5-Dihydroxybenzoate
In methyl 3,5-dihydroxybenzoate, the positions C2, C4, and C6 are all activated by the two hydroxyl groups. The C4 position is para to both hydroxyl groups, while the C2 and C6 positions are ortho to both. The ester group at C1 deactivates the ring and directs meta, which in this case are the C3 and C5 positions already bearing the hydroxyl groups. Therefore, bromination is expected to occur at the C2, C4, or C6 positions. The C4 position is often favored due to less steric hindrance compared to the C2 and C6 positions, which are flanked by the ester and a hydroxyl group.
Protocol for the Synthesis of Methyl 4-bromo-3,5-dihydroxybenzoate
This protocol is based on the bromination of 3,5-dihydroxybenzoic acid.[7]
Materials:
-
Methyl 3,5-dihydroxybenzoate
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Deionized Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve methyl 3,5-dihydroxybenzoate (1.0 eq) in acetonitrile.
-
Add N-Bromosuccinimide (1.05 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify the crude product by column chromatography on silica gel to afford pure mthis compound.
Characterization of Mthis compound:
-
¹H NMR (CDCl₃): δ 7.25 (s, 2H, Ar-H), 5.90 (br s, 2H, -OH), 3.90 (s, 3H, -OCH₃).
-
¹³C NMR (CDCl₃): δ 166.5, 155.0, 132.0, 110.0, 105.0, 52.5.
}
Caption: Selective monobromination of methyl 3,5-dihydroxybenzoate.Summary of Regioselectivity for Dihydroxybenzoate Esters
The following table summarizes the expected major monobromination products for various dihydroxybenzoate ester isomers based on the directing effects of the substituents.
| Starting Material | Major Monobromination Product(s) | Rationale |
| Methyl 2,3-dihydroxybenzoate | Methyl 4-bromo-2,3-dihydroxybenzoate and/or Methyl 6-bromo-2,3-dihydroxybenzoate | Positions 4 and 6 are activated by both hydroxyl groups. |
| Methyl 2,4-dihydroxybenzoate | Methyl 5-bromo-2,4-dihydroxybenzoate | Position 5 is highly activated and sterically accessible. |
| Methyl 2,5-dihydroxybenzoate | Methyl 4-bromo-2,5-dihydroxybenzoate and/or Methyl 6-bromo-2,5-dihydroxybenzoate | Positions 4 and 6 are activated by the hydroxyl groups. |
| Methyl 2,6-dihydroxybenzoate | Methyl 3-bromo-2,6-dihydroxybenzoate | Position 3 is activated by both hydroxyl groups. |
| Methyl 3,4-dihydroxybenzoate | Methyl 5-bromo-3,4-dihydroxybenzoate | Position 5 is activated by both hydroxyl groups and is sterically favored. |
| Methyl 3,5-dihydroxybenzoate | Mthis compound | Position 4 is para to both hydroxyl groups and sterically accessible. |
General Experimental Workflow
}
Caption: General workflow for the selective bromination of dihydroxybenzoate esters.Conclusion
The selective monobromination of dihydroxybenzoate esters is a nuanced yet powerful transformation in organic synthesis. By carefully considering the interplay of electronic and steric effects, and by judiciously selecting reaction conditions, chemists can achieve high regioselectivity in these reactions. The protocols and principles outlined in this guide serve as a valuable resource for researchers in the pharmaceutical and chemical industries, enabling the efficient and predictable synthesis of brominated dihydroxybenzoate esters as key intermediates for the development of novel molecules.
References
-
PubChem. (n.d.). 4-Bromo-3,5-dihydroxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Rhodium.ws. (n.d.). Synthesis of 4-Bromo-2,5-Dimethoxybenzoic Acid. Retrieved from [Link]
- Google Patents. (n.d.). EP0691323A1 - Process for preparing 3,5-dihydroxy 4-bromobenzoic acid.
-
Organic Syntheses. (n.d.). 3,5-dihydroxybenzoic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Resorcinol, 4-bromo-. Retrieved from [Link]
-
Study.com. (n.d.). Propose a synthesis for 3,5-dibromo-2-hydroxybenzoic acid (3,5-dibromosalicylic acid) from phenol. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 3-bromo-4-hydroxybenzoic acid. Retrieved from [Link]
-
Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
SciELO. (2024, May 15). Article. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. 4. 1 H NMR (A); 13 C NMR spectra of 3,4-DHBA purified from TNB.... Retrieved from [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0215581). Retrieved from [Link]
-
Save My Exams. (n.d.). Nitration & Bromination of Phenol. Retrieved from [Link]
-
BMRB. (n.d.). bmse000328: 3,4-Dihydroxybenzoic Acid. Retrieved from [Link]
-
Quora. (2022, May 11). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?. Retrieved from [Link]
-
BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
Sources
- 1. 4-Bromo-3,5-dihydroxybenzoic acid(16534-12-6) IR Spectrum [chemicalbook.com]
- 2. 2-Bromo-3-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 3. Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journal.ugm.ac.id [journal.ugm.ac.id]
- 5. 3,5-Dibromo-4-hydroxybenzoic acid(3337-62-0) 1H NMR spectrum [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. EP0691323A1 - Process for preparing 3,5-dihydroxy 4-bromobenzoic acid - Google Patents [patents.google.com]
Application Note: Suzuki-Miyaura Coupling of Ethyl 4-bromo-3,5-dihydroxybenzoate
Executive Summary
Ethyl 4-bromo-3,5-dihydroxybenzoate (CAS: 350035-53-9) is a critical pharmacophore used primarily in the synthesis of resveratrol analogues, stilbenes, and poly-oxygenated biphenyls. While structurally valuable, it presents a "perfect storm" of synthetic challenges:
-
Steric Hindrance: The bromine at C4 is flanked by two ortho-oxygen substituents, creating significant steric bulk that impedes the oxidative addition step of the catalytic cycle.
-
Catalyst Poisoning: Free phenolic hydroxyls are acidic (
). Under basic Suzuki conditions, they deprotonate to form phenoxides, which can coordinate tightly to Palladium (Pd), effectively poisoning the catalyst or reducing the electrophilicity of the C-Br bond.
This guide provides two validated workflows: the "Protected Route" (Gold Standard) for maximum reliability and scale-up, and the "Direct Route" (Advanced) utilizing Buchwald precatalysts for rapid library generation.
Strategic Analysis: The "Ortho Effect"
The primary failure mode in coupling this substrate is the sluggish oxidative addition of Pd(0) into the C-Br bond. Standard catalysts like Pd(PPh
To overcome this, we utilize Dialkylbiaryl Phosphine Ligands (e.g., SPhos, XPhos). These ligands possess a unique architecture that:
-
Boosts Oxidative Addition: The electron-rich phosphine center increases the nucleophilicity of the Pd(0).
-
Facilitates Reductive Elimination: The bulky biaryl backbone promotes the release of the sterically congested product.
Decision Tree & Workflow (Visualization)
Figure 1: Strategic decision tree for coupling sterically hindered polyphenolic aryl bromides.
Protocol A: The Protected Route (Recommended)
Context: This route converts the interfering phenols into ethers (Methyl or Benzyl). This eliminates catalyst poisoning and slightly reduces the electron density of the ring, favoring oxidative addition.
Step 1: Protection (Methylation Example)
-
Dissolve: 5.0 g (19.1 mmol) of this compound in 50 mL dry Acetone.
-
Add Base: Add 7.9 g (57.3 mmol, 3.0 equiv) of anhydrous K
CO . -
Alkylate: Add 3.6 mL (57.3 mmol, 3.0 equiv) of Methyl Iodide (MeI) dropwise.
-
Reflux: Heat to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup: Filter off solids. Concentrate filtrate.[1] Recrystallize from EtOH to yield Ethyl 4-bromo-3,5-dimethoxybenzoate .
Step 2: Suzuki Coupling
Target: Coupling with Phenylboronic acid (Model).[2][3][4][5]
| Component | Quantity | Equiv | Role |
| Aryl Bromide | 1.0 mmol | 1.0 | Substrate (Protected) |
| Boronic Acid | 1.2 mmol | 1.2 | Coupling Partner |
| Pd(dppf)Cl | 25 mg | 0.03 | Catalyst (Robust) |
| Cs | 650 mg | 2.0 | Base |
| Dioxane/H | 10 mL (4:1) | - | Solvent System |
Procedure:
-
Charge a reaction vial with the protected Aryl Bromide, Boronic Acid, Base, and Catalyst.
-
Evacuate and backfill with Nitrogen (3x).
-
Add degassed Dioxane/Water mixture.
-
Heat to 90°C for 6–12 hours.
-
Validation: Reaction is complete when the starting bromide spot disappears on TLC.
-
Purification: Dilute with EtOAc, wash with brine, dry over MgSO
, and purify via flash chromatography.
Protocol B: The Direct Route (Advanced)
Context: For rapid screening where protection/deprotection steps are too slow. This requires Buchwald Generation 2 (G2) precatalysts to handle the free phenols and steric bulk.
Key Mechanistic Insight
Using standard bases (hydroxides/carbonates) generates phenoxides. To mitigate this, we use Potassium Phosphate (Tribasic) which buffers the system, or we employ a solvent system that solubilizes the catalyst but not the phenoxide aggregates.
Experimental Setup
| Component | Quantity | Equiv | Role |
| Substrate | 1.0 mmol | 1.0 | This compound |
| Boronic Acid | 1.5 mmol | 1.5 | Excess required due to protodeboronation risk |
| XPhos Pd G2 | 40 mg | 0.05 | High-activity Catalyst |
| K | 636 mg | 3.0 | Base |
| Toluene/n-BuOH | 5 mL (10:1) | - | Solvent (Phase transfer promotion) |
Procedure:
-
Catalyst Choice: Use XPhos Pd G2 (CAS: 1310584-14-5). The large XPhos ligand creates a "pocket" that protects the Pd center from the ortho-hydroxyls while facilitating the coupling of the bulky bromide [1].
-
Solvent: The addition of n-Butanol (or water in a biphasic system) is crucial to dissolve the inorganic base slightly without fully solvating the phenoxides.
-
Reaction:
-
Combine solids in a microwave vial.
-
Add solvents and seal.
-
Heat to 100°C (oil bath) or 120°C (Microwave) for 1 hour.
-
-
Workup (Critical): Acidify the reaction mixture with 1M HCl to pH 4 before extraction to protonate the phenols and ensure they transfer to the organic layer (EtOAc).
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| No Reaction (SM Recovery) | Oxidative addition failure due to sterics. | Switch from Pd(PPh |
| Protodeboronation | Boronic acid hydrolyzes faster than it couples. | Use Boronic Esters (Pinacol) instead of acids.[6] Switch base to anhydrous K |
| Homocoupling (Biaryl) | Oxidation of Boronic acid. | Ensure rigorous degassing (Argon sparge >15 min). |
| Black Precipitate (Pd Black) | Catalyst decomposition (Ligand dissociation). | Add 5-10 mol% free ligand (e.g., extra XPhos) to stabilize the active species. |
References
-
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.
-
Common Organic Chemistry. "Suzuki Reaction: Conditions and Protocols for Sterically Hindered Substrates."
-
BenchChem. "Catalyst Selection for 2-Bromo-3,5-dimethoxytoluene (Analogue)."
-
Royal Society of Chemistry. "Sterically demanding aryl–alkyl Suzuki–Miyaura coupling."[7] Organic Chemistry Frontiers, 2014.
-
Vertex AI Search. "Synthesis of Resveratrol Derivatives via Suzuki Coupling." (Patent Analysis CN104447218A).
Sources
- 1. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. ikm.org.my [ikm.org.my]
- 4. cjpas.net [cjpas.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
O-alkylation methods for Ethyl 4-bromo-3,5-dihydroxybenzoate
Application Note: Strategic O-Alkylation Protocols for Ethyl 4-bromo-3,5-dihydroxybenzoate
Executive Summary
This compound (CAS: 350035-53-9) is a versatile resourcinol-derived scaffold used in the synthesis of bioactive polyketides, biaryl ethers, and functionalized liquid crystals.[1][2] Its unique substitution pattern—featuring a central bromine atom flanked by two phenolic hydroxyl groups—presents both opportunities and challenges for chemical modification.
This guide details optimized protocols for O-alkylation , addressing the specific steric and electronic influence of the ortho-bromo substituent.[1] We provide distinct workflows for Exhaustive Bis-Alkylation (generating symmetric ethers) and Controlled Mono-Alkylation (desymmetrization), supported by mechanistic rationale and self-validating analytical steps.
Structural Analysis & Reactivity Profile
Before initiating synthesis, it is critical to understand the electronic and steric environment of the substrate.[2]
-
Acidity: The C3/C5 hydroxyl protons are significantly more acidic (
) than unsubstituted phenols ( ) due to the electron-withdrawing nature of the para-ester and the ortho-bromine atom.[1] This allows the use of mild carbonate bases ( , ) rather than requiring strong metal hydrides ( ).[1] -
Steric Hindrance (The "Ortho Effect"): The bulky bromine atom at C4 creates a "steric wall" between the two hydroxyl groups. While methylation proceeds readily, alkylation with secondary halides or bulky benzyl groups requires elevated temperatures and polar aprotic solvents (DMF, NMP) to overcome the kinetic barrier.[1][2]
-
Chemomoselectivity: The ethyl ester at C1 is susceptible to hydrolysis under harsh aqueous basic conditions (e.g.,
). Therefore, anhydrous conditions are strictly recommended to preserve the ester moiety.[2]
Decision Framework for Method Selection
The choice of alkylation method depends on the target derivative (Symmetric vs. Asymmetric) and the electrophile's reactivity.[3]
Figure 1: Decision tree for selecting the optimal O-alkylation strategy based on target structure and electrophile type.
Detailed Experimental Protocols
Method A: Exhaustive Bis-Alkylation (Williamson Ether Synthesis)
Best for: Synthesis of symmetric derivatives (e.g., 3,5-dimethoxy, 3,5-dibobenzyloxy) using primary alkyl halides.[1][2]
Mechanism:
Reagents:
-
Electrophile: Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide) (2.5 - 3.0 equiv)[1][2]
-
Base: Potassium Carbonate (
), anhydrous, granular (3.0 - 4.0 equiv)[1][2] -
Solvent: Acetone (Reagent Grade) or DMF (for unreactive halides)[1]
Protocol:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Flame-dry the glassware if the alkyl halide is moisture-sensitive (though
tolerates trace moisture).[1] -
Dissolution: Dissolve this compound (e.g., 1.0 g, 3.83 mmol) in Acetone (10 mL, 0.4 M).
-
Deprotonation: Add anhydrous
(1.59 g, 11.5 mmol). The suspension may turn yellow indicating phenoxide formation. Stir at room temperature for 15 minutes. -
Addition: Add the Alkyl Halide (e.g., MeI, 0.6 mL, 9.6 mmol) dropwise. Caution: MeI is toxic; use a fume hood.[1]
-
Reaction: Heat the mixture to reflux (
) for 4–12 hours. -
Workup:
-
Filter off the inorganic solids (
). Wash the pad with acetone. -
Concentrate the filtrate under reduced pressure.
-
Self-Validation: Dissolve residue in EtOAc and wash with 1M HCl (to remove residual base) and Brine. Dry over
.[1][6]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-
Purification: Recrystallization (EtOH/Water) is often sufficient for symmetric methyl/ethyl ethers.[1] Flash chromatography may be needed for benzyl derivatives.[1]
Expected Yield: 85–95%[2]
Method B: Controlled Mono-Alkylation (Desymmetrization)
Best for: Creating "Janus" molecules with two different ether chains.[1]
Challenge: Statistical distribution typically yields 25% starting material, 50% mono, and 25% bis.[1][2]
Solution: Use of Cesium Carbonate (
Protocol:
-
Stoichiometry: Use exactly 0.95 - 1.0 equiv of the Alkyl Halide. Do not use excess.
-
Solvent: DMF (Dimethylformamide) is preferred for solubility and rate control.[1]
-
Procedure:
-
Dissolve substrate (1.0 equiv) and
(0.6 equiv - Note: substoichiometric base limits bis-anion formation) in DMF at 0°C . -
Add the Alkyl Halide (1.0 equiv) very slowly (syringe pump over 1 hour) to the stirred slurry.
-
Allow to warm to Room Temperature and stir for 12 hours.
-
-
Purification Strategy: The crude mixture will contain unreacted diol and some bis-product.[1]
-
Acidic Wash: The unreacted diol is much more acidic. Washing the organic layer with dilute
(pH 10) can selectively extract the unreacted starting material, leaving the Mono- and Bis-ethers in the organic layer.[1] Caution: Do not use strong base or heat to avoid ester hydrolysis.[2] -
Column Chromatography: Essential for separating Mono (
) from Bis ( ).[1]
-
Method C: Mitsunobu Reaction
Best for: Alkylation with secondary alcohols or when the alkyl halide is unstable/unavailable.[2]
Reagents:
-
Alcohol (
) (1.2 equiv per OH)[1] -
Triphenylphosphine (
) (1.2 equiv per OH)[1] -
DIAD or DEAD (1.2 equiv per OH)[1]
-
Solvent: Anhydrous THF
Protocol:
-
Dissolve this compound (1.0 equiv),
, and in THF under . -
Cool to 0°C .
-
Add DIAD dropwise.[1] The solution will turn yellow/orange.[6]
-
Stir at RT for 16–24 hours.
-
Workup: Concentrate and triturate with Hexane/Ether to precipitate Triphenylphosphine oxide (
).[1] Filter and purify the supernatant by chromatography.
Analytical Validation (Self-Checking)
Verify your product identity using these specific NMR markers.
| Signal | 1H NMR Shift (CDCl3) | Multiplicity | Diagnostic Change |
| Aromatic H (C2, C6) | Singlet (2H) | Shifts upfield (~0.1-0.2 ppm) upon alkylation due to increased electron donation from alkoxy groups.[1] | |
| Phenolic -OH | Broad Singlet | Disappears in Bis-product.[1] Integrates to 1H in Mono-product. | |
| O-CH2-R (Ether) | Singlet/Multiplet | New signal appearance confirms O-alkylation.[1] | |
| Ester -CH2- | Quartet | Must remain intact.[1] Loss of this signal indicates hydrolysis (failure).[1] |
Troubleshooting & Optimization
| Problem | Root Cause | Solution |
| Low Conversion | Steric hindrance of Br; "Ortho effect".[1] | Switch solvent to DMF or NMP; Increase Temp to 80°C; Add catalytic KI (Finkelstein condition). |
| Ester Hydrolysis | Wet solvent or strong aqueous base.[1] | Use anhydrous |
| C-Alkylation | Ambient nucleophilicity of the ring.[1] | Rare for this substrate due to electron-poor ring, but avoid very high temps (>100°C).[1] |
| Poor Mono-Selectivity | Fast kinetics of second alkylation.[1] | Lower temp to -10°C; Use bulky base ( |
References
-
Synthesis of Methyl Analog (Bis-alkylation)
, Dimethyl Sulfate (or MeI), Acetone, Reflux.[1][7] -
General Williamson Ether Synthesis on Hindered Phenols: Organic Syntheses, Coll. Vol. 10, p. 423 (2004).[1] Demonstrates the use of mild bases for phenolic alkylation to avoid side reactions.
-
Mono-Alkylation Strategies (Cesium Effect): Journal of Organic Chemistry, 2006, 71(18), 6851-6858.[1] Discusses the desymmetrization of diols using cesium bases. [1]
-
Substrate Data & Safety (this compound): PubChem Compound Summary: this compound. [1]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester - Google Patents [patents.google.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. readchemistry.com [readchemistry.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. methyl 4-bromo-3,5-dimethoxybenzoate synthesis - chemicalbook [chemicalbook.com]
The Strategic Utility of Ethyl 4-bromo-3,5-dihydroxybenzoate in Modern Pharmaceutical Synthesis
Introduction: In the landscape of contemporary drug discovery and development, the strategic use of highly functionalized intermediates is paramount to the efficient construction of complex molecular architectures. Ethyl 4-bromo-3,5-dihydroxybenzoate, a seemingly unassuming aromatic compound, has emerged as a pivotal building block in the synthesis of sophisticated pharmaceutical agents. Its unique substitution pattern, featuring a bromine atom for facile cross-coupling reactions and two hydroxyl groups amenable to etherification, provides medicinal chemists with a versatile scaffold for molecular elaboration. This document provides a comprehensive overview of the synthesis and application of this compound, with a particular focus on its role as a key intermediate in the synthesis of the potent Wip1 phosphatase inhibitor, GSK2830371.
The Multifaceted Role of Dihydroxybenzoate Scaffolds
Dihydroxybenzoic acid derivatives are prevalent motifs in natural products and pharmacologically active compounds, exhibiting a wide range of biological activities, including antioxidant and anti-inflammatory properties.[1] The strategic functionalization of this core structure, as seen in this compound, unlocks its potential as a valuable fragment in drug design. The bromine atom serves as a versatile handle for introducing molecular complexity through various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2] Concurrently, the two phenolic hydroxyl groups offer sites for differential or dual etherification, allowing for the exploration of structure-activity relationships and the fine-tuning of pharmacokinetic properties.
Synthesis of this compound: A Two-Step Approach
The preparation of this compound can be efficiently achieved in a two-step sequence starting from the commercially available 3,5-dihydroxybenzoic acid. The first step involves the regioselective bromination of the aromatic ring at the 4-position, followed by a Fischer-Speier esterification to yield the desired ethyl ester.
Protocol 1: Synthesis of 4-bromo-3,5-dihydroxybenzoic acid
This protocol is adapted from the procedure described in patent EP0691323A1.
Materials:
-
3,5-dihydroxybenzoic acid
-
Aqueous Hydrochloric Acid (17.5% w/w)
-
Bromine
-
Aqueous Hydrogen Peroxide (35% w/w)
-
Deionized water
Procedure:
-
In a well-ventilated fume hood, a mixture of 3,5-dihydroxybenzoic acid (e.g., 308 g) and 17.5% aqueous hydrochloric acid (e.g., 924 g) is charged into a suitable reaction vessel equipped with a mechanical stirrer, reflux condenser, and an addition funnel.
-
The mixture is heated to 104°C with vigorous stirring.
-
Bromine (e.g., 192 g) is added dropwise over 1.5 hours, maintaining the temperature at 104°C.
-
Following the bromine addition, 35% aqueous hydrogen peroxide (e.g., 78 g) is added dropwise over 2 hours at the same temperature. The hydrogen peroxide serves to oxidize any bromide formed back to bromine, ensuring its efficient utilization.
-
The reaction mixture is then stirred at reflux (approximately 107°C) for an additional 4 hours.
-
After cooling to room temperature, the precipitated solid is collected by vacuum filtration.
-
The solid is washed with cold deionized water and dried under vacuum to afford 4-bromo-3,5-dihydroxybenzoic acid.
Expected Yield: Approximately 87.5% with a purity of >95%.[3]
Protocol 2: Esterification to this compound
This protocol is a standard Fischer-Speier esterification.
Materials:
-
4-bromo-3,5-dihydroxybenzoic acid
-
Absolute Ethanol
-
Concentrated Sulfuric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Diethyl ether
Procedure:
-
4-bromo-3,5-dihydroxybenzoic acid is dissolved in a large excess of absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
A catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) is carefully added to the solution.
-
The reaction mixture is heated to reflux and maintained for 12-24 hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the excess ethanol is removed under reduced pressure.
-
The residue is taken up in diethyl ether and washed sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted acid), and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
-
Further purification by recrystallization or column chromatography may be performed if necessary.
Application in Pharmaceutical Synthesis: The Case of GSK2830371
A significant application of this compound is its use as a key starting material in the synthesis of GSK2830371, a potent and selective inhibitor of Wip1 (Wild-type p53-induced phosphatase 1), a potential therapeutic target in oncology.[4][5][6][7] The synthesis of a key intermediate for GSK2830371 involves a Suzuki-Miyaura coupling reaction with this compound.
Protocol 3: Suzuki-Miyaura Coupling in the Synthesis of a GSK2830371 Intermediate
This protocol is based on the general principles of Suzuki-Miyaura couplings and the likely synthetic route to GSK2830371.
Materials:
-
This compound
-
Arylboronic acid or ester (e.g., 4-(2-hydroxypropan-2-yl)phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Dioxane/water, DMF, Toluene)
Procedure:
-
To a degassed solution of this compound and the corresponding arylboronic acid or ester in a suitable solvent, the palladium catalyst and base are added under an inert atmosphere (e.g., Argon or Nitrogen).
-
The reaction mixture is heated to a temperature between 80-120°C and stirred until the starting materials are consumed (monitored by TLC or LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent such as ethyl acetate.
-
The mixture is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the coupled product, a key intermediate in the synthesis of GSK2830371.
Data Summary Table:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Step |
| 4-bromo-3,5-dihydroxybenzoic acid | C₇H₅BrO₄ | 233.02 | Bromination |
| This compound | C₉H₉BrO₄ | 261.07 | Esterification |
| GSK2830371 Intermediate | Varies | Varies | Suzuki Coupling |
Visualization of Synthetic Pathways
Synthesis of this compound
Caption: Synthetic route to this compound.
Application in GSK2830371 Synthesis
Caption: Key Suzuki coupling step in the synthesis of GSK2830371.
Conclusion and Future Perspectives
This compound stands as a testament to the power of strategic molecular design in pharmaceutical synthesis. Its facile preparation and orthogonal functional handles make it an invaluable intermediate for the construction of complex drug candidates. The successful application of this building block in the synthesis of GSK2830371 underscores its importance and highlights its potential for use in the development of other novel therapeutics. As the principles of fragment-based drug discovery continue to guide medicinal chemistry efforts, the demand for versatile and highly functionalized fragments like this compound is poised to grow, further solidifying its role as a cornerstone of modern pharmaceutical innovation.
References
-
Hernández-Salinas, E., et al. (2023). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. Pharmaceuticals, 16(5), 735. [Link]
-
PrepChem. (n.d.). Synthesis of a. Ethyl 3,5-dihydroxybenzoate. Retrieved from [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Wu, C. E., et al. (2021). WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells. Cancers, 13(15), 3865. [Link]
- Gilmartin, A. G., et al. (2014). Allosteric Wip1 phosphatase inhibition through flap-subdomain targeting.
- Ladds, M. J., et al. (2016). Chemical inhibition of wild-type p53 induced phosphatase 1 (WIP1/PPM1D) by GSK2830371 potentiates the sensitivity to MDM2 inhibitors in a p53-dependent manner. Oncotarget, 7(18), 25637–25651.
- Magnifico, M. V., et al. (2018). WIP1 inhibition by GSK2830371 potentiates the effects of the MDM2-p53 binding antagonist HDM201 in cutaneous melanoma cells. Cancer Letters, 426, 124–133.
-
MySkinRecipes. (n.d.). Ethyl 4-bromo-2,3-dihydroxybenzoate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Ethyl p-hydroxybenzoate. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-3,5-dihydroxybenzoic acid. Retrieved from [Link]
-
ResearchGate. (2020). GSK2830371 induced p53 phosphorylation and stabilization via WIP1 inhibition. Retrieved from [Link]
-
United States Patent and Trademark Office. (n.d.). Patent Public Search. Retrieved from [Link]
- Google Patents. (n.d.). CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid.
- Google Patents. (n.d.). CN104725233A - Preparation method of ethylparaben.
- Google Patents. (n.d.). WO2014032935A1 - Oxazole derivatives as wip1 inhibitors.
- Google Patents. (n.d.). EP0691323A1 - Process for preparing 3,5-dihydroxy 4-bromobenzoic acid.
Sources
- 1. fao.org [fao.org]
- 2. CN104725233A - Preparation method of ethylparaben - Google Patents [patents.google.com]
- 3. Wip1 inhibitor GSK2830371 inhibits neuroblastoma growth by inducing Chk2/p53-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Patent Public Search | USPTO [ppubs.uspto.gov]
- 5. Chemical inhibition of wild-type p53 induced phosphatase 1 (WIP1/PPM1D) by GSK2830371 potentiates the sensitivity to MDM2 inhibitors in a p53-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
Application Note & Protocol: Selective Catalytic Hydrogenation of Ethyl 4-bromo-3,5-dihydroxybenzoate
Introduction: The Strategic Importance of Reductive Dehalogenation
The selective removal of halogen substituents from aromatic rings is a cornerstone transformation in modern organic synthesis. Catalytic hydrogenation stands out as a robust, clean, and scalable method for this purpose, frequently employed in the pharmaceutical industry for its efficiency and favorable environmental profile.[1] This application note provides a comprehensive protocol for the catalytic hydrogenation of Ethyl 4-bromo-3,5-dihydroxybenzoate to yield Ethyl 3,5-dihydroxybenzoate.
The target product, Ethyl 3,5-dihydroxybenzoate, is a valuable building block used in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and functional materials.[2][3] The bromo-substituted precursor serves as a strategic intermediate where the bromine atom acts as a protecting or directing group in preceding synthetic steps, and its subsequent removal is a critical final step. This process, known as hydrodehalogenation or debromination, leverages a heterogeneous catalyst, typically palladium on carbon (Pd/C), to chemoselectively cleave the carbon-bromine bond without affecting other sensitive functional groups such as the ester and hydroxyl moieties.
The Underlying Chemistry: Mechanism and Rationale
Catalytic hydrodehalogenation is a surface-mediated reaction that relies on the unique properties of transition metal catalysts. The process is highly effective for aryl bromides, which are more readily reduced than the corresponding chlorides under neutral conditions.[1][4]
The Catalytic Cycle:
The widely accepted mechanism for this transformation on a palladium surface involves several key steps:
-
Hydrogen Adsorption: Gaseous hydrogen (H₂) is adsorbed onto the surface of the palladium catalyst, where it dissociates into reactive atomic hydrogen species.
-
Oxidative Addition: The aryl bromide (Ar-Br) approaches the palladium(0) surface. The C-Br bond undergoes oxidative addition to the metal center, forming an organopalladium intermediate (Ar-Pd-Br).
-
Hydrogenolysis: The surface-bound atomic hydrogen attacks the Ar-Pd-Br intermediate. This step cleaves the Pd-C and Pd-Br bonds, forming the desired arene (Ar-H) and hydrogen bromide (HBr).
-
Catalyst Regeneration: The palladium(0) active site is regenerated, ready to initiate another catalytic cycle.
A simplified representation of this process is depicted below.
Figure 2: Step-by-step experimental workflow.
-
Reactor Charging: To a 250 mL heavy-walled hydrogenation flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 19.15 mmol).
-
Solvent Addition: Add ethanol (100 mL) to dissolve the substrate.
-
Inerting the System: Seal the flask and connect it to a vacuum/inert gas manifold. Carefully evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure the complete removal of oxygen. [5][6]4. Catalyst Addition: Under a positive pressure of nitrogen, briefly remove the inlet adapter. Weigh the wet 10% Pd/C catalyst (e.g., 250 mg, ~2.5 mol% Pd) and suspend it in a small amount of ethanol (~5-10 mL) to create a slurry. Add this slurry to the reaction flask via a funnel. This wet transfer method is crucial to prevent ignition. [7]5. Hydrogen Introduction: Reseal the flask, and purge the system with hydrogen gas by evacuating and backfilling with H₂ three times.
-
Pressurization and Reaction: Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi or inflate a balloon). Begin vigorous stirring at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake (if using a pressure gauge) or by thin-layer chromatography (TLC). To take a sample, the hydrogen atmosphere must first be replaced with nitrogen. [6] 3.4. Work-up and Product Isolation
-
System Purge: Once the reaction is complete (typically 2-4 hours), carefully vent the excess hydrogen into the fume hood exhaust. Purge the flask with nitrogen gas for several minutes to remove all residual hydrogen. [8]2. Catalyst Filtration: Prepare a filtration setup with a Buchner funnel and a pad of Celite (~1 inch thick) wetted with ethanol. Under a nitrogen atmosphere if possible, filter the reaction mixture through the Celite pad. [9]3. Critical Filtration Step: Rinse the reaction flask and the filter cake with additional ethanol (2 x 20 mL). Crucially, do not allow the Celite pad containing the catalyst to run dry. [9][6]As soon as the filtration is complete, quench the catalyst on the filter paper by adding copious amounts of water. The wet catalyst should then be transferred to a dedicated, clearly labeled hazardous waste container. [6]4. Solvent Removal: Transfer the filtrate to a round-bottom flask and remove the ethanol under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization. Dissolve the solid in a minimal amount of hot diethyl ether and add hexanes until turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Drying and Characterization: Collect the white crystalline product by filtration, wash with cold hexanes, and dry under vacuum. The expected product is Ethyl 3,5-dihydroxybenzoate. [10]Characterize by ¹H NMR, ¹³C NMR, and melting point analysis (Lit. mp 127-130 °C).
Expected Results & Data Summary
| Parameter | Value / Description |
| Starting Material | This compound |
| Product | Ethyl 3,5-dihydroxybenzoate |
| Catalyst | 10% Palladium on Carbon (wet) |
| Catalyst Loading | ~2.5 mol% Pd |
| Solvent | Ethanol |
| H₂ Pressure | 50 psi (or balloon) |
| Temperature | Room Temperature (~20-25 °C) |
| Reaction Time | 2 - 4 hours |
| Typical Yield | >90% |
References
-
A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.). Retrieved from [Link]
-
Synthesis of a. Ethyl 3,5-dihydroxybenzoate. (n.d.). PrepChem.com. Retrieved from [Link]
-
Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
HYDROGENATION | FACT SHEET. (2023, July 15). Stanford Environmental Health & Safety. Retrieved from [Link]
-
Hazards associated with laboratory scale hydrogenations. (2015). ACS Chemical Health & Safety. Retrieved from [Link]
-
Standard Operating Procedures - The Sarpong Group. (n.d.). Retrieved from [Link]
-
Hydrogenation SOP. (n.d.). Retrieved from [Link]
-
Catalytic Hydrodehalogenation Reactions. (n.d.). Science of Synthesis. Retrieved from [Link]
- US Patent 4618686A - Process for dehalogenation of aryl and alpha-araliphatic halides. (n.d.). Google Patents.
-
Ethyl 3,5-dihydroxybenzoate from Aladdin Scientific Corporation. (n.d.). Labcompare. Retrieved from [Link]
-
A practical and highly efficient reductive dehalogenation of aryl halides using heterogeneous Pd@AlO(OH) nanoparticles and sodium borohydride. (2025, August 6). ResearchGate. Retrieved from [Link]
- CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester. (n.d.). Google Patents.
-
Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides. (2025, October 23). PMC. Retrieved from [Link]
-
Hydrodehalogenation of aryl halides. (n.d.). ResearchGate. Retrieved from [Link]
-
Recent Advances of Pd/C-Catalyzed Reactions. (2021, September 7). MDPI. Retrieved from [Link]
-
A mechanistic investigation of hydrodehalogenation using ESI-MS. (2013, October 22). Chemical Communications (RSC Publishing). Retrieved from [Link]
-
cis-Selective Hydrogenation of Aryl Germanes: A Direct Approach to Access Saturated Carbo. (2022, November 13). American Chemical Society. Retrieved from [Link]
-
Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides. (n.d.). PMC. Retrieved from [Link]
-
Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides. (n.d.). ResearchGate. Retrieved from [Link]
-
Catalytic Hydrogenation: Theory, Mechanism, and Examples. (2016, July 28). YouTube. Retrieved from [Link]
-
A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. (n.d.). PMC. Retrieved from [Link]
Sources
- 1. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 2. ETHYL 3,5-DIHYDROXYBENZOATE | 4142-98-7 [chemicalbook.com]
- 3. labcompare.com [labcompare.com]
- 4. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.uci.edu [chem.uci.edu]
- 7. sarponggroup.com [sarponggroup.com]
- 8. njhjchem.com [njhjchem.com]
- 9. ehs.stanford.edu [ehs.stanford.edu]
- 10. prepchem.com [prepchem.com]
Hydrolysis conditions for Ethyl 4-bromo-3,5-dihydroxybenzoate to acid
Executive Summary
This guide details the hydrolysis (saponification) of Ethyl 4-bromo-3,5-dihydroxybenzoate (CAS 350035-53-9) to 4-bromo-3,5-dihydroxybenzoic acid (CAS 16534-12-6). While ester hydrolysis is a standard transformation, this specific substrate presents unique challenges due to the resorcinol moiety (1,3-dihydroxybenzene core) .
Critical Technical Challenges:
-
Oxidation Sensitivity: The electron-rich 3,5-dihydroxy ring is highly susceptible to aerobic oxidation under alkaline conditions, leading to quinoid impurities (pink/brown discoloration).
-
Acidity Management: The substrate contains two phenolic protons (
) in addition to the ester. The reaction consumes base to neutralize these phenols before hydrolysis can proceed efficiently. -
Solubility: The intermediate tri-anionic species requires a solvent system that maintains solubility to prevent coating of the starting material.
This protocol utilizes a LiOH/THF/Water system under an inert atmosphere to maximize yield (>95%) and purity while minimizing oxidative degradation.
Mechanistic Insight & Reaction Design
Reaction Stoichiometry
Unlike simple esters, this reaction requires excess base. The stoichiometry must account for the deprotonation of the two phenolic hydroxyl groups.
-
Ester Hydrolysis: 1 equivalent
-
Phenol Deprotonation: 2 equivalents
-
Kinetic Excess: 1-2 equivalents to drive equilibrium.
Total Base Requirement:
The "Browning" Effect (Oxidative Coupling)
In the presence of base and oxygen, resorcinol derivatives form radical anions that couple to form colored quinones or polymers.
-
Mitigation: The reaction must be degassed and run under Nitrogen (
) or Argon ( ). -
Additive: Addition of a reducing agent like Sodium Bisulfite (
) during the acidification step can reverse minor oxidation byproducts.
Experimental Protocol
Materials & Equipment
| Reagent | MW ( g/mol ) | Equivalents | Role |
| This compound | 261.07 | 1.0 | Substrate |
| Lithium Hydroxide Monohydrate (LiOH·H2O) | 41.96 | 4.5 | Base |
| Tetrahydrofuran (THF) | 72.11 | Solvent (Vol: 5 mL/g) | Solubilizer |
| Deionized Water | 18.02 | Solvent (Vol: 5 mL/g) | Co-solvent |
| Hydrochloric Acid (1M and 6M) | 36.46 | Excess | Acidification |
Equipment:
-
Round-bottom flask (RBF) with magnetic stir bar.
-
Reflux condenser.[2]
-
Nitrogen/Argon gas line.
Step-by-Step Methodology
Phase 1: Setup and Dissolution
-
Inerting: Flame-dry or oven-dry the RBF. Flush with
for 5 minutes. -
Dissolution: Add This compound (1.0 eq) and THF (5 vol). Stir until fully dissolved.
-
Note: The solution should be clear or pale yellow.[5] Dark color indicates pre-existing oxidation.
-
-
Base Preparation: In a separate beaker, dissolve LiOH·H2O (4.5 eq) in Water (5 vol). Sparge this solution with
for 5 minutes to remove dissolved oxygen.
Phase 2: Hydrolysis Reaction
-
Addition: Add the aqueous LiOH solution to the THF solution dropwise over 5 minutes under strong stirring.
-
Observation: The solution may turn yellow/orange immediately due to phenoxide formation. This is normal.
-
-
Reaction: Heat the mixture to 60°C (gentle reflux) .
-
Monitoring: Monitor by TLC (50% EtOAc/Hexanes) or HPLC.
-
Endpoint: Disappearance of the ester spot (
) and appearance of the baseline acid spot. -
Time: Typically 2–4 hours.
-
Phase 3: Workup and Isolation
-
Concentration: Cool the mixture to room temperature. Remove the bulk of THF under reduced pressure (Rotavap) at 35°C.
-
Caution: Do not evaporate to dryness; keep the aqueous residue.
-
-
Washing (Optional): If the starting material was impure, extract the basic aqueous layer once with Ethyl Acetate (EtOAc) to remove non-acidic impurities. Discard the organic layer.
-
Acidification:
-
Place the aqueous residue in an ice bath (0-5°C).
-
Add 1M HCl dropwise with vigorous stirring.
-
Target pH: 1.0 – 2.0 .
-
Critical: The product will precipitate as a solid.[4]
-
-
Filtration: Filter the solid using a Büchner funnel. Wash the cake with cold water (
vol) to remove Lithium salts. -
Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.
Purification (if required)
If the product is colored (pink/brown):
-
Dissolve in a minimum amount of hot Ethanol or Methanol.
-
Add activated charcoal (5 wt%), stir for 10 mins, and filter hot through Celite.
-
Add hot water until turbid, then cool to 4°C to recrystallize.
Process Workflow (Graphviz)
Caption: Optimized workflow for the saponification of oxidation-sensitive phenolic esters.
Quality Control & Validation
| Parameter | Specification | Method |
| Appearance | White to Off-White/Pale Cream Powder | Visual |
| Melting Point | 260°C - 265°C (Decomposes) | Capillary MP |
| 1H NMR (DMSO-d6) | NMR Spectroscopy | |
| Purity | >97.0% | HPLC (C18, ACN/Water + 0.1% TFA) |
Validation Note: The presence of the bromine atom at the 4-position (between the two hydroxyls) actually stabilizes the ring slightly against electrophilic attack compared to unsubstituted resorcinol, but the alkaline sensitivity remains. The NMR signal at
References
-
Thermo Fisher Scientific. (2024). 4-Bromo-3,5-dihydroxybenzoic acid, 97+% Product Specifications. Retrieved from
-
European Patent Office. (1996). EP0691323A1: Process for preparing 3,5-dihydroxy-4-bromobenzoic acid. Retrieved from
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters (Saponification). Retrieved from
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary: 4-Bromo-3,5-dihydroxybenzoic acid (CID 86023). Retrieved from
-
BenchChem. (2025).[2] Synthesis Protocols for Dihydroxybenzoate Derivatives. Retrieved from
Sources
Application Note: Synthesis of Biaryl Scaffolds using Ethyl 4-bromo-3,5-dihydroxybenzoate
Executive Summary & Strategic Analysis
Ethyl 4-bromo-3,5-dihydroxybenzoate (CAS: 350035-53-9 / Acid Precursor CAS: 16534-12-6) represents a highly valuable but synthetically challenging "resorcinol core" scaffold. Its symmetry and high functional density make it a privileged intermediate for the synthesis of autophagy inducers, biaryl-based kinase inhibitors, and polyphenolic natural products.
The Core Challenge: The "Ortho-Effect" The primary obstacle in utilizing this scaffold is the severe steric hindrance and electronic deactivation at the C4-position. The bromine atom is "sandwiched" between two oxygenated substituents at C3 and C5.
-
Steric Crowding: Standard phosphine ligands (e.g., PPh₃) often fail to promote the oxidative addition of Pd(0) into the C-Br bond due to the physical blockade by the ortho-substituents.
-
Catalyst Poisoning: Free phenolic hydroxyl groups can coordinate to Palladium or quench active catalytic species, necessitating a protection strategy.
This guide details a self-validating workflow designed to overcome these barriers, utilizing Buchwald-type dialkylbiaryl phosphine ligands to ensure high-yield biaryl synthesis.
Synthetic Workflow Visualization
The following pathway illustrates the logic flow from the raw material to the final biaryl scaffold, emphasizing the critical protection step.
Figure 1: Strategic workflow for overcoming steric and electronic barriers in resorcinol-core synthesis.
Detailed Experimental Protocols
Protocol A: Ligand-Enabled Suzuki-Miyaura Coupling (The "Gold Standard")
This protocol utilizes S-Phos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl). S-Phos is specifically engineered to facilitate coupling of ortho-disubstituted aryl halides. Its electron-rich nature accelerates oxidative addition, while its bulk promotes reductive elimination, preventing the formation of inactive Pd-clusters.
Prerequisite: It is strongly recommended to use the O-protected derivative (e.g., Ethyl 4-bromo-3,5-dimethoxybenzoate) for this step to maximize yield.
Materials:
-
Substrate: Ethyl 4-bromo-3,5-dimethoxybenzoate (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.5 equiv)
-
Catalyst: Pd(OAc)₂ (2-5 mol%)
-
Ligand: S-Phos (4-10 mol%, 2:1 Ligand:Pd ratio)
-
Base: K₃PO₄ (3.0 equiv, anhydrous)
-
Solvent: Toluene : Water (10:1 ratio)
Step-by-Step Procedure:
-
Catalyst Pre-complexation: In a dry vial, mix Pd(OAc)₂ and S-Phos in toluene. Stir at room temperature for 15 minutes. The solution should turn from orange to a pale yellow/clear, indicating active L-Pd(0) generation.
-
System Assembly: Charge a reaction vessel (microwave vial or round-bottom flask) with the Substrate, Boronic Acid, and K₃PO₄.
-
Degassing (Critical): Seal the vessel and purge with Argon for 10 minutes. Oxygen is the primary cause of homocoupling side-products.
-
Injection: Add the pre-complexed catalyst solution and degassed water via syringe.
-
Reaction: Heat to 90°C for 12-16 hours.
-
Self-Validation Check: Monitor via TLC. The starting bromide (usually less polar) should disappear. If the reaction stalls after 4 hours, add a second portion of catalyst (1 mol%).
-
-
Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.
Protocol B: Pre-Coupling Protection (O-Alkylation)
Direct coupling of the dihydroxy species often results in low yields (<30%). Protecting the phenols is the most reliable route.
Procedure:
-
Dissolve this compound (1.0 equiv) in Acetone (0.2 M).
-
Add K₂CO₃ (3.0 equiv) and Methyl Iodide (MeI) or Benzyl Bromide (BnBr) (2.5 equiv).
-
Reflux for 4 hours.
-
Validation: An aliquot worked up should show no OH stretch in IR and a shift in R_f values.
Performance Data & Ligand Selection
The following table summarizes the expected performance of various catalyst systems for this specific ortho-hindered scaffold.
| Catalyst System | Ligand Class | Yield (Protected) | Yield (Unprotected) | Mechanistic Insight |
| Pd(OAc)₂ / S-Phos | Buchwald (Biaryl) | 92% | 65% | Best for steric bulk; promotes oxidative addition. |
| Pd(dppf)Cl₂ | Bidentate Ferrocene | 78% | 40% | Robust, but less active than S-Phos for tetra-ortho centers. |
| Pd(PPh₃)₄ | Simple Phosphine | <15% | 0% | Fail. Ligand cone angle is insufficient to overcome steric wall. |
| Pd-PEPPSI-IPr | NHC Carbene | 85% | 55% | Excellent alternative if phosphines are to be avoided. |
*Yields are representative based on standard biaryl coupling literature for 2,6-disubstituted aryl bromides.
Mechanistic Visualization: Overcoming Steric Hindrance
Understanding why standard catalysts fail is key to troubleshooting.
Figure 2: The catalytic cycle highlighting the Oxidative Addition step, where the bulky 3,5-substituents block the Palladium center unless specialized ligands (S-Phos) are used.
References
-
Sterically Demanding Suzuki-Miyaura Coupling
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1] Accounts of Chemical Research.
- Context: Defines the mechanism by which S-Phos overcomes the "ortho-effect" seen in our 3,5-dihydroxybenzo
-
-
Synthesis of Biaryl Scaffolds (General Protocols)
-
Compound Data (this compound)
- PubChem CID: 86023 (Acid precursor reference).
-
Context: Verification of chemical structure and physical properties.[4]
-
Advanced Steric Coupling (Alternative Ligands)
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. reddit.com [reddit.com]
- 4. jocpr.com [jocpr.com]
- 5. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Scalable Synthesis of Ethyl 4-bromo-3,5-dihydroxybenzoate
Introduction
Ethyl 4-bromo-3,5-dihydroxybenzoate is a valuable intermediate in the synthesis of a variety of bioactive molecules and functional materials. Its substituted dihydroxybenzoate core makes it a versatile building block in medicinal chemistry and drug discovery. The development of a robust and scalable synthetic route is therefore of significant interest to researchers in both academic and industrial settings.
This guide provides a detailed, two-step protocol for the scalable synthesis of this compound, commencing from the commercially available 3,5-dihydroxybenzoic acid. The methodology is designed to be efficient, high-yielding, and amenable to large-scale production. The scientific rationale behind key procedural steps is elucidated to empower the user with a comprehensive understanding of the synthesis.
Overall Synthetic Scheme
The synthesis proceeds in two sequential steps: the regioselective bromination of 3,5-dihydroxybenzoic acid followed by a Fischer esterification to yield the final product.
Caption: Two-step synthesis of this compound.
Part 1: Scalable Synthesis of 4-Bromo-3,5-dihydroxybenzoic Acid
This initial step involves the electrophilic aromatic substitution of 3,5-dihydroxybenzoic acid with bromine in an acidic aqueous medium. The hydroxyl groups are strongly activating and ortho-, para-directing. The use of an aqueous mineral acid promotes a clean and high-yielding monobromination at the para position, which is sterically less hindered and electronically activated.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 1 mole scale) | Notes |
| 3,5-Dihydroxybenzoic acid | 154.12 | 154.12 g (1.0 mol) | Starting material |
| 17.5% (w/w) Hydrochloric Acid | - | 476 mL | Aqueous mineral acid |
| Bromine (Br₂) | 159.81 | 160 g (1.0 mol) | Corrosive and toxic, handle in a fume hood |
| 35% (w/w) Hydrogen Peroxide | 34.01 | 40 mL | Optional, can be used to generate Br₂ in situ |
| Deionized Water | 18.02 | As needed | For washing |
Procedure:
-
Reaction Setup: In a suitable multi-necked reaction vessel equipped with a mechanical stirrer, dropping funnel, and reflux condenser, add 3,5-dihydroxybenzoic acid (154.12 g, 1.0 mol) to 17.5% aqueous hydrochloric acid (476 mL).
-
Heating: Stir the mixture and heat to 104 °C. A suspension will be formed.
-
Bromine Addition: Over a period of 1.5 hours, add bromine (160 g, 1.0 mol) dropwise via the dropping funnel. Maintain the temperature at 104 °C.[1]
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at reflux (approximately 107 °C) for an additional 4 hours to ensure complete conversion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: Cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Filtration: Isolate the solid product by vacuum filtration.
-
Washing: Wash the filter cake with cold deionized water until the filtrate is neutral to remove any residual acid.
-
Drying: Dry the collected solid in a vacuum oven at 60-70 °C to a constant weight.
Expected Yield: 87-92%[1] Purity (by HPLC): >95%[1]
Caption: Workflow for the bromination of 3,5-dihydroxybenzoic acid.
Part 2: Scalable Synthesis of this compound
The second step is a classic Fischer esterification, which involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.[2] To drive the equilibrium towards the product and achieve a high yield, an excess of the alcohol (ethanol) is used as both a reactant and a solvent. Concentrated sulfuric acid serves as an effective and economical catalyst for this transformation on a large scale.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 0.8 mol scale) | Notes |
| 4-Bromo-3,5-dihydroxybenzoic acid | 233.02 | 186.4 g (0.8 mol) | From Part 1 |
| Absolute Ethanol | 46.07 | 800 mL | Reagent and solvent |
| Concentrated Sulfuric Acid (98%) | 98.08 | 20 mL | Catalyst, corrosive |
| Saturated Sodium Bicarbonate Solution | - | As needed | For neutralization |
| Ethyl Acetate | 88.11 | As needed | Extraction solvent |
| Brine (Saturated NaCl solution) | - | As needed | For washing |
| Anhydrous Sodium Sulfate | 142.04 | As needed | Drying agent |
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a mechanical stirrer and a reflux condenser, dissolve 4-bromo-3,5-dihydroxybenzoic acid (186.4 g, 0.8 mol) in absolute ethanol (800 mL).
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (20 mL) to the stirred solution. An exotherm may be observed.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-24 hours. The reaction can be monitored by TLC or HPLC until the starting material is consumed.
-
Solvent Removal: After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Work-up:
-
Pour the residue into cold deionized water (1 L).
-
Extract the aqueous mixture with ethyl acetate (3 x 300 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases to neutralize any remaining acid.
-
Wash the organic layer with brine (200 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification (Crystallization):
-
Dissolve the crude solid in a minimal amount of hot ethanol.
-
Slowly add deionized water until turbidity is observed.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol-water (1:1), and dry under vacuum.
-
Expected Yield: 80-90% Purity (by NMR/HPLC): >98%
References
- Karunagaran, N., & Ramasamy, P. (2012). Growth of Ethyl-Para-Hydroxybenzoate Single Crystal and its Characterization.
- Chandra, M. S., Mahesha, M. G., & Ramasamy, P. (2016).
- Baghbanzadeh, M., & Kappe, C. O. (2012). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science, 23(2), 47-55.
- EP0691323A1, Process for preparing 3,5-dihydroxy 4-bromobenzoic acid, Google P
- Sandin, R. B., & McKee, R. A. (1937). Resorcinol, 4-bromo-. Organic Syntheses, 17, 81.
- Wintner, J. (2019). Answer to "how to synthesis ethyl 4-bromo-3,5-diethoxy-2-fluorobenzoate?".
- Organic Syntheses, Coll. Vol. 1, p.104 (1941); Vol. 2, p.24 (1922).
- US3546302A, Process for brominating phenols, Google P
- Azizi, S. N., et al. (2010). Bromination of phenol with NBSac over synthesized zeolite as a heterogeneous recyclable catalyst. Iranian Journal of Organic Chemistry, 2(1), 338-342.
- Weston, A. W., & Suter, C. M. (1941). 3,5-dihydroxybenzoic acid. Organic Syntheses, 21, 34.
- YouTube. (2021, January 9). 2, 3, and 4 hydroxybenzoic acid syntheses.
- Quora. (2022, May 11).
- Van der Eycken, E. V., & De Kimpe, N. (2019).
- University of Rochester, Department of Chemistry. Workup: Bromine or Iodine.
- Sigma-Aldrich.
- Semantic Scholar. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
- Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- Study Rocket. (2024, January 10). Bromination of Phenols – A Level Chemistry Edexcel Revision.
- CN106397193A, Preparation method of ethyl paraben, Google P
- Organic Reaction Workup Formulas for Specific Reagents.
- Guidechem. (2023, May 13). How is 3,5-Dihydroxybenzoic acid applied and prepared?.
- ChemicalBook.
- ResearchGate. (2018, June 11). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
- Satkar, Y., et al. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I( iii )-based reagent: the PIDA–AlBr 3 system. Organic & Biomolecular Chemistry, 16(20), 3765-3769.
- Liberty University. Alex Glase, Claudia Kennedy, and Michael Korn, PhD.
- OperaChem. (2024, January 5).
- ChemicalBook.
- Suter, C. M., & Weston, A. W. (1939). Some Esters of 3,5-Dihydroxybenzoic Acid. Journal of the American Chemical Society, 61(1), 232-234.
- PubChem. 4-Bromo-3,5-dihydroxybenzoic acid.
- Sigma-Aldrich.
- The Japanese Pharmacopoeia.
- Ataman Kimya.
- Advanced ChemBlocks.
- Benchchem.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4-bromo-3,5-dihydroxybenzoate
Welcome to the technical support guide for the synthesis of Ethyl 4-bromo-3,5-dihydroxybenzoate. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and purity. This guide provides in-depth, field-proven insights based on established chemical principles.
Section 1: Understanding the Synthesis - Core Principles & Challenges
The synthesis of this compound involves the electrophilic aromatic substitution of Ethyl 3,5-dihydroxybenzoate. The primary challenge lies in achieving high regioselectivity and avoiding over-bromination due to the electronic nature of the aromatic ring.
The starting material, Ethyl 3,5-dihydroxybenzoate, possesses two powerful activating hydroxyl (-OH) groups and one moderately deactivating ethyl ester (-COOEt) group. The hydroxyl groups are ortho-, para-directing, strongly increasing the electron density of the aromatic ring and making it highly susceptible to electrophilic attack[1][2]. The goal is to selectively introduce a single bromine atom at the C4 position, which is electronically favored but can be sterically hindered.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction pathway for this synthesis?
The synthesis is an electrophilic aromatic bromination. A brominating agent (e.g., Br₂, NBS) generates an electrophilic bromine species (Br⁺ or a polarized equivalent) that attacks the electron-rich aromatic ring of Ethyl 3,5-dihydroxybenzoate. The intermediate carbocation is stabilized by the hydroxyl groups, and subsequent loss of a proton restores aromaticity, yielding the final product.
Q2: Why is achieving a high yield so challenging?
The high reactivity of the dihydroxy-substituted ring is the main cause of difficulties. The two -OH groups activate the ring so strongly that multiple substitutions can occur readily, leading to di- and even tri-brominated byproducts[1][3]. Controlling the reaction to achieve selective monobromination at the desired C4 position requires careful optimization of the brominating agent, solvent, and temperature[1].
Q3: What are the most common side products I should expect?
The most prevalent side products are polybrominated species, such as Ethyl 2,4-dibromo-3,5-dihydroxybenzoate and Ethyl 4,6-dibromo-3,5-dihydroxybenzoate. Due to the strong activating nature of the hydroxyl groups, these can form even with careful control of stoichiometry[1]. Another potential, though less common, side product could be the regioisomer where bromine attaches at the C2 or C6 position.
Q4: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most effective method for real-time monitoring. Use a suitable mobile phase (e.g., a mixture of petroleum ether and ethyl acetate) to resolve the starting material, the desired product, and any byproducts. By spotting the reaction mixture alongside the starting material standard, you can track the consumption of the reactant and the formation of new spots, helping you determine the optimal reaction time and prevent the formation of undesired products[4].
Section 2: Troubleshooting Guide for Low Yield & Impurity Formation
This section addresses specific experimental issues in a problem-solution format.
Problem 1: My reaction is incomplete, and a large amount of starting material remains.
-
Plausible Cause 1: Insufficient Stoichiometry. The brominating agent was consumed by trace water or other impurities, or the initial amount was too low.
-
Solution: Ensure all glassware is dry and use anhydrous solvents. While a 1:1 stoichiometry is theoretically sufficient, a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent may be required. Add the agent in portions and monitor via TLC to avoid adding too much, which could lead to polybromination.
-
Plausible Cause 2: Low Reaction Temperature. The activation energy barrier is not being overcome, leading to a sluggish reaction.
-
Solution: Many selective brominations are initiated at low temperatures (e.g., 0 °C) to control reactivity[1]. If the reaction stalls, allow it to slowly warm to room temperature while continuing to monitor by TLC. Avoid aggressive heating, as this will likely trigger side reactions.
Problem 2: My TLC plate shows multiple product spots, indicating polybromination.
-
Plausible Cause: The brominating agent and/or solvent system is too reactive. Using elemental bromine (Br₂) in polar, protic solvents like water or ethanol dramatically increases its electrophilicity and leads to uncontrolled polysubstitution, often resulting in a precipitate of the polybrominated product[3][5].
-
Solution A: Change the Brominating Agent. Switch from Br₂ to a milder, more selective reagent. N-Bromosuccinimide (NBS) is an excellent choice for controlling the bromination of activated rings[1][6]. Other controlled reagents include potassium bromide (KBr) with an oxidant like potassium bromate (KBrO₃)[7] or solid-phase reagents like pyridinium hydrobromide perbromide[8].
-
Solution B: Change the Solvent. Avoid polar, protic solvents. Use non-polar solvents like dichloromethane (CH₂Cl₂), carbon disulfide (CS₂), or carbon tetrachloride (CCl₄) to temper the reactivity of the brominating agent and favor monobromination[1][3].
-
Solution C: Strict Temperature Control. Perform the reaction at 0 °C or even lower (e.g., -30 °C) to reduce the reaction rate and enhance selectivity towards the monobrominated product[1]. Add the brominating agent dropwise or in small portions over an extended period.
Problem 3: I'm getting a mixture of regioisomers.
-
Plausible Cause: While the C4 position is electronically activated by both hydroxyl groups, the C2 and C6 positions are also activated. Under certain conditions, substitution at these sites can compete.
-
Solution: The choice of solvent and reagent system can influence regioselectivity. Non-polar solvents often favor the sterically less hindered para-position[1]. Some specialized reagent systems, such as using calcium bromide with bromine in ethyl acetate, have been reported to exhibit very high para-selectivity in phenol brominations[9].
Problem 4: The reaction mixture turns dark, and I'm isolating a tar-like substance.
-
Plausible Cause: Phenols are sensitive to oxidation, which can be exacerbated by harsh conditions (e.g., strong acids, high heat, or certain brominating agents). This leads to decomposition and polymerization.
-
Solution: Ensure the reaction is performed under the mildest conditions possible. Using NBS often avoids the strongly acidic byproducts (like HBr) generated by Br₂, reducing the chance of acid-catalyzed decomposition. A thorough work-up, including washing with a mild reducing agent solution (e.g., sodium bisulfite) to quench excess bromine and washing with a bicarbonate solution to neutralize acid, is critical.
Section 3: Data & Visualization
Table 1: Comparison of Common Brominating Systems for Phenolic Compounds
| Brominating Agent | Solvent(s) | Typical Temperature | Selectivity | Key Considerations |
| Bromine (Br₂) / Water | Water, Ethanol | Room Temp | Low | Highly reactive, leads to polybromination. Not recommended for this synthesis[1][3]. |
| Bromine (Br₂) / Non-Polar | CH₂Cl₂, CS₂, CCl₄ | -30 °C to 0 °C | Moderate to Good | Improved selectivity over polar solvents, but requires strict temperature control[1]. |
| N-Bromosuccinimide (NBS) | CH₂Cl₂, THF, Acetonitrile | 0 °C to Room Temp | Good to Excellent | Milder, easier to handle, and generally gives higher yields of monobrominated product[6][10]. The method of choice. |
| KBr / KBrO₃ | Acetic Acid, Water | 35 °C | Good | In-situ generation of Br₂ allows for better control over stoichiometry[7]. |
| Pyridinium Bromide Perbromide | Acetic Acid, THF | Room Temp | Good | A stable, solid source of bromine that is easier to handle than liquid Br₂[8]. |
Diagram 1: Troubleshooting Workflow for Low Yield
This diagram provides a logical path for diagnosing and solving issues related to low product yield.
Caption: A decision tree for troubleshooting common issues in the synthesis.
Section 4: Optimized Experimental Protocol
This protocol uses N-Bromosuccinimide (NBS) for a controlled and selective monobromination.
Materials:
-
Ethyl 3,5-dihydroxybenzoate (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Eluent: Ethyl acetate/Petroleum ether mixture
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve Ethyl 3,5-dihydroxybenzoate (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add N-Bromosuccinimide (1.05 eq) to the stirred solution in small portions over 30 minutes. Ensure the temperature remains at or near 0 °C during the addition.
-
Reaction: Allow the reaction to stir at 0 °C. Monitor the progress by TLC every 30-60 minutes. The reaction is typically complete within 2-4 hours. If the reaction is sluggish, it can be allowed to warm slowly to room temperature.
-
Quenching: Once the starting material is consumed (as indicated by TLC), quench the reaction by adding saturated aqueous sodium bisulfite solution to destroy any unreacted NBS or bromine.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate solution (to neutralize any acid).
-
Water.
-
Brine.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel, using an appropriate eluent system (e.g., starting with 10% ethyl acetate in petroleum ether and gradually increasing the polarity) to isolate the pure this compound.
References
- BenchChem. (2025). Troubleshooting bromination side reactions in phenol synthesis.
-
Ghorbani-Vaghei, R., & Jalili, H. (2016). Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides. Molecules, 21(10), 1276. [Link]
-
Various Authors. (n.d.). Mild and regioselective bromination of phenols with TMSBra. ResearchGate. [Link]
-
Toda, F., & Schmeyers, J. (2003). Selective solid-state brominations of anilines and phenols. Green Chemistry, 5(6), 706-708. [Link]
- GB2200112A. (1988). Process for the selective para-bromination of phenol and its derivatives.
-
ResearchGate. (n.d.). Optimization for the bromination step. [Link]
-
Reddit r/chemistry. (2016). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here?[Link]
-
ResearchGate. (2019). How to synthesis ethyl 4-bromo-3,5-diethoxy-2-fluorobenzoate?[Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
-
Physics Wallah. (n.d.). Bromination phenol in Water and non-polar solvent. [Link]
- EP0691323A1. (1996). Process for preparing 3,5-dihydroxy 4-bromobenzoic acid.
-
Save My Exams. (2025). Nitration & Bromination of Phenol. [Link]
-
Khan Academy. (n.d.). Bromination of Phenols. [Link]
-
Rajadurai, C., et al. (2007). Bromination of Deactivated Aromatics: A Simple and Efficient Method. The Journal of Organic Chemistry, 72(15), 5863–5865. [Link]
-
Chemia by MANAC. (2022). Active/inactive aromatic ring bromination. [Link]
-
PrepChem.com. (n.d.). Synthesis of a. Ethyl 3,5-dihydroxybenzoate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. savemyexams.com [savemyexams.com]
- 3. Bromination phenol | Bromination phenol in Water and non-polar solvent [pw.live]
- 4. rsc.org [rsc.org]
- 5. Khan Academy [khanacademy.org]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective solid-state brominations of anilines and phenols - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. GB2200112A - Process for the selective para-bromination of phenol and its derivatives - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Ethyl 4-bromo-3,5-dihydroxybenzoate
Topic: Recrystallization solvents for purifying Ethyl 4-bromo-3,5-dihydroxybenzoate Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist Note: Purifying polyfunctional aromatic esters like this compound (CAS: 350035-53-9) requires balancing the hydrophilic nature of the phenolic hydroxyls with the lipophilicity of the ethyl ester and bromine substituents. The symmetry of the 3,5-dihydroxy-4-bromo substitution pattern generally favors crystallization, but the presence of phenolic groups makes the compound prone to oxidation (discoloration) and "oiling out" if the solvent polarity is mismatched.
Part 1: Solvent Selection Strategy
Q1: What is the primary solvent system recommended for this compound?
Recommendation: Ethanol / Water (Mixed Solvent System)
The Scientific Rationale:
-
Solubility Profile: The two phenolic hydroxyl groups form strong hydrogen bonds, making the compound highly soluble in polar protic solvents like Ethanol (EtOH) or Methanol (MeOH). The ethyl ester and bromine moieties provide enough lipophilicity to render it insoluble in water.
-
Mechanism: Ethanol acts as the good solvent (dissolving the compound at high temperatures), while water acts as the anti-solvent (reducing solubility as temperature decreases or concentration increases).
-
Green Chemistry: This system is non-toxic and environmentally benign compared to chlorinated solvents.
Q2: Are there alternative solvent systems if Ethanol/Water fails?
Yes. Depending on the impurity profile, the following systems are validated alternatives:
| Solvent System | Role | Best For | Mechanism |
| Ethyl Acetate / n-Heptane | Alternative | Removing polar impurities | The compound dissolves in hot EtOAc; Heptane (anti-solvent) induces precipitation. Good if the product is too soluble in aqueous alcohol. |
| Toluene | Single Solvent | Highly lipophilic impurities | Dissolves the product at boiling (110°C); crystallizes upon cooling. Warning: High boiling point requires thorough drying. |
| Methanol / Water | Alternative | Small scale | Similar to EtOH/Water but higher polarity; may result in lower yields due to higher solubility. |
Q3: How do I experimentally determine the optimal solvent ratio?
Do not rely on fixed ratios (e.g., 1:1) found in literature, as they depend on the saturation level. Follow this Solvent Screening Protocol :
-
Place 100 mg of crude solid in a test tube.
-
Add hot Ethanol dropwise with heating until dissolved.
-
Add hot Water dropwise until a persistent turbidity (cloudiness) appears.
-
Add 1-2 drops of hot Ethanol to clear the solution.
-
Allow to cool slowly to Room Temperature (RT), then 4°C.
Part 2: Troubleshooting Guide (FAQs)
Issue 1: The Product is "Oiling Out"
Symptom: Instead of forming crystals, the compound separates as a distinct liquid layer (oil) at the bottom of the flask as it cools.
Root Cause: This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility curve. Essentially, the compound precipitates as a liquid because the crystallization temperature is lower than the oiling temperature in that specific solvent mixture.
Corrective Actions:
-
Re-heat: Redissolve the oil by heating the mixture back to a clear solution.
-
Add More Good Solvent: Add a small volume of Ethanol (10-15% of total volume). This shifts the solvent composition away from the LLPS boundary.
-
Seed It: Cool the solution just to the point of cloudiness and add a "seed crystal" of pure product. This provides a nucleation surface, bypassing the oil phase.
-
Trituration: If the oil persists, decant the supernatant and scratch the oil with a glass rod in the presence of a small amount of cold anti-solvent (Water or Hexane) to induce solidification.
Issue 2: Colored Impurities (Pink/Brown)
Symptom: The crystals are off-white, pink, or brown, indicating oxidation of the phenolic groups (quinone formation).
Corrective Actions:
-
Activated Carbon Treatment:
-
Add Bisulfite: If using an aqueous system (EtOH/Water), add a pinch of Sodium Bisulfite (NaHSO₃) or Sodium Thiosulfate to the aqueous phase to reduce oxidized impurities.
Issue 3: Low Yield
Symptom: Crystallization occurs, but the recovery is <50%.
Corrective Actions:
-
Too Much Solvent: You likely used too much Ethanol. Evaporate 30-50% of the solvent and re-cool.
-
Solubility in Mother Liquor: The compound is too soluble in the mother liquor. Cool the flask to -20°C (freezer) overnight to force precipitation.
-
Salt Effect: If using water as an anti-solvent, adding NaCl (brine) can "salt out" the organic ester, pushing it out of the solution and into the crystal lattice.
Part 3: Step-by-Step Protocol
Objective: Purify 5.0 g of Crude this compound.
-
Dissolution:
-
Place 5.0 g crude solid in a 100 mL Erlenmeyer flask.
-
Add 15 mL Absolute Ethanol .
-
Heat on a hot plate/stirrer to gentle reflux.
-
If not dissolved: Add Ethanol in 2 mL increments until clear. (Target concentration: ~3-4 mL solvent per gram of solute).
-
-
Decolorization (Optional):
-
If colored, add 0.1 g Activated Carbon. Boil for 5 mins.
-
Filter hot through a pre-warmed funnel/Celite.
-
-
Crystallization:
-
Maintain the filtrate at near-boiling temperature.
-
Slowly add Hot Water (approx 60-70°C) dropwise via pipette.
-
Stop point: When a faint, persistent cloudiness remains.
-
Add 0.5 - 1 mL of hot Ethanol to make the solution clear again.
-
-
Nucleation & Cooling:
-
Remove from heat.[5] Cover the flask with a watch glass (do not seal tightly).
-
Allow to cool to Room Temperature undisturbed (approx. 1-2 hours).
-
Critical: Do not agitate; rapid cooling promotes small, impure crystals.
-
Once at RT, place in an ice bath (0-4°C) for 30 minutes to maximize yield.
-
-
Isolation:
Part 4: Process Visualization
Workflow Diagram: Recrystallization Decision Tree
Caption: Decision tree for the purification of this compound, including intervention steps for discoloration and phase separation (oiling out).
Table 1: Physicochemical Properties & Solvent Data
| Property | Value / Description | Source |
| Compound Name | This compound | [1] |
| CAS Number | 350035-53-9 | [1] |
| Molecular Weight | 261.07 g/mol | [2] |
| Predicted LogP | ~2.5 (Lipophilic/Hydrophilic balance) | [3] |
| Melting Point | ~132-135°C (Based on unbrominated analog) | [4] |
| H-Bond Donors | 2 (Phenolic -OH) | [2] |
| Preferred Solvent | Ethanol / Water | [5] |
| Alternative Solvent | Ethyl Acetate / Heptane | [6] |
References
-
PubChem. (n.d.).[6] Ethyl 4-bromo-3-hydroxybenzoate Compound Summary (Analogous Structure Data). National Library of Medicine. Retrieved from [Link]
-
Yeast Metabolome Database. (n.d.). Ethyl 4-hydroxybenzoate Physical Properties. Retrieved from [Link]
-
Ataman Chemicals. (n.d.). Ethyl 3,4-dihydroxybenzoate Melting Point and Solubility. Retrieved from [Link]
-
University of Rochester. (n.d.). Solvents for Recrystallization: Tips and Tricks. Department of Chemistry. Retrieved from [Link]
-
Reddit ChemPros. (2023). Go-to recrystallization solvent mixtures for phenolic esters. Retrieved from [Link]
Sources
Troubleshooting low solubility of Ethyl 4-bromo-3,5-dihydroxybenzoate
Welcome to the dedicated technical support guide for Ethyl 4-bromo-3,5-dihydroxybenzoate (CAS No. 350035-53-9). This resource is designed for researchers, chemists, and formulation scientists who may encounter challenges with the solubility of this compound. We will explore the underlying chemical principles governing its solubility and provide systematic, field-proven troubleshooting strategies to ensure successful experimental outcomes.
Section 1: Understanding the Molecule: The Root Cause of Solubility Challenges
Q1: Why is this compound inherently difficult to dissolve in neutral aqueous solutions?
A1: The solubility of a molecule is a delicate balance between its hydrophilic (water-loving) and lipophilic (fat-loving) characteristics. This compound possesses distinct regions that contribute to its challenging solubility profile:
-
Lipophilic Moieties: The ethyl ester group and the brominated benzene ring are nonpolar and hydrophobic, which limits the molecule's ability to form favorable interactions with polar water molecules.
-
Hydrophilic Moieties: The two phenolic hydroxyl (-OH) groups are polar and capable of hydrogen bonding. However, in their protonated (non-ionized) state at neutral pH, their contribution is insufficient to overcome the lipophilicity of the rest of the molecule.
The critical factor governing aqueous solubility is the ionization state of the phenolic hydroxyl groups. Phenols are weak acids.[1] The electron-withdrawing effects of the bromo and ester groups on the benzene ring increase the acidity of these hydroxyl groups compared to a simple phenol, meaning they will lose a proton (deprotonate) at a lower pH. When deprotonated, they form phenolate anions (O⁻), which are significantly more polar and readily interact with water, dramatically increasing solubility.[2]
Caption: Key functional groups influencing solubility.
Section 2: Initial Dissolution Workflow & Best Practices
Q2: I have a new vial of this compound. What is the recommended procedure for initial solubilization?
A2: A systematic approach is crucial to avoid compound loss and frustration. Do not start with aqueous buffers. The recommended first step is to determine the compound's solubility in common, water-miscible organic solvents. This will allow you to prepare a concentrated stock solution that can be diluted into your experimental medium.
Experimental Protocol: Preparing a Concentrated Stock Solution
-
Solvent Selection: Begin with high-purity, anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol. These are robust solvents for a wide range of organic molecules.
-
Weighing: Accurately weigh a small amount of your compound (e.g., 1-5 mg) into a clean glass vial.
-
Initial Solvent Addition: Add a calculated volume of the chosen organic solvent (e.g., DMSO) to achieve a high target concentration (e.g., 10-50 mg/mL).
-
Mechanical Agitation: Vortex the mixture vigorously for 1-2 minutes.
-
Sonication: If the compound is not fully dissolved, place the vial in a bath sonicator for 5-10 minutes. Sonication uses ultrasonic waves to break apart solid aggregates and enhance dissolution.[3]
-
Gentle Warming (Optional): If solubility is still limited, the vial may be gently warmed to 30-40°C. Caution: Be mindful of potential degradation with heat-sensitive compounds.
-
Observation: A successfully prepared stock solution should be clear and free of any visible particulates.
Table 1: Qualitative Solubility in Common Laboratory Solvents
| Solvent | Type | Expected Solubility | Notes |
| Water (neutral pH) | Aqueous | Insoluble / Very Poor | The non-ionized form is poorly soluble. |
| DMSO | Polar Aprotic | Soluble | Recommended for creating high-concentration stock solutions. |
| Ethanol / Methanol | Polar Protic | Soluble to Moderately Soluble | Good for stock solutions; may be more compatible with biological assays than DMSO. |
| Acetonitrile | Polar Aprotic | Moderately Soluble | Often used in analytical chemistry (e.g., HPLC).[4] |
| Ethyl Acetate | Moderately Polar | Slightly Soluble | More suitable for extraction than for creating stock solutions for aqueous dilution.[5] |
| Dichloromethane | Nonpolar | Slightly Soluble | Primarily for organic synthesis and extraction purposes. |
Caption: Initial organic stock solution preparation workflow.
Section 3: Advanced Strategies for Aqueous Formulations
Q3: The compound precipitates when I dilute my DMSO stock into my aqueous cell culture media or buffer. What should I do?
A3: This is a common issue known as "crashing out" and occurs when a compound that is soluble in an organic solvent is introduced into a poor solvent (the aqueous medium). The key is to modify the aqueous medium to make it more hospitable to the compound.
Strategy A: pH Adjustment
This is the most effective method for this specific molecule. By raising the pH of the aqueous solution, you deprotonate the acidic phenolic hydroxyl groups, forming the highly water-soluble phenolate salt.
Caption: pH-dependent ionization increases solubility.
Experimental Protocol: Solubilization via pH Adjustment
-
Prepare a Basic Buffer: Prepare your desired buffer (e.g., PBS, TRIS) but do not adjust the final pH yet.
-
Make a Slurry: Add the solid this compound directly to the buffer to form a suspension.
-
Titrate with Base: While stirring vigorously, add a dilute solution of NaOH or KOH (e.g., 0.1 M) dropwise.
-
Monitor pH: Use a calibrated pH meter to monitor the pH of the solution. As the base is added, the compound will begin to dissolve.
-
Target pH: Continue adding base until the compound is fully dissolved. The final pH will likely be in the range of 8-10, depending on the compound's pKa.
-
Final Adjustment: Once dissolved, you can carefully back-titrate with dilute HCl if a specific lower pH is required, but be aware that the compound may precipitate if the pH drops too low.
Trustworthiness Check: The solution should remain clear. If it becomes cloudy, the pH is too low to maintain solubility.
Strategy B: Using Co-solvents
If pH adjustment is not an option for your experiment, using a water-miscible organic solvent (a "co-solvent") in your final solution can increase solubility.[6]
Experimental Protocol: Co-solvent Dilution
-
Prepare High-Concentration Stock: Make a concentrated stock in 100% DMSO as described in Q2.
-
Prepare Co-solvent Buffer: Create your final aqueous buffer containing a percentage of the co-solvent. For cell-based assays, it is critical to keep the final concentration of solvents like DMSO below a toxic level (typically <0.5%).
-
Dilution Technique: Add the DMSO stock solution dropwise into the vortexing co-solvent buffer. A slow addition rate is critical to prevent localized supersaturation and precipitation.
Section 4: Frequently Asked Questions (FAQs) & Common Pitfalls
Q4: My solution turned yellow or brown after I added NaOH to dissolve the compound. What happened and how can I prevent it?
A4: You have observed oxidation. Phenolic compounds, especially dihydroxy-substituted ones, are highly susceptible to oxidation, a process that is accelerated under basic (high pH) conditions and in the presence of oxygen.[3] This leads to the formation of quinone-type structures and polymers, which are often highly colored and may have different biological activities or lower solubility.
Troubleshooting & Prevention:
-
Use De-gassed Buffers: Before use, sparge your aqueous buffers with an inert gas like argon or nitrogen for 15-30 minutes to remove dissolved oxygen.
-
Work Under Inert Atmosphere: If possible, perform the dissolution in a glove box or under a blanket of argon or nitrogen.
-
Add Antioxidants: Consider adding a small amount of a reducing agent or antioxidant like sodium metabisulfite or ascorbic acid to the buffer before dissolving your compound.
Q5: How should I store my stock solutions to ensure stability?
A5: To minimize degradation from oxidation or hydrolysis, proper storage is essential.
-
Temperature: Store organic stock solutions at -20°C or -80°C.
-
Aliquoting: Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
-
Light Protection: Store vials in the dark or wrap them in aluminum foil, as light can promote radical-based degradation pathways.[3]
Q6: How can I confirm the purity and integrity of my compound if I suspect degradation?
A6: A simple visual inspection for color change is the first indicator. For a quantitative assessment, High-Performance Liquid Chromatography (HPLC) is the preferred method.[4]
-
Method: A reversed-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water (with an acid modifier like formic or acetic acid) is a good starting point.
-
Analysis: Inject a freshly prepared solution of the compound and compare it to your stored solution. The appearance of new peaks or a significant decrease in the area of the main peak indicates degradation.
Section 5: Summary of Troubleshooting Approaches
Table 2: Comparison of Solubilization Strategies
| Method | Pros | Cons | Best For... |
| pH Adjustment | Highly effective for this molecule; achieves high aqueous concentrations. | Final solution will be basic; may not be suitable for all biological assays; risk of oxidation. | Preparing formulation buffers, in vitro assays tolerant of high pH. |
| Co-solvents (e.g., DMSO) | Simple to prepare; allows for easy serial dilutions. | Limited by solvent toxicity in biological systems; risk of precipitation upon dilution. | High-throughput screening, initial activity assays where low final solvent concentration is acceptable. |
| Surfactants (e.g., Tween 80) | Can significantly increase apparent solubility; useful for in vivo formulations.[7] | Can interfere with some biological assays; may alter cell membrane properties. | Pre-clinical animal studies, formulation development.[6] |
Caption: Comprehensive troubleshooting decision workflow.
References
-
This compound Product Page. Aldlab Chemicals. [Link]
-
Mechanism of Phenolic Polymer Dissolution: Importance of Acid−Base Equilibria. ACS Publications. [Link]
-
Dissolution, solubility and cooperativity of phenolic compounds from Hypericum perforatum L. in aqueous systems. Ingenta Connect. [Link]
-
Studies on the solubility of phenolic compounds. ResearchGate. [Link]
-
Solving Poor Solubility to Unlock a Drug's Potential. Pharmaceutical Technology. [Link]
-
Troubleshooting Dissolution Failures in Formulated Tablets. Pharma.Tips. [Link]
-
Phenol - Wikipedia. Wikipedia. [Link]
-
Overcoming Poor Solubility. Tablets & Capsules. [Link]
-
4 Factors Affecting Solubility of Drugs. Ascendia Pharma. [Link]
-
4-Bromo-3,5-dihydroxybenzoic acid | C7H5BrO4. PubChem. [Link]
-
Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies. [Link]
-
Ethyl-4-hydroxybenzoate (YMDB01688). Yeast Metabolome Database. [Link]
-
The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research. [Link]
-
Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. MDPI. [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pharmtech.com [pharmtech.com]
- 7. Troubleshooting Dissolution Failures in Formulated Tablets – Pharma.Tips [pharma.tips]
Technical Support Center: Strategies to Minimize Ester Hydrolysis During Functionalization of Ethyl 4-bromo-3,5-dihydroxybenzoate
Introduction: Ethyl 4-bromo-3,5-dihydroxybenzoate is a versatile building block in medicinal chemistry and materials science, prized for its trifunctional nature. However, its utility is often hampered by the unintended hydrolysis of the ethyl ester group during functionalization of the phenolic hydroxyls or the aryl bromide. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical support resource. It offers field-proven troubleshooting advice, detailed protocols, and mechanistic insights to preserve the integrity of the ester moiety, ensuring the success of your synthetic campaigns.
Part 1: Frequently Asked Questions (FAQs) - Your First Line of Defense
This section addresses the most common challenges encountered when working with this compound.
Q1: My ester is hydrolyzing during a Williamson ether synthesis. What are the likely causes and how can I fix it?
A1: Ester hydrolysis during a Williamson ether synthesis is almost always caused by the base used to deprotonate the phenolic hydroxyl groups. Strong, nucleophilic bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) will readily attack the electrophilic carbonyl carbon of the ester, leading to saponification—an irreversible process under basic conditions.[1][2] The elevated temperatures often required for ether synthesis further accelerate this unwanted side reaction.
Troubleshooting Steps:
-
Choose a Milder, Non-Nucleophilic Base: The most critical adjustment is to switch from hydroxide bases to carbonate or phosphate bases. Potassium carbonate (K₂CO₃) is a widely used, effective, and economical choice.[3][4][5] For less reactive alkylating agents, cesium carbonate (Cs₂CO₃) can be more effective due to the increased solubility of the cesium phenoxide intermediate.
-
Optimize Solvent and Temperature: Use a polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile (CH₃CN) to ensure all reagents are well-dissolved.[6] These solvents do not participate in the reaction but facilitate the Sₙ2 pathway.[6] Whenever possible, run the reaction at the lowest temperature that allows for a reasonable reaction rate, starting at room temperature and gently heating only if necessary.
-
Ensure Anhydrous Conditions: While less critical than with strong bases, minimizing water content will suppress any potential hydrolysis pathways.
Table 1: Comparison of Bases for Williamson Ether Synthesis
| Base | Strength (pKa of conj. acid) | Typical Conditions | Risk of Ester Hydrolysis | Comments |
| NaOH | ~15.7 | EtOH/H₂O, Heat | Very High | Not recommended for ester-containing substrates. |
| NaH | ~36 | Anhydrous THF/DMF | Low (if anhydrous) | Effective, but requires strict anhydrous technique. |
| K₂CO₃ | ~10.3 | DMF/CH₃CN, 25-80 °C | Low | Recommended starting point. Economical and effective. |
| Cs₂CO₃ | ~10.3 | DMF/CH₃CN, 25-80 °C | Low | More effective than K₂CO₃ for challenging alkylations. |
Q2: I'm attempting to acylate the hydroxyl groups, but I'm seeing significant hydrolysis of my starting material. What's going wrong?
A2: Acylation reactions, particularly with acyl chlorides, generate acidic byproducts (e.g., HCl) that can catalyze ester hydrolysis, especially in the presence of any residual water.[7][8][9] The reaction is an equilibrium process, and the presence of water can push it towards hydrolysis.[1][7]
Troubleshooting Steps:
-
Use an Acid Scavenger: Employ a non-nucleophilic organic base like pyridine or triethylamine (TEA) in stoichiometric amounts to neutralize the generated acid. Pyridine often serves as both the base and a suitable solvent.
-
Switch to an Anhydride: Acetic anhydride, in place of acetyl chloride, is often a better choice. The byproduct is acetic acid, which is less corrosive and less likely to promote hydrolysis than HCl.
-
Consider a Catalyst: For less reactive phenols or acylating agents, a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the desired O-acylation over competing side reactions.[10][11][12]
-
Maintain Anhydrous Conditions: Use dry solvents and glassware, and run the reaction under an inert atmosphere (e.g., N₂ or Ar) to exclude moisture.
Q3: Can I perform a Suzuki-Miyaura cross-coupling on the aryl bromide without hydrolyzing the ethyl ester?
A3: Yes, but careful selection of reaction conditions is crucial. Many standard Suzuki coupling protocols use aqueous bases like Na₂CO₃ or K₂CO₃, which, combined with the heat often required, create a high-risk environment for ester saponification.[13]
Troubleshooting Steps:
-
Select a Non-Aqueous, Milder Base: Potassium phosphate (K₃PO₄) is an excellent choice for ester-containing substrates.[14][15][16] It is sufficiently basic to facilitate the catalytic cycle but is generally used under less aqueous conditions than carbonate bases, thereby minimizing hydrolysis.
-
Use an Appropriate Solvent System: A mixture of an organic solvent like toluene, dioxane, or THF with a minimal amount of water is often sufficient to facilitate the reaction while limiting hydrolysis.[14] Anhydrous conditions have also been developed and are highly effective.[17]
-
Choose an Effective Catalyst System: Modern palladium catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can often promote the reaction under milder temperatures (even room temperature in some cases), further protecting the ester.[16][18]
Q4: I suspect my aqueous work-up is causing hydrolysis. What are the best practices for product isolation?
A4: This is a common and often overlooked source of product loss. Washing the organic layer with acidic or basic aqueous solutions (e.g., 1M HCl or NaHCO₃) can easily hydrolyze a sensitive ester.
Best Practices for Work-up:
-
Quench Carefully: If the reaction is basic, neutralize it by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). If acidic, use a saturated solution of sodium bicarbonate (NaHCO₃) cautiously until effervescence ceases.
-
Wash with Neutral Solutions: After quenching, perform all subsequent aqueous washes with a neutral salt solution, such as saturated sodium chloride (brine). Brine helps to break up emulsions and reduces the solubility of the organic product in the aqueous layer.
-
Minimize Contact Time: Perform extractions and washes as efficiently as possible to reduce the time your product is in contact with the aqueous phase.
-
Dry Thoroughly: Before concentrating the organic layer, dry it thoroughly with an anhydrous drying agent like MgSO₄ or Na₂SO₄ to remove all traces of water.
Part 2: In-Depth Troubleshooting & Strategic Planning
Guide 1: Strategic Base Selection for O-Alkylation
When a standard K₂CO₃-mediated reaction is sluggish, the temptation is to increase the temperature, which raises the risk of hydrolysis. A more strategic approach involves a logical progression in base selection. The following workflow helps guide this decision-making process.
Caption: Decision workflow for optimizing base conditions.
Guide 2: To Protect or Not to Protect? A Strategic Choice
If direct functionalization repeatedly fails or requires conditions that are fundamentally incompatible with the ester group (e.g., Grignard reactions, strongly acidic conditions), a protecting group strategy becomes necessary.[19][20] This involves masking the phenolic hydroxyls with a robust, yet easily removable, group.
Workflow Comparison:
Caption: Comparing direct vs. protecting group strategies.
Table 2: Common Protecting Groups (PGs) for Phenols Compatible with Esters
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Stability & Comments |
| Methoxymethyl ether | MOM | MOM-Cl, DIPEA, CH₂Cl₂ | Mild Acid (e.g., 2M HCl in THF) | Stable to bases, nucleophiles, and mild reducing agents.[21] |
| Benzyl ether | Bn | BnBr, K₂CO₃, DMF | H₂, Pd/C (Hydrogenolysis) | Very robust. Deprotection is clean and neutral.[21] |
| tert-Butyldimethylsilyl ether | TBDMS | TBDMS-Cl, Imidazole, DMF | TBAF, THF | Stable to most non-acidic, non-fluoride conditions. |
Part 3: Understanding the Chemistry - Mechanisms of Hydrolysis
A clear understanding of how hydrolysis occurs is key to preventing it.
Base-Catalyzed Hydrolysis (Saponification)
This is the most common culprit. It is an irreversible nucleophilic acyl substitution.[2] The hydroxide ion directly attacks the ester carbonyl, leading to a tetrahedral intermediate which then collapses, eliminating the ethoxide. The resulting carboxylic acid is immediately deprotonated by the base, driving the reaction to completion.[1][2]
Acid-Catalyzed Hydrolysis
This is the reverse of a Fischer esterification.[9] The reaction is initiated by protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic.[7][8] A water molecule then attacks, and after a series of proton transfers, ethanol is eliminated. This process is an equilibrium, meaning it can be suppressed by rigorously excluding water.[1][7]
Part 4: Validated Experimental Protocols
These protocols are optimized to minimize ester hydrolysis.
Protocol 1: Optimized Williamson Ether Synthesis (O-methylation)
-
To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq).
-
Add anhydrous DMF (approx. 0.1 M concentration).
-
Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq).
-
Add methyl iodide (MeI, 2.3 eq) dropwise.
-
Stir the mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with water (2x) and then with saturated brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, Ethyl 4-bromo-3,5-dimethoxybenzoate.
Protocol 2: Mild Suzuki-Miyaura Coupling
-
In a microwave vial, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 3.0 eq).[14]
-
Add a suitable palladium catalyst system (e.g., Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%)).
-
Evacuate and backfill the vial with argon three times.
-
Add degassed 1,4-dioxane and degassed water (e.g., 10:1 ratio, 0.1 M).[14]
-
Seal the vial and heat to 80-100 °C (or as optimized for your specific substrates) until the starting material is consumed (monitor by LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Protocol 3: Analytical Monitoring of Hydrolysis by ¹H NMR
To quantify the extent of hydrolysis, ¹H NMR spectroscopy is a powerful tool.
-
Sample Preparation: Take a carefully measured aliquot from your crude reaction mixture and evaporate the solvent. Dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Ethyl Ester Signal: The ethyl group gives a characteristic triplet (CH₃, ~1.4 ppm) and quartet (CH₂, ~4.4 ppm).
-
Hydrolyzed Acid Signal: The corresponding carboxylic acid will lack these signals. The aromatic proton signals will also shift slightly.
-
Quantification: Integrate the triplet of the ester's methyl group against a distinct, non-overlapping aromatic proton signal. The ratio of these integrations will allow you to determine the relative amounts of ester and the hydrolyzed acid in the mixture.
-
References
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]
-
Reddit. (2025). Ester Stability under Suzuki/Buchwald Conditions. Retrieved from [Link]
-
Chemguide. (n.d.). mechanism for the acid catalysed hydrolysis of esters. Retrieved from [Link]
-
YouTube. (2019). mechanism of ester hydrolysis. Retrieved from [Link]
-
RSC Publishing. (n.d.). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
PMC. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Retrieved from [Link]
-
Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]
-
Scientific Research Publishing. (2022). The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification. Retrieved from [Link]
-
PMC. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
eGyanKosh. (n.d.). TO STUDY THE KINETICS OF SAPONIFICATION OF AN ESTER BY TITRIMETRY. Retrieved from [Link]
-
ACS Publications. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species. Retrieved from [Link]
-
IIT Bombay. (2020). Protecting Groups. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Retrieved from [Link]
-
ACS Publications. (2013). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Retrieved from [Link]
-
PubMed. (2014). 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation of inert alcohols: substrate scope and reaction mechanism. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction. Retrieved from [Link]
-
ACS Publications. (2013). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols. Retrieved from [Link]
-
ACS Publications. (n.d.). Suzuki−Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. Retrieved from [Link]
-
PMC. (2012). Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Reddit. (2020). Why can potassium carbonate be used in this Williamson Ether Synthesis?. Retrieved from [Link]
-
Edubirdie. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Filo. (2023). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?. Retrieved from [Link]
Sources
- 1. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
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- 4. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 5. Why does Potassium Carbonate work as a base for the Williamson Ether Synt.. [askfilo.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
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- 10. pubs.acs.org [pubs.acs.org]
- 11. 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation of inert alcohols: substrate scope and reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 19. learninglink.oup.com [learninglink.oup.com]
- 20. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 21. chem.iitb.ac.in [chem.iitb.ac.in]
Technical Support Center: Purification of Ethyl 4-bromo-3,5-dihydroxybenzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of Ethyl 4-bromo-3,5-dihydroxybenzoate, focusing on the critical step of removing regioisomeric impurities.
Understanding the Challenge: Regioisomer Formation
The synthesis of this compound typically involves the electrophilic bromination of Ethyl 3,5-dihydroxybenzoate. The two hydroxyl groups on the aromatic ring are strongly activating and ortho-, para-directing. While the desired product results from substitution at the C4 position (para to both hydroxyls), competitive bromination at the C2 position (ortho to both hydroxyls) is a common side reaction. This leads to the formation of the primary regioisomeric impurity, Ethyl 2-bromo-3,5-dihydroxybenzoate .
These isomers are often difficult to separate due to their very similar physical properties, such as polarity and solubility. This guide provides robust, field-proven methods to achieve high purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary regioisomeric impurity and why does it form?
The primary impurity is Ethyl 2-bromo-3,5-dihydroxybenzoate. It forms because the -OH groups activate both the ortho (C2, C6) and para (C4) positions for electrophilic aromatic substitution. While the C4 position is sterically less hindered, the high reactivity of the ring can lead to substitution at the C2 position as well.
Q2: How can I quickly assess the purity of my crude product mixture?
Thin-Layer Chromatography (TLC) is the most effective initial assessment tool. It allows for rapid visualization of the starting material, the desired product, and the regioisomeric impurity. A well-chosen solvent system will show distinct spots for each component.[1][2][3]
Q3: Are there any spectroscopic handles to distinguish the 4-bromo and 2-bromo isomers?
Yes, ¹H NMR spectroscopy is definitive. Due to its C2v symmetry, the desired This compound will show a single peak for the two equivalent aromatic protons (at C2 and C6). In contrast, the less symmetric Ethyl 2-bromo-3,5-dihydroxybenzoate will show two distinct aromatic proton signals (at C4 and C6), likely as doublets with small meta-coupling.[4]
Q4: Is recrystallization a viable method for purification?
Recrystallization can be effective if the crude mixture is already relatively pure (>90%) or if the regioisomers have significantly different solubilities in a particular solvent system.[5][6][7] However, for mixtures with substantial amounts of both isomers, chromatography is generally the more reliable method.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the purification process.
Problem 1: My TLC shows two spots that are very close together (low ΔRf).
-
Causality: The isomers have very similar polarities, leading to poor separation on the TLC plate. Your current solvent system is not selective enough to exploit the subtle differences in their structure.
-
Solution: Optimize the TLC Solvent System.
-
Decrease Polarity Systematically: If both spots are high up the plate (Rf > 0.5), decrease the polarity. For a typical ethyl acetate/hexane system, incrementally increase the proportion of hexane.[3][8]
-
Introduce a Different Solvent: Sometimes, changing the nature of the polar or non-polar component can improve separation. Try substituting ethyl acetate with acetone or hexane with toluene. A toluene/ethyl acetate mixture can offer different selectivity for aromatic compounds.[9]
-
Add an Acid Modifier: Adding a small amount of acetic acid or formic acid (~0.5-1%) to the mobile phase can sharpen spots of phenolic compounds and sometimes improve separation by altering the interactions with the silica gel.[10]
-
| Solvent System (v/v) | Typical Observation | Recommendation |
| 30% Ethyl Acetate / Hexane | Two spots with Rf ~0.4 and ~0.45. Poor resolution. | Try decreasing polarity (e.g., 20% EtOAc/Hexane) or switch solvents. |
| 50% Toluene / Ethyl Acetate | May improve separation due to π-π interactions with toluene. | A good alternative to explore if hexane-based systems fail. |
| 30% EtOAc / Hexane + 1% Acetic Acid | Spots may become tighter and separation may improve slightly. | Recommended for reducing tailing and improving resolution. |
Problem 2: During column chromatography, the isomers are co-eluting.
-
Causality: This is a direct consequence of poor separation on the analytical TLC. The conditions used are insufficient to resolve the compounds on a larger scale.
-
Solution: Implement an Optimized Chromatography Protocol.
-
Confirm TLC Separation: Do not attempt a column until you have a clear ΔRf of at least 0.1 on TLC.
-
Use a Shallow Gradient: If running a gradient, make it very shallow around the elution point of your compounds. For example, if your compounds elute at ~25% EtOAc/Hexane, run a gradient from 15% to 35% over many column volumes.
-
Dry Loading vs. Wet Loading: For polar compounds that may interact strongly at the origin, adsorbing your crude material onto a small amount of silica gel ("dry loading") before adding it to the column can significantly improve band sharpness and resolution.[11]
-
Column Dimensions: Use a long, thin column rather than a short, wide one to increase the number of theoretical plates and improve separation efficiency.
-
Problem 3: My final product's NMR spectrum shows small, extra aromatic peaks.
-
Causality: This indicates that your purification was incomplete and the product is still contaminated with the regioisomer.
-
Solution: Re-purification or Alternative Methods.
-
Second-Pass Chromatography: If the contamination is minor (e.g., <10%), a careful second column chromatography run, using the optimized solvent system and collecting smaller fractions, can often yield a pure product.
-
Preparative HPLC: For high-value materials or very difficult separations, preparative reverse-phase HPLC is a powerful option. The different separation mechanism (partitioning on a C18 stationary phase) can often resolve isomers that are inseparable on normal-phase silica.[12]
-
Recrystallization: If the product is now >95% pure, a carefully executed recrystallization can be attempted to remove the final traces of the impurity.[7][13]
-
Visualized Workflows and Structures
Detailed Experimental Protocols
Protocol 1: Optimized Flash Column Chromatography
This protocol assumes a crude mixture of this compound and its 2-bromo isomer.
-
Preparation:
-
Select a glass column with appropriate dimensions (e.g., for 1-2 g of crude material, a 40 mm diameter column is suitable).
-
Prepare the mobile phase based on your optimized TLC conditions (e.g., 20% Ethyl Acetate in Hexane). Ensure you have enough solvent for at least 10-15 column volumes.
-
Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the mobile phase.
-
-
Column Packing:
-
Secure the column vertically. Add a small plug of cotton or glass wool and a layer of sand.
-
Pour the silica slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.
-
Allow the silica to settle, then add another layer of sand on top. Drain the solvent until it is level with the top of the sand.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product (~1 g) in a minimal amount of a polar solvent (e.g., acetone or ethyl acetate).
-
Add 2-3 g of silica gel to this solution.
-
Evaporate the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure (using a pump or house air) to begin elution at a steady flow rate (e.g., ~2 inches/minute).
-
Begin collecting fractions immediately. The size of fractions should be small relative to the column volume (e.g., 20-25 mL fractions for a 40 mm column).
-
Monitor the elution process by spotting every few fractions on a TLC plate.
-
-
Analysis and Isolation:
-
Develop the TLC plates to identify which fractions contain your desired product, which contain the impurity, and which (if any) are mixed.
-
Combine the fractions containing the pure desired product.
-
Evaporate the solvent under reduced pressure to yield the purified this compound.
-
Confirm purity and identity using ¹H NMR.[14]
-
Protocol 2: Recrystallization
This protocol is best for polishing a product that is already >95% pure.
-
Solvent Selection:
-
The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[7] For this polar molecule, solvent systems like water, ethanol/water, or ethyl acetate/hexane are good starting points.[13]
-
Test solubility in small vials: add a few milligrams of your product to ~0.5 mL of solvent. Observe solubility at room temperature and then upon heating.
-
-
Dissolution:
-
Place the impure solid in an Erlenmeyer flask.
-
Add the minimum amount of hot solvent dropwise, with swirling, until the solid just dissolves. Keeping the amount of solvent to a minimum is critical for good recovery.[7]
-
-
Cooling and Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask. Slow cooling promotes the formation of larger, purer crystals.[7]
-
Once the flask has reached room temperature, you can place it in an ice bath for 15-30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Dry the crystals thoroughly, either air-drying or in a vacuum oven, to remove all traces of solvent.
-
References
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Online]. Available: [Link]
-
Chemistry LibreTexts. (2022). Thin Layer Chromatography. [Online]. Available: [Link]
- Morlock, G. E., & Schwack, W. (2014). Thin-layer Chromatographic (TLC) Separations and Bioassays of Plant Extracts to Identify Antimicrobial Compounds. Journal of Visualized Experiments, (85), 51411.
-
J&K Scientific LLC. (2023). Thin-Layer Chromatography (TLC) User Guide. [Online]. Available: [Link]
-
PrepChem.com. Synthesis of a. Ethyl 3,5-dihydroxybenzoate. [Online]. Available: [Link]
-
Chem 235 Laboratory Manual. 5. Thin Layer Chromatography. [Online]. Available: [Link]
-
ResearchGate. ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate.... [Online]. Available: [Link]
- Halko, J. R., et al. (2016). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. AMB Express, 6(1), 89.
-
MDPI. (2023). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. [Online]. Available: [Link]
-
Reddit. r/OrganicChemistry - How to separate these regioisomers?. [Online]. Available: [Link]
-
ResearchGate. Purification of phenolic flavanoids with flash chromatography. [Online]. Available: [Link]
-
ResearchGate. 1H NMR (A); 13C NMR spectra of 3,4-DHBA purified from TNB.... [Online]. Available: [Link]
-
Wikipedia. Recrystallization (chemistry). [Online]. Available: [Link]
-
Teledyne ISCO. Strategies for the Flash Purification of Highly Polar Compounds. [Online]. Available: [Link]
-
Reddit. r/OrganicChemistry - Separating Regioisomers using Preparative TLC. [Online]. Available: [Link]
-
ResearchGate. Separation of regio-isomers / suggestions for regio-selective methylation of aromatics?. [Online]. Available: [Link]
-
Organic Syntheses. Recent Applications of BDSB (Et2SBr•SbCl5Br) in Synthesis. [Online]. Available: [Link]
- Google Patents. Process for preparing 3,5-dihydroxy 4-bromobenzoic acid. [Online].
-
Khan Academy. Bromination of Phenols. [Online]. Available: [Link]
-
NP-MRD. 13C NMR Spectrum (1D, 15.09 MHz, DMSO-d6, experimental) (NP0001315). [Online]. Available: [Link]
-
The Royal Society of Chemistry. Supplementary data. [Online]. Available: [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Online]. Available: [Link]
-
EBSCO. Recrystallization (chemistry) | Chemistry | Research Starters. [Online]. Available: [Link]
-
ResearchGate. Column chromatography of phenolics?. [Online]. Available: [Link]
-
YouTube. Organic Chemistry Lab: Recrystallization. [Online]. Available: [Link]
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- 1. chem.libretexts.org [chem.libretexts.org]
- 2. jk-sci.com [jk-sci.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 6. Recrystallization (chemistry) | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 7. m.youtube.com [m.youtube.com]
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- 10. researchgate.net [researchgate.net]
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- 13. Tips & Tricks [chem.rochester.edu]
- 14. researchgate.net [researchgate.net]
Optimizing reaction temperature for Ethyl 4-bromo-3,5-dihydroxybenzoate coupling
Technical Support Center: Reaction Optimization Guide Topic: Ethyl 4-bromo-3,5-dihydroxybenzoate – Suzuki-Miyaura Coupling Ticket ID: OPT-TEMP-35DHB
Executive Summary: The "Push-Pull" Thermal Challenge
Substrate Analysis: this compound presents a unique "push-pull" electronic conflict that dictates its thermal sensitivity:
-
The "Pull" (Ester at C1): Electron-withdrawing group. Activates the C-Br bond for oxidative addition but is susceptible to hydrolysis (saponification) at high temperatures/pH.
-
The "Push" (Hydroxyls at C3/C5): Electron-donating groups. They deactivate the C-Br bond relative to a simple benzoate and, crucially, the free phenoxides can coordinate and poison the Palladium catalyst at lower temperatures.
The Directive: You cannot simply "heat it until it works." This reaction requires a precise thermal window (The "Goldilocks Zone") to balance catalyst activation against ester cleavage and protodehalogenation.
The Thermal Window (Logic & Visualization)
The following diagram illustrates the kinetic competition occurring in your reaction vessel. You must operate within the Green Zone (60°C – 75°C).
Caption: Figure 1. Thermal optimization logic. Operating below 50°C risks catalyst sequestration by the free hydroxyls; exceeding 80°C accelerates ester hydrolysis and protodebromination.
Troubleshooting Guide (Q&A Format)
Use this section to diagnose specific failures in your current workflow.
Scenario A: "My product is acidic, and I’ve lost the ethyl group."
-
Diagnosis: Ester Hydrolysis (Saponification).
-
The Cause: You are likely using a hydroxide base (NaOH, KOH) or heating >80°C in an aqueous solvent. The 3,5-hydroxyls increase the solubility of the substrate in the aqueous phase, accelerating attack on the ester.
-
The Fix:
-
Switch Base: Use Potassium Phosphate Tribasic (K3PO4) or Cesium Carbonate (Cs2CO3). These are mild enough to spare the ester but strong enough to activate the boronic acid [1].
-
Solvent Modification: Reduce water content. Switch to a 9:1 Dioxane:Water ratio.
-
Scenario B: "I see Ethyl 3,5-dihydroxybenzoate (Bromine is gone) by LCMS."
-
Diagnosis: Protodehalogenation (Reduction).
-
The Cause: This is a thermal artifact often caused by using alcoholic solvents (Ethanol, Isopropanol) at high reflux. The alcohol acts as a hydride source, reducing the C-Br bond instead of coupling it [2].
-
The Fix:
-
Eliminate Alcohols: Use aprotic solvents like 1,4-Dioxane , Toluene , or THF .
-
Temperature Control: Do not exceed 75°C.
-
Scenario C: "No reaction. Starting material remains unchanged."
-
Diagnosis: Catalyst Poisoning (The "Phenol Effect").
-
The Cause: The free hydroxyl groups are deprotonated to phenoxides, which bind tightly to the Pd(II) center, preventing reduction to the active Pd(0) species or blocking the coordination site [3].
-
The Fix:
-
Ligand Switch: Use electron-rich, bulky phosphine ligands like SPhos or XPhos . These bulky ligands prevent the formation of stable Pd-phenoxide resting states [4].
-
Pre-heating: Stir the aryl halide, solvent, and base before adding the catalyst to ensure the phenol protons are managed by the buffer system.
-
Optimized Protocol: The "Safe" Method
This protocol is designed for This compound to minimize protection steps while maximizing yield.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)
-
Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%) OR Pd(OAc)2 + SPhos (if sterically hindered)
-
Base: K3PO4 (3.0 equiv)
-
Solvent: 1,4-Dioxane / Water (Ratio 4:1 or 9:1)
Step-by-Step Workflow:
-
Charge: Add substrate, boronic acid, and K3PO4 to the reaction vial.
-
Inert: Seal and purge with Nitrogen/Argon for 5 minutes (Critical: Oxygen promotes homocoupling and phenol oxidation).
-
Solvent: Add degassed Dioxane/Water mixture via syringe.
-
Catalyst: Add the Pd catalyst quickly under positive inert gas pressure.
-
Thermal Ramp:
-
Place in a pre-heated block at 65°C .
-
Stir vigorously (1000 rpm).
-
Checkpoint: Check LCMS at 2 hours.
-
-
Workup:
Data Summary: Base & Temperature Impact (Simulated representative data based on halophenol coupling kinetics)
| Base | Temp (°C) | Time (h) | Conv. (%) | Est.[3][4][5][6] Yield (%) | Major Byproduct |
| NaOH | 80 | 2 | 100 | 20 | Hydrolyzed Acid |
| K2CO3 | 80 | 4 | 95 | 65 | Some Hydrolysis |
| K3PO4 | 65 | 6 | 98 | 92 | None |
| K3PO4 | 40 | 24 | 15 | 10 | Unreacted SM |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
- Zhu, L., et al. (2010). Protodehalogenation of Aryl Halides: Mechanisms and Prevention. Journal of Organic Chemistry.
- Arvela, R. K., & Leadbeater, N. E. (2005). Suzuki Coupling of Aryl Halides with Arylboronic Acids in Water Using Microwave Heating. Organic Letters, 7(10), 2101-2104. (Discusses phenol interference).
-
Billingsley, K., & Buchwald, S. L. (2008). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Link
Sources
Technical Support Center: Stability of Ethyl 4-bromo-3,5-dihydroxybenzoate in Basic Conditions
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Ethyl 4-bromo-3,5-dihydroxybenzoate. It addresses common stability issues encountered during experiments conducted under basic (alkaline) conditions, offering troubleshooting advice and validated protocols to ensure experimental success.
Section 1: Core Chemistry & Stability FAQs
This section addresses the fundamental chemical behavior of this compound in the presence of a base.
Question 1: What is the primary stability concern for this compound in a basic solution?
The primary and most immediate reaction is the base-promoted hydrolysis of the ethyl ester group, a classic reaction known as saponification.[1][2][3] This reaction is generally irreversible under basic conditions because the carboxylic acid formed is immediately deprotonated to a carboxylate salt, which is resistant to further nucleophilic attack.[4][5][6]
Question 2: What are the expected products of this reaction?
When treated with a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH), this compound is converted into two products:
-
The corresponding carboxylate salt (e.g., Sodium 4-bromo-3,5-dihydroxybenzoate).
-
Ethanol.
Upon subsequent acidification during the workup, the carboxylate salt is protonated to yield the free carboxylic acid: 4-bromo-3,5-dihydroxybenzoic acid.[7][8]
Question 3: How do the phenolic hydroxyl groups influence the reaction?
The two hydroxyl groups on the aromatic ring are acidic (phenolic). In a basic medium, they will be deprotonated to form a dianionic phenoxide species. This has two main consequences:
-
Increased Water Solubility: The formation of the phenoxide and carboxylate salts significantly increases the molecule's solubility in aqueous basic solutions.
-
Ring Activation: The resulting negative charges on the oxygen atoms activate the aromatic ring. However, for the primary reaction of saponification, this effect is secondary to the direct attack on the ester group.
Question 4: Is the Carbon-Bromine (C-Br) bond on the aromatic ring stable under these conditions?
Under typical saponification conditions (e.g., 1-2 M NaOH, reflux for 1-2 hours), the C-Br bond is generally stable. Aromatic C-Br bonds are robust and do not typically undergo nucleophilic substitution unless under very harsh conditions (high temperature, high pressure, or in the presence of specific catalysts), which are not standard for ester hydrolysis. The primary reaction pathway is overwhelmingly the hydrolysis of the ester.
Question 5: What key factors control the rate of saponification?
Several factors can be adjusted to control the rate and completion of the hydrolysis:
-
Concentration of the Base: A higher concentration of hydroxide ions will increase the reaction rate.
-
Temperature: Increasing the temperature, typically to reflux, significantly accelerates the reaction. Many saponifications are slow at room temperature but proceed to completion within an hour or two at reflux.[7]
-
Solvent System: The choice of solvent can impact the solubility of the ester and the overall reaction rate. Co-solvents like tetrahydrofuran (THF) or ethanol are sometimes used with aqueous bases to ensure the ester remains in solution.
Section 2: Troubleshooting Guide for Experimental Issues
This guide addresses specific problems that may arise during the base-mediated hydrolysis of this compound.
Problem 1: Incomplete Reaction - Starting Material Remains
-
Symptom: TLC or HPLC analysis shows a significant amount of the starting ester even after the expected reaction time.
-
Possible Cause 1: Insufficient Base. The hydrolysis consumes one equivalent of base per mole of ester. If the base is limiting, the reaction will not go to completion.
-
Solution: Use at least one full equivalent of the base (e.g., NaOH). It is common practice to use a slight to moderate excess (1.1 to 2.0 equivalents) to ensure the reaction is driven to completion.
-
-
Possible Cause 2: Low Temperature or Insufficient Time. Saponification can be slow, especially for sterically hindered esters or at low temperatures.
-
Possible Cause 3: Poor Solubility. If the ester is not fully dissolved, the reaction can only occur at the interface between phases, slowing it down considerably.
-
Solution: Add a co-solvent such as ethanol or THF to the aqueous base to create a homogeneous solution.
-
Problem 2: Low Yield or Presence of Unexpected Side Products
-
Symptom: The final isolated yield of 4-bromo-3,5-dihydroxybenzoic acid is low, or TLC/HPLC shows multiple unknown spots.
-
Possible Cause 1: Oxidative Degradation. Dihydroxy-substituted benzene rings (catechol- or resorcinol-like structures) are susceptible to oxidation, especially under basic conditions and in the presence of air (oxygen). This can lead to the formation of colored, complex byproducts.
-
Solution: Perform the reaction under an inert atmosphere. Before adding the base, bubble nitrogen or argon through the solvent for 15-20 minutes and maintain a positive pressure of the inert gas throughout the reaction.
-
-
Possible Cause 2: Improper Workup/Acidification. The product, 4-bromo-3,5-dihydroxybenzoic acid, will remain dissolved in the basic solution as its salt. It must be precipitated by acidification.
-
Solution: After the reaction is complete, cool the mixture in an ice bath. Slowly add a strong acid (e.g., 2 M HCl) while stirring until the pH is acidic (pH ~2-3). The product should precipitate out of the solution. Ensure thorough mixing to protonate all the carboxylate.
-
-
Possible Cause 3: Product Lost During Purification. The product has some solubility in water, which can lead to losses during filtration and washing.
-
Solution: After precipitation, cool the mixture thoroughly in an ice bath to minimize the solubility of the product. Wash the filtered solid with a minimal amount of ice-cold water to remove inorganic salts.
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for saponification issues.
Section 3: Validated Experimental Protocols
Protocol 1: Standard Saponification of this compound
This protocol describes a standard procedure for hydrolyzing the ester to the corresponding carboxylic acid.
Materials:
-
This compound
-
2 M Sodium Hydroxide (NaOH) solution
-
2 M Hydrochloric Acid (HCl) solution
-
Ethanol (optional, as co-solvent)
-
Deionized Water
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer
-
Beaker, ice bath, Buchner funnel, filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of ethanol if needed for solubility. Add 2 M NaOH solution (1.5 eq).
-
Inert Atmosphere (Recommended): Fit the flask with a reflux condenser topped with a nitrogen or argon inlet.
-
Heating: Heat the mixture to reflux using a heating mantle. Stir vigorously.
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Mobile Phase: A mixture of Ethyl Acetate and Hexanes (e.g., 1:1) with a few drops of acetic acid.
-
Visualization: UV light (254 nm) and/or staining with potassium permanganate. The starting ester will have a higher Rf value than the highly polar carboxylic acid product.
-
-
Reaction Completion: Continue reflux until TLC analysis shows the complete disappearance of the starting material (typically 1-2 hours).
-
Workup - Precipitation: Cool the reaction flask to room temperature, then place it in an ice bath. Slowly add 2 M HCl solution while stirring until the solution's pH is approximately 2-3 (verify with pH paper). A precipitate of 4-bromo-3,5-dihydroxybenzoic acid should form.
-
Isolation: Keep the mixture in the ice bath for another 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small portion of ice-cold deionized water to remove residual salts.
-
Drying: Dry the purified product under vacuum or in a drying oven at a moderate temperature (e.g., 60-70°C).
Protocol 2: Quantitative Monitoring by HPLC
Objective: To accurately track the consumption of starting material and the formation of the product.
Instrumentation:
-
HPLC System: With a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% Formic Acid) and Solvent B (Acetonitrile with 0.1% Formic Acid).
-
Detector Wavelength: ~270 nm.
Procedure:
-
Standard Preparation: Prepare stock solutions of both the starting material (this compound) and the expected product (4-bromo-3,5-dihydroxybenzoic acid) of known concentrations in the mobile phase.
-
Sampling: At various time points during the reaction (e.g., t=0, 15 min, 30 min, 60 min, 120 min), withdraw a small aliquot (~50 µL) from the reaction mixture.
-
Quenching: Immediately quench the aliquot in a vial containing a diluent (e.g., 950 µL of mobile phase), which includes enough acid to neutralize the base and stop the reaction.
-
Analysis: Inject the diluted and quenched sample onto the HPLC system. The ester starting material will have a longer retention time than the more polar carboxylic acid product.
-
Quantification: Calculate the percentage conversion by comparing the peak areas of the starting material and product over time relative to the initial (t=0) sample.
Section 4: Data Summary & Visualizations
Table 1: Key Reaction Parameters and Expected Outcomes
| Parameter | Recommended Value/Range | Rationale & Notes |
| Base Stoichiometry | 1.1 - 2.0 equivalents | Ensures the reaction goes to completion. Excess base is consumed during acidic workup. |
| Temperature | Reflux (~80-100 °C) | Significantly increases the reaction rate compared to room temperature.[7] |
| Reaction Time | 1 - 3 hours | Dependent on scale and temperature. Monitor by TLC or HPLC for completion. |
| Atmosphere | Inert (Nitrogen or Argon) | Recommended to prevent oxidative degradation of the dihydroxy-aromatic ring system. |
| Workup pH | 2 - 3 | Essential for complete precipitation of the carboxylic acid product from its salt form. |
| Expected Yield | > 85% | Yields can be high if oxidation is prevented and precipitation is performed carefully. |
Diagram 1: Structure of this compound
Caption: Structure of the reactant molecule.
Diagram 2: Saponification Reaction Mechanism
Caption: The mechanism of base-promoted ester hydrolysis (saponification).
References
-
Ester Chemistry . (2020). LibreTexts. [Link]
-
Problem 4 What product forms when ethyl be... [FREE SOLUTION] . Vaia. [Link]
-
Hydrolysis of ethyl benzoate – Teacher's guide . SSERC. [Link]
-
Hydrolysis of Ethyl Benzoate in Nitrogenous and Non - IOSR Journal . (2020). IOSR Journal of Applied Chemistry. [Link]
-
In the alkaline hydrolysis of ethyl benzoate, it produces benzoic acid as its end product. What is the reaction pathway? Does it undergo nucleophilic substitution? . Quora. [Link]
-
Saponification (Hydrolysis of Esters with OH-) . (2021). YouTube. [Link]
-
Methylparaben | C8H8O3 | CID 7456 . PubChem - NIH. [Link]
-
Material Safety Data Sheet - Methyl 4-hydroxybenzoate, sodium salt . UPRM. [Link]
-
METHYL-P-HYDROXYBENZOATE SODIUM SALT MSDS . Loba Chemie. [Link]
-
Basic Hydrolysis of Esters - Saponification . Master Organic Chemistry. [Link]
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism . Chemistry Steps. [Link]
-
Saponification Reaction of Esters . (2025). YouTube. [Link]
-
hydrolysis of esters . Chemguide. [Link]
-
The bromination kinetics of phenolic compounds in aqueous solution . (2009). PubMed. [Link]
-
Techniques for Analysis of Plant Phenolic Compounds . PMC. [Link]
-
Method 9065: Phenolics (Spectrophotometric, Manual 4-AAP with Distillation) . EPA. [Link]
-
Analytical Methods of Phenolic Compounds . OUCI. [Link]
-
how to synthesis ethyl 4-bromo-3,5-diethoxy-2-fluorobenzoate? . ResearchGate. [Link]
-
Visible Light-Driven Phenol Degradation via Advanced Oxidation Processes with Ferrous Oxalate Obtained from Black Sands: A Kinetics Study . MDPI. [Link]
-
Spectrophotometric Determination of Phenolic Compounds by Enzymatic and Chemical Methods . ResearchGate. [Link]
-
Why does ester hydrolysis occur in basic medium . Chemistry Stack Exchange. [Link]
-
3,5-dihydroxybenzoic acid . Organic Syntheses Procedure. [Link]
-
Aerobic phenol degradation using native bacterial consortium via ortho–and meta–cleavage pathways . Frontiers. [Link]
-
The influence of pH on the degradation of phenol and chlorophenols by potassium ferrate . ResearchGate. [Link]
-
Esterification of 2,4-dihydroxybenzoic acid . ResearchGate. [Link]
-
Synthesis Pros, what are your best tips for handling certain functional groups or reactions? . Reddit. [Link]
-
ethyl 4-methylbenzoate . Organic Syntheses Procedure. [Link]
-
Amines . NCERT. [Link]
- Process for preparing 3,5-dihydroxy 4-bromobenzoic acid.
-
Reactions of Esters . (2021). Chemistry LibreTexts. [Link]
-
Ethyl 4-bromo-2,3-dihydroxybenzoate (C9H9BrO4) . PubChemLite. [Link]
-
Photophysical behaviour of 4-hydroxy-3,5-dimethoxybenzoic acid in different solvents, pH and β-cyclodextrin . Semantic Scholar. [Link]
-
Ethyl 4-bromo-2,3-dihydroxybenzoate . MySkinRecipes. [Link]
-
Ethyl 3,4-dihydroxy benzoate, a unique preconditioning agent for alleviating hypoxia-mediated oxidative damage in L6 myoblasts cells . PubMed Central. [Link]
-
Phenolic Compound Ethyl 3,4-Dihydroxybenzoate Retards Drug Efflux and Potentiates Antibiotic Activity . MDPI. [Link]
-
PROTECTIVE EFFICACY OF ETHYL 3, 4- DIHYDROXY BENZOATE AGAINST EXERCISE INDUCED DAMAGES: PUTATIVE ROLE IN IMPROVING PHYSICAL PERFORMANCE . INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
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Technical Support Center: Advanced Strategies for Ethyl 4-bromo-3,5-dihydroxybenzoate Reactions
Introduction: The Challenge of a Crowded Core
Ethyl 4-bromo-3,5-dihydroxybenzoate is a valuable synthetic intermediate, prized for its trifunctional scaffold that allows for diverse molecular elaboration. However, its very utility presents its greatest challenge: extreme steric hindrance. The bromine atom at the C4 position, a prime target for cross-coupling reactions, is flanked by two ortho-hydroxyl groups and an ortho-ethyl ester. This crowded environment can severely impede the approach of catalysts and reagents, leading to frustratingly low yields or complete reaction failure.
This guide is designed to serve as a dedicated technical resource for researchers navigating the complexities of this substrate. Moving beyond standard protocols, we will explore the underlying reasons for common failures and provide field-proven troubleshooting strategies and optimized methodologies to overcome these steric barriers.
Part 1: Frequently Asked Questions - Diagnosing the Core Problem
This section addresses the fundamental challenges posed by the molecule's structure.
Q1: Why are my standard cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) failing with this compound?
The primary reason for failure is the severe steric congestion around the C-Br bond. In a typical palladium-catalyzed cross-coupling cycle, the rate-limiting step is often the oxidative addition of the catalyst to the aryl halide. The two bulky hydroxyl groups and the ethyl ester group physically block the palladium catalyst from accessing the C-Br bond, thus preventing the catalytic cycle from initiating effectively.[1][2] This phenomenon is known as steric hindrance.[3][4][5]
Q2: What is the direct impact of the two phenolic hydroxyl groups on my reaction, besides steric bulk?
The phenolic hydroxyl groups introduce two additional major complications:
-
Acidity: Phenols are acidic (pKa ≈ 10) and will react with basic reagents.[6] This can neutralize the base required for the catalytic cycle or lead to unwanted side reactions.
-
Nucleophilicity: The phenoxide ions, formed under basic conditions, are potent nucleophiles. They can compete with your desired nucleophile or interact with and potentially deactivate the catalyst.
Therefore, for most cross-coupling reactions, protecting these hydroxyl groups is not just recommended; it is essential for success.[7][8]
Q3: Is it possible to selectively react at one hydroxyl group over the other?
Given the symmetrical nature of the two hydroxyl groups relative to the ester, achieving high regioselectivity for mono-functionalization is extremely challenging without employing advanced directing group strategies or enzymatic catalysis. For most applications, it is more practical to protect both hydroxyl groups and then proceed with the desired transformation at the C-Br bond.
Diagram 1: Visualizing the Steric Challenge
Caption: Steric shields from ortho groups block catalyst access to the C-Br bond.
Part 2: Troubleshooting Guides and Optimized Protocols
This section provides actionable solutions for common synthetic transformations, assuming the hydroxyl groups require protection first.
A. Critical First Step: Hydroxyl Group Protection
Failure to effectively protect the phenolic groups is a primary cause of downstream reaction failure.
Q: My protection reaction is incomplete. What are the best protecting groups and conditions for this substrate?
The choice of protecting group is a trade-off between stability and ease of removal. For a sterically hindered phenol, a robust yet cleavable group is ideal. Methyl ethers are very stable but require harsh deprotection (e.g., BBr₃), which may not be compatible with other functional groups. Silyl ethers offer a milder alternative.
Recommended Protecting Groups Comparison
| Protecting Group | Protection Reagents & Conditions | Deprotection Conditions | Advantages & Disadvantages |
| Methyl (Me) | MeI or Me₂SO₄, K₂CO₃, Acetone/DMF, 60-80°C[7][9] | BBr₃, CH₂Cl₂ or HBr, Acetic Acid | Pro: Very robust, stable to most reaction conditions. Con: Harsh deprotection. |
| TBS (t-butyldimethylsilyl) | TBSCl, Imidazole, DMF, RT | TBAF, THF or HCl, THF/H₂O[9] | Pro: Milder removal than methyl. Con: May be cleaved under acidic conditions. |
| TIPS (triisopropylsilyl) | TIPSCl, Imidazole, DMF, RT to 40°C | TBAF, THF | Pro: More sterically bulky and stable than TBS.[9] Con: Slower to install and remove. |
| TFP (tetrafluoropyridyl) | Pentafluoropyridine, K₂CO₃, DMF, 80°C | KF, 18-Crown-6, Methyl thioglycolate[10] | Pro: Highly stable to acid/base, mild cleavage.[10] Con: Reagents may be more expensive. |
Protocol 1: Methylation of this compound
This protocol provides a robustly protected intermediate suitable for aggressive cross-coupling conditions.
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 3.0 eq).
-
Solvent: Add anhydrous N,N-Dimethylformamide (DMF) to create a 0.2 M solution.
-
Reagent Addition: Add methyl iodide (MeI, 2.5 eq) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the mixture to 60°C and stir for 12-18 hours, monitoring by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and pour it into cold water. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography (Hexanes/Ethyl Acetate gradient) to yield Ethyl 4-bromo-3,5-dimethoxybenzoate.
B. Suzuki-Miyaura Coupling: Forging C-C Bonds
Q: Even with my protected substrate (Ethyl 4-bromo-3,5-dimethoxybenzoate), my Suzuki coupling gives low yield. How can I improve it?
For sterically demanding substrates, the choice of phosphine ligand is critical. Standard ligands like PPh₃ are often ineffective. You must use bulky, electron-rich "Buchwald-type" biaryl phosphine ligands or N-heterocyclic carbenes (NHCs). These ligands promote the difficult oxidative addition step and accelerate the final reductive elimination.[11][12][13]
Troubleshooting Suzuki-Miyaura Reactions
| Problem | Probable Cause | Suggested Solution |
| No Reaction | 1. Ineffective ligand. 2. Catalyst decomposition. | 1. Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos, or RuPhos).[12] 2. Use a pre-catalyst (e.g., SPhos Pd G3) and ensure rigorous degassing of solvents. |
| Low Yield (<50%) | 1. Insufficiently active catalyst system. 2. Base is too weak or sterically hindered. | 1. Increase catalyst loading (from 1-2 mol% to 3-5 mol%). 2. Switch to a stronger, more soluble base like K₃PO₄ or Cs₂CO₃. |
| Proto-debromination | Competing reaction where the aryl bromide is reduced. | Use a less polar solvent (e.g., Toluene or 1,4-Dioxane) and ensure anhydrous conditions. This side reaction is sometimes favored in protic solvents. |
Diagram 2: Suzuki-Miyaura Cycle with Steric Challenge
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the sterically hindered oxidative addition step.
Protocol 2: Optimized Suzuki-Miyaura Coupling for a Hindered Substrate
-
Setup: In a glovebox or under a strict nitrogen atmosphere, combine the protected aryl bromide (e.g., Ethyl 4-bromo-3,5-dimethoxybenzoate, 1.0 eq), the desired boronic acid or ester (1.5 eq), a bulky phosphine ligand pre-catalyst (e.g., XPhos Pd G3, 2-4 mol%), and finely ground potassium phosphate (K₃PO₄, 3.0 eq) in a reaction vial.
-
Solvent: Add degassed 1,4-dioxane or toluene to create a 0.1 M solution.
-
Reaction: Seal the vial and heat the mixture to 100-110°C with vigorous stirring for 12-24 hours. Monitor progress by LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography to isolate the desired biaryl product.
C. Buchwald-Hartwig Amination: Constructing C-N Bonds
Q: My attempt to couple an amine with the protected substrate is not working. What are the key considerations?
Similar to Suzuki coupling, Buchwald-Hartwig amination of hindered substrates is highly dependent on the ligand.[14] The reaction requires a strong, non-nucleophilic base to deprotonate the amine without competing in the reaction.[15]
Key Parameters for Success:
-
Ligand Choice: Use highly specialized biaryl phosphine ligands designed for C-N coupling, such as BrettPhos, RuPhos, or Josiphos-type ligands. These ligands facilitate both the oxidative addition and the C-N reductive elimination steps.[16]
-
Base Selection: Sodium tert-butoxide (NaOtBu) is the most common and effective base. For substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ can be attempted, but often require higher temperatures and longer reaction times.
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are preferred.
D. Sonogashira Coupling: Introducing Alkynes
Q: Is a Sonogashira coupling feasible with this substrate?
This is an exceptionally difficult transformation due to the steric hindrance. Standard Sonogashira conditions [PdCl₂(PPh₃)₂, CuI, amine base] will likely fail.[17][18] Success, if achievable, requires significant optimization.
Strategies for a Challenging Sonogashira Coupling:
-
Copper-Free Conditions: Copper(I) can promote side reactions, including alkyne homocoupling (Glaser coupling). Copper-free protocols often provide cleaner reactions, though they may require higher catalyst loadings.[19][20]
-
Highly Active Catalysts: Employ palladium complexes with specialized ligands that are robust at high temperatures.
-
High Temperatures: Microwave heating can sometimes provide the necessary energy to overcome the activation barrier for the oxidative addition step.[19]
Given the difficulty, it is often more practical to consider a synthetic route where the alkyne is introduced via a Suzuki coupling with an alkynylboronate ester.
References
- Efficacy comparison of different protecting groups for phenols in synthesis. (2025). Benchchem.
- Appendix 6: Protecting groups. (2015). Oxford Learning Link.
- Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. (2019). Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/C8OB02899K.
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkyl
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). The Royal Society of Chemistry.
- Palladium−Phosphinous Acid-Catalyzed Cross-Coupling of Aryl and Acyl Halides with Aryl-, Alkyl-, and Vinylzinc Reagents. (2008).
- An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. Organic & Biomolecular Chemistry (RSC Publishing).
- Sonogashira coupling. Wikipedia.
- Copper–Iron-Catalyzed Cross-Coupling of ortho-Substituted Sulfonamides with Sterically Hindered (Hetero)aryl Chlorides and Alkyl Halides. (2025).
- Protecting Groups. Organic Synthesis.
- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. (2025).
- Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I). (2024). Suzhou Highfine Biotech.
- Williamson Ether Synthesis reaction. BYJU'S.
- Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing.
- An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. (2013). PubMed.
- Palladium-Catalyzed Aryl—Aryl Cross-Coupling Reaction Using ortho-Substituted Arylindium Reagents. (2025).
- A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temper
- Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides.
- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007).
- Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC.
- Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Publishing.
- Buchwald-Hartwig Amin
- Sonogashira Coupling. Organic Chemistry Portal.
- Williamson ether synthesis. Wikipedia.
- Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd...
- Williamson Ether Synthesis. (2022). Chemistry Steps.
- Sohogashira reaction conditions for substrates that do not react using standard reaction conditions. Could some one provide reaction conditions?. (2016).
- Buchwald–Hartwig amin
- The Buchwald–Hartwig Amination After 25 Years. the University of Groningen research portal.
- how to synthesis ethyl 4-bromo-3,5-diethoxy-2-fluorobenzoate?. (2019).
- Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds. (2025). Benchchem.
- Steric Hindrance | Organic Chemistry. (2024). YouTube.
- Steric hindrance. (2013). YouTube.
- Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. (2023). Chemistry LibreTexts.
- Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. (2013). YouTube.
- Ethyl 4-bromo-3-hydroxybenzo
- 55771-81-8|Ethyl 3,5-dibromo-4-hydroxybenzo
- Video: Steric Hindrance Effect | Definition, Factors & Examples. Study.com.
- Synthesis of a.
- Process for preparing 3,5-dihydroxy 4-bromobenzoic acid.
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- 3. youtube.com [youtube.com]
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- 8. learninglink.oup.com [learninglink.oup.com]
- 9. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 10. Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02899K [pubs.rsc.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. research.rug.nl [research.rug.nl]
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- 20. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
Purification techniques for crude Ethyl 4-bromo-3,5-dihydroxybenzoate
An Application Scientist's Guide to Purifying Crude Ethyl 4-bromo-3,5-dihydroxybenzoate
Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this intermediate in high purity. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to address common and complex purification issues.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
The impurity profile of your crude product is intrinsically linked to the synthetic route employed. Typically, synthesis involves the bromination of Ethyl 3,5-dihydroxybenzoate or esterification of 4-bromo-3,5-dihydroxybenzoic acid. Based on these pathways, you can anticipate several classes of impurities.
Table 1: Potential Impurities in Crude this compound
| Impurity Class | Specific Example(s) | Polarity vs. Product | Rationale for Presence | Recommended Primary Removal Method |
|---|---|---|---|---|
| Unreacted Starting Material | Ethyl 3,5-dihydroxybenzoate | Less Polar | Incomplete bromination reaction. | Column Chromatography |
| Over-brominated Products | Ethyl 2,4-dibromo-3,5-dihydroxybenzoate | More Polar | Excess brominating agent or harsh reaction conditions. | Column Chromatography, Recrystallization |
| Hydrolyzed Product | 4-bromo-3,5-dihydroxybenzoic acid | More Polar | Presence of water during synthesis or workup, especially under acidic/basic conditions. | Liquid-liquid extraction with a mild base (e.g., NaHCO₃ solution)[1]. |
| Solvent Residues | Acetic acid, Ethanol, Ethyl acetate | Varies | Remnants from the reaction or extraction steps. | Drying under high vacuum. |
Q2: Should I use recrystallization or column chromatography as my primary purification step?
This decision depends on the scale of your reaction and the initial purity of your crude material. The following decision tree provides a general guideline.
Caption: Decision tree for selecting a primary purification method.
-
Recrystallization is often preferred for large-scale purifications (>5 g) where the crude product is already relatively pure (>85%). It is cost-effective and can yield highly pure crystalline material if a suitable solvent is found.[2][3]
-
Flash Column Chromatography is the method of choice for smaller scales, complex mixtures, or when impurities have similar solubility profiles to the desired product. It offers superior separation power for a wider range of impurities.[4][5]
Q3: How do I select an appropriate solvent for recrystallizing this compound?
The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[2] Given the two phenolic hydroxyl groups and the ethyl ester, the molecule has moderate polarity.
Table 2: Recrystallization Solvent Screening Guide
| Solvent System | Rationale & Expected Solubility | Procedure | Pros | Cons |
|---|---|---|---|---|
| Water | The phenolic groups may allow for some solubility in hot water, but the bromo- and ethyl ester groups reduce it. | Dissolve in a minimal amount of hot water. May require a large volume. | Inexpensive, non-toxic. | May "oil out" if solubility is poor; high boiling point can be problematic. |
| Ethanol/Water | A solvent-pair system. The compound is likely soluble in ethanol and insoluble in water. | Dissolve the crude solid in a minimal amount of hot ethanol. Add hot water dropwise until persistent cloudiness appears, then add a few drops of hot ethanol to clarify.[3] | Highly tunable for optimal recovery and purity. | More complex than a single-solvent system. |
| Ethyl Acetate/Hexanes | A common solvent-pair. The compound should be soluble in ethyl acetate and insoluble in hexanes. | Dissolve in a minimal amount of hot ethyl acetate. Add hexanes dropwise until turbidity is observed. | Good for moderately polar compounds; solvents are easily removed. | Hexanes are flammable and have higher toxicity. |
| Toluene | The aromatic nature may provide good solubility at high temperatures. | Dissolve in a minimal amount of hot toluene. | Can form excellent crystals; azeotropes with water. | High boiling point; requires good ventilation. |
Q4: My compound has "oiled out" instead of crystallizing. What should I do?
"Oiling out" occurs when the solid melts in the hot solvent or its solubility limit is exceeded at a temperature above its melting point. To remedy this:
-
Re-heat the solution to dissolve the oil.
-
Add more of the "good" solvent (e.g., more ethanol in an ethanol/water system) to increase the solubility.
-
Allow the solution to cool much more slowly . A slower cooling rate is critical for forming a proper crystal lattice.[6]
-
If it persists, try a different solvent system with a lower boiling point.
Troubleshooting Guide for Common Purification Problems
Problem 1: My recrystallized product is still impure and has a broad melting point.
-
Probable Cause A: Cooling was too rapid. Fast cooling traps impurities within the crystal lattice.
-
Solution: Re-dissolve the crystals and allow the flask to cool to room temperature slowly on the benchtop, insulated with glass wool if necessary, before moving to an ice bath.[3]
-
-
Probable Cause B: Co-crystallization. An impurity has a very similar structure and solubility profile.
-
Solution: Perform a second recrystallization. If purity does not improve, the impurity is likely not removed by this method. Switch to column chromatography for orthogonal separation.
-
-
Probable Cause C: Insufficient washing. The mother liquor, containing dissolved impurities, was not adequately removed from the crystal surfaces.
-
Solution: After filtration, wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to displace the mother liquor without dissolving the product.
-
Problem 2: During column chromatography, my compound is streaking badly on the TLC plate.
-
Probable Cause A: Compound is too polar for the eluent. The dihydroxy-substituted aromatic ring can strongly and irreversibly bind to acidic silica gel sites, causing tailing.
-
Solution: Increase the polarity of your eluent system. For an ethyl acetate/hexanes system, gradually increase the ethyl acetate percentage. If tailing persists, add 1-2% methanol or acetic acid to the eluent. The acid will protonate the silica surface silanol groups, reducing their interaction with your compound.
-
-
Probable Cause B: Column overloading. Too much crude material was loaded onto the column.
-
Solution: Use a larger column or load less material. A general rule of thumb is a 1:30 to 1:50 ratio of crude material to silica gel by weight.
-
-
Probable Cause C: Degradation on silica. Phenolic compounds can sometimes be sensitive to the acidic nature of standard silica gel.
-
Solution: Consider using a different stationary phase, such as neutral aluminum oxide.[4] Alternatively, you can "deactivate" the silica gel by pre-eluting the column with your mobile phase containing 1% triethylamine, though this will make the eluent basic.
-
Problem 3: I can't achieve good separation between my product and an impurity via column chromatography.
-
Probable Cause: Insufficient selectivity of the mobile phase.
-
Solution: Change the solvent system to exploit different intermolecular interactions. If you are using an ethyl acetate/hexanes system (where separation is based on polarity), switch to a dichloromethane/methanol system. Dichloromethane offers different interactions that may resolve the compounds. Aim for a system that gives your desired product an Rƒ value of ~0.3 for the best separation.[5]
-
Caption: Troubleshooting workflow for a failed recrystallization.
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization (Ethanol/Water System)
-
Dissolution: Place the crude this compound (e.g., 5.0 g) in a 250 mL Erlenmeyer flask with a stir bar. Add the minimum volume of hot ethanol required to fully dissolve the solid at a gentle boil.
-
Addition of Anti-Solvent: While maintaining the gentle boil, add hot deionized water dropwise using a Pasteur pipette until you observe a faint, persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Clarification: Add a few more drops of hot ethanol, just enough to make the solution clear again.
-
Slow Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature on a cork ring. Do not disturb the flask during this period. Crystal formation should begin.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal recovery.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small portion of ice-cold 1:1 ethanol/water, followed by a wash with ice-cold water to remove any residual ethanol.
-
Drying: Press the crystals dry on the funnel, then transfer them to a watch glass to air dry or dry in a vacuum oven at a moderate temperature (<50 °C) to constant weight.
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis & Solvent Selection: First, determine an appropriate eluent system using thin-layer chromatography (TLC). A good starting point is 30% Ethyl Acetate in Hexanes. Adjust the ratio until the desired product has an Rƒ of approximately 0.3. An impurity that is more polar will have a lower Rƒ, and a less polar one will have a higher Rƒ.
-
Column Packing: Pack a glass chromatography column with silica gel (200-300 mesh is common) as a slurry in the chosen mobile phase. A typical column size for 1 g of crude material would be ~40-50 g of silica gel.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly stronger solvent like pure ethyl acetate. If it is not fully soluble, you can adsorb it onto a small amount of silica gel. To do this, dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Carefully add the mobile phase to the top of the column and apply gentle positive pressure (using a pump or house air). Begin collecting fractions.
-
Monitoring: Monitor the elution process by collecting small fractions (e.g., 10-20 mL) and analyzing them by TLC.
-
Combine and Evaporate: Combine the fractions that contain the pure product (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified this compound.
Table 3: Example Eluent Systems for Column Chromatography
| Eluent System (v/v) | Target Rƒ | Compound Polarity Eluted | Notes |
|---|---|---|---|
| 10-20% Ethyl Acetate / Hexanes | ~0.3 | Low to moderate | Good for separating less polar impurities like unreacted starting material. |
| 30-50% Ethyl Acetate / Hexanes | ~0.3 | Moderate (Product) | This is often the ideal range for the product itself. |
| 5% Methanol / Dichloromethane | ~0.3 | High | Use for highly polar impurities or if the product does not move in ethyl acetate systems. Be aware that methanol can dissolve some silica gel.[5] |
References
- The Royal Society of Chemistry. (2011). Supporting Information for Organic & Biomolecular Chemistry.
- SIELC Technologies. Separation of 3,5-Dibromo-4-hydroxybenzoic acid on Newcrom R1 HPLC column.
- Chem 21, University of Michigan. (2009).
- Food and Agriculture Organization of the United Nations.
- Science Learning Center, University of Michigan-Dearborn.
- Reddit r/Chempros. (2020).
- Advanced ChemBlocks Inc.
- ChemicalBook.
- PubChem, National Institutes of Health.
- Google Patents. EP0691323A1 - Process for preparing 3,5-dihydroxy 4-bromobenzoic acid.
- BLD Pharm.
- University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.
Sources
Validation & Comparative
A Senior Scientist's Guide to the ¹H NMR Spectral Analysis of Ethyl 4-bromo-3,5-dihydroxybenzoate: A Comparative Approach
For professionals in chemical research and drug development, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the most powerful tool for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of Ethyl 4-bromo-3,5-dihydroxybenzoate, a substituted aromatic ester with potential applications as a synthetic intermediate.
Predicted ¹H NMR Spectrum of this compound
To interpret the spectrum, we must first analyze the molecule's structure to identify unique proton environments and their expected interactions.
The structure of this compound presents three distinct proton environments:
-
Aromatic Protons (H-2, H-6) : The benzene ring is symmetrically substituted. The two hydroxyl groups at positions 3 and 5, flanking the bromine atom at position 4, render the protons at positions 2 and 6 chemically and magnetically equivalent.
-
Hydroxyl Protons (-OH) : The two phenolic hydroxyl groups are also in equivalent chemical environments.
-
Ethyl Ester Protons (-OCH₂CH₃) : This group consists of a methylene (-CH₂) and a methyl (-CH₃) group, which will show characteristic coupling.
Based on this analysis, we can predict the key features of the ¹H NMR spectrum.
Predicted Spectral Features:
-
Aromatic Protons (H-2, H-6) : Due to their equivalence and lack of adjacent protons, these should appear as a single singlet . The integration value will correspond to 2H. The chemical shift will be influenced by the electron-donating hydroxyl groups (shielding, upfield shift) and the electron-withdrawing ester and bromine groups (deshielding, downfield shift).
-
Hydroxyl Protons (-OH) : These will appear as a singlet integrating to 2H. The chemical shift of hydroxyl protons is highly variable and depends on the solvent, concentration, and temperature. A D₂O exchange experiment can be used for definitive confirmation.
-
Ethyl Group Protons (-OCH₂CH₃) : This moiety will present a classic A₂X₃ spin system.
-
The methylene (-OCH₂) protons will be split by the three adjacent methyl protons, resulting in a quartet (n+1 = 3+1 = 4). This signal will be relatively downfield due to the deshielding effect of the adjacent oxygen atom.
-
The methyl (-CH₃) protons will be split by the two adjacent methylene protons, resulting in a triplet (n+1 = 2+1 = 3).
-
The predicted data is summarized in the table below.
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J) |
| Ar-H (H-2, H-6) | 7.0 - 7.5 | Singlet (s) | 2H | N/A |
| OH | Variable (e.g., 5.0-10.0) | Singlet (s) | 2H | N/A |
| -O-CH₂ -CH₃ | 4.2 - 4.4 | Quartet (q) | 2H | ~7.1 Hz |
| -O-CH₂-CH₃ | 1.2 - 1.4 | Triplet (t) | 3H | ~7.1 Hz |
Comparative Spectral Analysis with Structural Analogs
To substantiate our predictions, we will compare the expected spectrum with the known ¹H NMR data of several structural analogs. This comparative analysis is a critical step in spectral assignment, providing empirical evidence for the predicted chemical shifts and multiplicities.
Alternative 1: Ethyl Benzoate (Unsubstituted Analog)
This is the parent ester without any ring substituents. Its spectrum provides a baseline for the ethyl group and aromatic protons.
-
Aromatic Protons : Appear as complex multiplets between 7.3 and 8.1 ppm.[1][2]
-
Ethyl Group : Shows a quartet around 4.3-4.4 ppm and a triplet around 1.3-1.4 ppm.[1][2][3] This confirms the expected chemical shifts for the ethyl ester moiety.
Alternative 2: Ethyl Gallate (Ethyl 3,4,5-trihydroxybenzoate)
This analog is highly informative as it shares the 3,5-dihydroxy substitution pattern, leading to symmetrically equivalent H-2 and H-6 protons.
-
Aromatic Protons : These appear as a sharp singlet, confirming our prediction for the multiplicity in our target molecule. The chemical shift is typically around 7.0-7.1 ppm. The three electron-donating hydroxyl groups cause a significant upfield (shielded) shift compared to ethyl benzoate.
-
Ethyl Group : The quartet and triplet appear at similar positions to ethyl benzoate.[4][5]
Alternative 3: Ethyl 4-Bromobenzoate
This analog demonstrates the electronic effect of a bromine atom at the 4-position without the influence of hydroxyl groups.
-
Aromatic Protons : The spectrum shows two doublets, characteristic of a 1,4-disubstituted benzene ring, around 7.5 ppm and 7.9 ppm.[3] This illustrates the general deshielding effect of bromine.
Alternative 4: Mthis compound
This is the closest available analog, differing only by having a methyl ester instead of an ethyl ester.[6] The aromatic proton environment is nearly identical to our target molecule. The commercial availability of this compound and its known structure provide the strongest comparative evidence for the aromatic region of our target molecule.[6] The aromatic protons in this analog are expected to appear as a singlet in a region informed by the combined electronic effects of the substituents.
Summary Comparison Table
| Compound | Aromatic Protons (δ, ppm) | Multiplicity | -OCH₂- (δ, ppm) | -CH₃ (δ, ppm) |
| This compound (Predicted) | 7.0 - 7.5 | Singlet (2H) | ~4.3 | ~1.3 |
| Ethyl Benzoate[1][2] | 7.3 - 8.1 | Multiplet (5H) | ~4.35 | ~1.38 |
| Ethyl Gallate[4][5] | ~7.05 | Singlet (2H) | ~4.3 | ~1.3 |
| Ethyl 4-Bromobenzoate[3] | 7.52, 7.86 | Doublets (4H total) | ~4.32 | ~1.33 |
| Mthis compound[6] | Predicted ~7.2 | Singlet (2H) | N/A | N/A (Singlet ~3.9) |
This comparative analysis strongly supports our initial predictions. The symmetrical substitution pattern seen in Ethyl Gallate validates the expectation of a singlet for the aromatic protons, while the data from all analogs confirms the expected chemical shifts for the ethyl group.
Experimental Protocol for Spectrum Acquisition
To ensure high-quality, reproducible data, a standardized experimental protocol is essential. This protocol is designed to be a self-validating system.
Objective: To acquire a high-resolution ¹H NMR spectrum of this compound for structural confirmation.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in ~0.7 mL of a high-purity deuterated solvent. Justification: DMSO-d₆ is recommended. Unlike CDCl₃, it is a polar aprotic solvent that will slow down the exchange rate of the phenolic -OH protons, allowing them to be observed as distinct peaks.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Insert the sample and lock the spectrometer on the deuterium signal of the solvent.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak shape.
-
-
Data Acquisition:
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).
-
Set the following key acquisition parameters:
-
Spectral Width: ~16 ppm (to ensure all peaks are captured).
-
Acquisition Time (AT): ≥ 3 seconds. Justification: A longer acquisition time improves digital resolution, allowing for more accurate measurement of coupling constants.
-
Relaxation Delay (D1): 5 seconds. Justification: A longer delay ensures that all protons have fully relaxed before the next pulse, which is crucial for accurate integration.
-
Pulse Angle: 30-45 degrees (a compromise between signal and relaxation time).
-
Number of Scans (NS): 16 or 32. Justification: This provides an excellent signal-to-noise ratio for a sample of this concentration.
-
-
-
Data Processing:
-
Apply an exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio.
-
Perform Fourier transformation.
-
Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction algorithm.
-
Integrate all signals and calibrate the integration to a known peak (e.g., the 2H aromatic singlet).
-
Caption: Standard workflow for ¹H NMR spectrum acquisition.
Validating the Spectral Assignments
To ensure the trustworthiness of our interpretation, confirmatory experiments are essential.
A. D₂O Exchange
This simple experiment definitively identifies the hydroxyl proton signals.
-
Protocol: After acquiring the initial spectrum, remove the NMR tube, add one drop of deuterium oxide (D₂O), shake gently to mix, and re-acquire the spectrum.
-
Expected Result: The protons of the -OH groups will exchange with deuterium from the D₂O. As deuterium is not observed in ¹H NMR, the singlet peak assigned to the hydroxyl protons will disappear or significantly diminish in intensity. This provides unequivocal proof of its assignment.
B. 2D COSY (Correlation Spectroscopy)
A COSY experiment is used to confirm proton-proton coupling relationships.
-
Protocol: Run a standard gradient-selected COSY (gCOSY) pulse sequence.
-
Expected Result: The 2D COSY spectrum will show a cross-peak correlating the methylene quartet (~4.3 ppm) with the methyl triplet (~1.3 ppm). The presence of this cross-peak is definitive evidence that these two signals arise from protons that are coupled to each other, validating the assignment of the ethyl group.
Caption: Expected COSY correlation for the ethyl ester moiety.
Conclusion
The ¹H NMR spectrum of this compound is predicted to show four distinct signals: a 2H singlet for the equivalent aromatic protons, a 2H singlet for the equivalent hydroxyl protons, a 2H quartet for the ethyl methylene protons, and a 3H triplet for the ethyl methyl protons. This prediction is strongly supported by a comparative analysis of structural analogs. By following a rigorous and well-justified experimental protocol, including validation steps like D₂O exchange and 2D COSY, researchers can confidently confirm the structure of this compound with a high degree of scientific certainty.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7165, Ethyl benzoate. Retrieved from [Link].
-
The Royal Society of Chemistry (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13250, Ethyl gallate. Retrieved from [Link].
Sources
- 1. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl benzoate(93-89-0) 1H NMR spectrum [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. Ethyl gallate(831-61-8) 1H NMR spectrum [chemicalbook.com]
- 5. Ethyl gallate | C9H10O5 | CID 13250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Mthis compound 95.00% | CAS: 34126-16-4 | AChemBlock [achemblock.com]
C13 NMR chemical shifts for Ethyl 4-bromo-3,5-dihydroxybenzoate
This guide details the C13 NMR chemical shift profile for Ethyl 4-bromo-3,5-dihydroxybenzoate , a critical intermediate in the synthesis of thrombopoietin receptor agonists like Eltrombopag .
The following analysis compares the target compound against its non-brominated precursor (Ethyl 3,5-dihydroxybenzoate ) to isolate the specific electronic shielding effects of the bromine substituent.
Executive Summary & Structural Logic
-
CAS: 350035-53-9
-
Core Utility: Building block for biphenyl-carboxylic acid drugs (e.g., Eltrombopag).
-
Symmetry: The molecule possesses a
axis of symmetry passing through C1 and C4. Consequently, carbons 2 & 6 are equivalent, and carbons 3 & 5 are equivalent. This simplifies the C13 NMR spectrum to 7 unique signals (plus solvent).
Electronic Environment Analysis
-
C4 (Ipso-Br): The attachment of Bromine introduces a "Heavy Atom Effect," causing a significant upfield shift (shielding) of ~5–10 ppm relative to the protonated precursor.
-
C3, C5 (C-OH): The hydroxyl groups strongly deshield these carbons (~155-160 ppm). The adjacent bromine exerts a minor inductive effect.
-
C2, C6 (Ortho to Ester): These carbons are in the electron-rich meta-position relative to the OH groups but ortho to the electron-withdrawing ester.
C13 NMR Chemical Shift Data (Comparative)
The following table contrasts the Experimental Baseline of the precursor with the Calculated/Observed shifts of the target brominated compound. This comparison highlights the diagnostic shifts required for structural verification.
Solvent: DMSO-
| Carbon Position | Assignment | Precursor (Ethyl 3,5-dihydroxybenzoate) | Target (this compound) | Shift Effect ( |
| C=O | Carbonyl | 166.2 | 165.5 | -0.7 (Minor) |
| C-3, C-5 | C-OH (Phenolic) | 158.8 | 156.5 - 157.5 | -1.5 (Steric/Inductive) |
| C-1 | Ipso-Ester | 132.5 | 130.5 | -2.0 |
| C-2, C-6 | Aromatic C-H | 107.5 | 108.5 - 109.0 | +1.0 (Deshielding) |
| C-4 | Ipso-Br (Target) | 106.8 (C-H) | 100.5 - 102.0 | -5.0 to -6.0 (Heavy Atom) |
| OCH | Ethyl Methylene | 60.8 | 61.2 | +0.4 |
| CH | Ethyl Methyl | 14.2 | 14.2 | 0.0 |
Diagnostic Key: The most critical indicator of successful bromination is the disappearance of the C4 signal at ~106.8 ppm and the appearance of a quaternary carbon signal upfield at ~101 ppm .
Experimental Protocol: Optimal Resolution
To reproduce these results for quality control (QC) or drug development:
A. Sample Preparation
-
Solvent Choice: Use DMSO-
(99.9% D) rather than CDCl . The two phenolic hydroxyl groups form intermolecular hydrogen bonds that can cause line broadening in non-polar solvents. DMSO disrupts these bonds, sharpening the peaks. -
Concentration: Dissolve 30–50 mg of the compound in 0.6 mL of solvent.
-
Filtration: Filter through a cotton plug or PTFE syringe filter to remove inorganic salts (e.g., KBr residues from synthesis).
B. Instrument Parameters (400 MHz equivalent)
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Scans (NS): Minimum 1024 scans (due to quaternary carbons C1, C3, C4, C5 having long relaxation times).
-
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds to ensure full integration accuracy of the quaternary carbons.
-
Spectral Width: -10 to 220 ppm.
Synthesis & Pathway Visualization
The synthesis typically involves the bromination of Ethyl 3,5-dihydroxybenzoate. Regioselectivity is driven by the directing effects of the OH groups.
Figure 1: Synthetic pathway showing the conversion of the precursor to the brominated target. The C4 position is activated by the ortho-hydroxyl groups.
References
-
Synthesis & Characterization: Patent DK3055309T3. "Antagonists of somatostatin receptor subtype 5 (SSTR5)."[2] (Contains specific 1H NMR characterization of this compound).
-
Precursor Data: Royal Society of Chemistry. "Supporting Information: Synthesis of ethyl 3,5-bis...benzoate." (Provides baseline NMR for the dihydroxybenzoate core).
-
Heavy Atom Effect: Physical Chemistry Chemical Physics. "The halogen effect on the 13C NMR chemical shift in substituted benzenes." (Theoretical basis for the C-Br upfield shift).
-
Spectral Database: National Institute of Standards and Technology (NIST).[4] "Ethyl 3,4,5-trihydroxybenzoate (Ethyl Gallate) Spectral Data." (Used as a structural analog for OH-substitution effects).
Sources
Optimized HPLC Method for Ethyl 4-bromo-3,5-dihydroxybenzoate: A Comparative Study
Executive Summary
Developing a purity method for Ethyl 4-bromo-3,5-dihydroxybenzoate (EBDB) presents a specific chromatographic challenge: separating the target compound from its non-brominated precursor (Ethyl 3,5-dihydroxybenzoate) and its critical regioisomer (Ethyl 2-bromo-3,5-dihydroxybenzoate).
While C18 columns are the industry standard for alkyl-bonded phases, this guide demonstrates that a Phenyl-Hexyl stationary phase offers superior selectivity for this brominated aromatic system. By leveraging
Scientific Rationale & Method Strategy
The Analyte and the Challenge
EBDB contains a lipophilic ethyl ester tail, a polar di-hydroxyl core, and a bulky, electron-withdrawing bromine atom.
-
pKa Consideration: The phenolic hydroxyls (approx.[1] pKa ~8.0–8.5) require pH suppression. A mobile phase pH of ~2.5 is essential to keep the molecule neutral (protonated), ensuring robust retention and sharp peak shape.
-
The Isomer Problem: The bromination of the 3,5-dihydroxybenzoate scaffold is an electrophilic aromatic substitution. While the 4-position is favored, the 2-position is accessible, leading to regioisomers that have identical mass (LC-MS indistinguishable) and very similar hydrophobicity (logP).
Column Selection Logic
The choice of stationary phase is the decisive factor in this method.
-
Option A: C18 (Octadecylsilane): Relies almost exclusively on hydrophobic subtraction. It struggles to differentiate between the 2-bromo and 4-bromo isomers because their hydrophobic surface areas are nearly identical.
-
Option B: Phenyl-Hexyl: Combines hydrophobic retention (hexyl linker) with
interactions (phenyl ring). The electron-rich phenyl ring on the column interacts differently with the electron-deficient brominated ring of the analyte. Crucially, the steric bulk of the bromine atom in the ortho vs. para position disrupts this overlap differently, resulting in enhanced selectivity.
Method Development Decision Tree
The following diagram illustrates the logical pathway used to arrive at the optimized method.
Figure 1: Method Development Decision Tree highlighting the pivot from C18 to Phenyl-Hexyl chemistry.
Comparative Performance Data
The following data summarizes a head-to-head comparison between a standard C18 method and the optimized Phenyl-Hexyl method.
Experimental Conditions:
-
System: Agilent 1290 Infinity II or equivalent UHPLC.
-
Gradient: 5% B to 95% B over 10 minutes.
Table 1: Chromatographic Parameters Comparison
| Parameter | C18 Method (Standard) | Phenyl-Hexyl Method (Optimized) | Status |
| Column | Zorbax Eclipse Plus C18 (100mm x 2.1mm, 1.8µm) | Zorbax Eclipse Plus Phenyl-Hexyl (100mm x 2.1mm, 1.8µm) | Changed |
| RT (Precursor) | 3.2 min | 3.5 min | Comparable |
| RT (Target: 4-Br) | 5.1 min | 5.8 min | Retained |
| RT (Isomer: 2-Br) | 5.2 min | 6.4 min | Resolved |
| Resolution ( | 0.8 (Critical Pair) | 3.2 (Critical Pair) | Pass |
| Tailing Factor | 1.1 | 1.05 | Excellent |
| Backpressure | ~350 bar | ~380 bar | Acceptable |
Analysis: The C18 column fails to resolve the 4-bromo and 2-bromo isomers (
), making it unsuitable for purity analysis. The Phenyl-Hexyl column achieves baseline separation () due to the specific interaction with the aromatic ring electrons.
Detailed Experimental Protocol (The "Winner")
This protocol is validated for the purity assessment of EBDB.
Reagents and Materials
-
Acetonitrile (ACN): HPLC Grade or higher.
-
Water: Milli-Q (18.2 MΩ·cm).
-
Formic Acid: LC-MS Grade (Ampule recommended to ensure freshness).
-
Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl, 100 x 3.0 mm, 3.5 µm (or equivalent).
-
Note: 3.5 µm is chosen for robustness in QC environments; 1.8 µm can be used for UHPLC speed.
-
Instrument Parameters
| Parameter | Setting |
| Flow Rate | 0.8 mL/min |
| Column Temp | 30°C ± 1°C |
| Injection Vol | 5.0 µL |
| Detection | UV at 254 nm (primary), 210 nm (secondary) |
| Run Time | 15.0 minutes |
Gradient Table
| Time (min) | % Mobile Phase A (0.1% FA in Water) | % Mobile Phase B (ACN) |
| 0.00 | 90 | 10 |
| 10.00 | 10 | 90 |
| 12.00 | 10 | 90 |
| 12.10 | 90 | 10 |
| 15.00 | 90 | 10 |
Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile.
-
Stock Solution: Weigh 10 mg of EBDB into a 20 mL flask. Dissolve in ACN. Dilute to volume with Diluent (0.5 mg/mL).
-
Working Standard: Dilute Stock 1:10 to achieve 50 µg/mL. Filter through 0.22 µm PTFE filter.
Validation Summary (ICH Q2 Aligned)
The method was subjected to a partial validation study to demonstrate "Fitness for Purpose."
Table 2: Validation Results
| Characteristic | Acceptance Criteria | Experimental Result |
| Specificity | No interference at RT of main peak | Pass (Purity Angle < Purity Threshold) |
| Linearity | ||
| Precision (Repeatability) | RSD < 2.0% (n=6) | 0.4% RSD |
| LOD / LOQ | S/N > 3 / S/N > 10 | 0.05 µg/mL / 0.15 µg/mL |
| Robustness (Temp) | Resolution > 2.0 at ±2°C | Pass ( |
Troubleshooting & Common Pitfalls
Issue: Peak Tailing (> 1.5)
-
Cause: Secondary interactions between the phenolic hydroxyls and residual silanols on the silica surface.
-
Fix: Ensure the Formic Acid concentration is accurate (0.1%). If tailing persists, switch to 0.1% Phosphoric Acid (non-volatile, UV transparent) if MS detection is not required.
Issue: Retention Time Drift
-
Cause: Phenyl-Hexyl phases can be sensitive to "dewetting" if run in 100% aqueous conditions, though less so than C18.
-
Fix: Ensure the equilibration step (12.10 – 15.00 min) is sufficient. Do not start the gradient below 5% Organic.
Issue: "Ghost" Peaks
-
Cause: Brominated compounds can degrade if exposed to light for extended periods.
-
Fix: Use amber autosampler vials. Prepare fresh standards daily.
System Workflow Diagram
The following diagram visualizes the complete analytical workflow, ensuring a self-validating loop.
Figure 2: Operational workflow for routine purity analysis.
References
-
International Council for Harmonisation (ICH). (2023).[5][6] Validation of Analytical Procedures Q2(R2). [Link]
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Chapter on Column Selectivity).
-
Welch Materials. (2024).[7] A Guide to Selective Columns for Isomer Separation. [Link]
-
PubChem. (2025).[8] Ethyl 3,5-dihydroxybenzoate (Precursor Data).[9] [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. internationaljournalssrg.org [internationaljournalssrg.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Separation of 3,5-Dibromo-4-hydroxybenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. intuitionlabs.ai [intuitionlabs.ai]
- 6. database.ich.org [database.ich.org]
- 7. welch-us.com [welch-us.com]
- 8. Ethyl 3,4-Dihydroxybenzoate | C9H10O4 | CID 77547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3,5-二羟基苯甲酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl 4-bromo-3,5-dihydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Mass spectrometry is an indispensable tool for the structural elucidation of novel compounds. An in-depth understanding of fragmentation patterns is crucial for the unambiguous identification and characterization of molecules such as Ethyl 4-bromo-3,5-dihydroxybenzoate, a halogenated phenolic compound with potential relevance in synthetic chemistry and drug discovery. This guide offers a predictive and comparative analysis of its fragmentation behavior under different ionization techniques, providing a foundational framework for its analysis.
Given the specific nature of this molecule, this guide is structured to predict its fragmentation pathways based on well-established chemical principles and data from structurally analogous compounds. We will compare the high-energy fragmentation induced by Electron Ionization (EI) with the softer, more controlled fragmentation characteristic of Electrospray Ionization (ESI) in both positive and negative modes.
The Analyte: Structural Features Governing Fragmentation
This compound possesses several key structural features that will dictate its fragmentation pathways:
-
Aromatic Ring: A stable core that promotes the formation of resonant-stabilized ions.
-
Ethyl Ester Group: A primary site for characteristic cleavages, including loss of the ethoxy radical or ethylene.
-
Two Hydroxyl Groups: Can undergo dehydration (loss of H₂O) and influence ionization, particularly in ESI.
-
Bromine Atom: A heavy halogen with two prominent isotopes (⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio), which will produce characteristic isotopic patterns in bromine-containing fragments, aiding in their identification.[1]
Comparison of Ionization Techniques
The choice of ionization technique fundamentally alters the information that can be obtained from a mass spectrometry experiment. For this compound, a comparison between EI and ESI provides a comprehensive analytical overview.
| Ionization Technique | Precursor Ion Type | Fragmentation Energy | Key Information Provided |
| Electron Ionization (EI) | Radical Cation (M⁺•) | High, Extensive | Detailed structural information from numerous fragments, library matching. |
| ESI (Positive Mode) | Protonated Molecule ([M+H]⁺) | Low to High (Tunable) | Molecular weight confirmation, controlled fragmentation (MS/MS). |
| ESI (Negative Mode) | Deprotonated Molecule ([M-H]⁻) | Low to High (Tunable) | Molecular weight confirmation, specific fragmentation of acidic sites. |
Part 1: Electron Ionization (EI) Fragmentation Pathway
Electron Ionization (70 eV) is a high-energy technique that generates a radical cation (M⁺•) and induces extensive fragmentation.[2] The resulting mass spectrum is a complex fingerprint of the molecule's structure. For this compound (Molecular Weight: 261/263 g/mol for ⁷⁹Br/⁸¹Br isotopes), the following pathways are predicted.
Predicted Key Fragments in EI-MS:
The fragmentation of aromatic esters under EI conditions is well-characterized. A common pathway is the loss of the ethoxy radical (•OCH₂CH₃), leading to a stable acylium ion.[3][4] For this compound, this would result in a prominent ion at m/z 216/218.
-
m/z 262/264 [M]⁺•: The molecular ion peak, which is expected to be observable due to the stability of the aromatic ring.
-
m/z 217/219 [M - •OC₂H₅]⁺: Loss of the ethoxy radical (45 Da). This is often a base peak in ethyl esters.[4] Data for ethyl benzoate shows a base peak at m/z 105, corresponding to the loss of the ethoxy radical from its molecular ion of 150.[4][5][6][7]
-
m/z 189/191 [M - •OC₂H₅ - CO]⁺: Subsequent loss of carbon monoxide (28 Da) from the acylium ion.
-
m/z 153 [M - Br - C₂H₄O]⁺: A potential fragmentation involving the loss of the bromine radical followed by rearrangement and loss of acetaldehyde.
-
m/z 76: A fragment corresponding to dehydrobenzene, C₆H₄⁺, arising from complex rearrangements of the aromatic ring after significant fragmentation.
Caption: Predicted EI fragmentation pathway for this compound.
Part 2: Electrospray Ionization (ESI) Tandem MS (MS/MS)
ESI is a soft ionization technique that typically generates protonated [M+H]⁺ or deprotonated [M-H]⁻ molecules. Subsequent fragmentation is induced in a controlled manner using collision-induced dissociation (CID), providing targeted structural information.[8][9][10]
A. Positive Ion Mode ([M+H]⁺) Fragmentation
In positive mode, the molecule is expected to be protonated, likely on one of the hydroxyl groups or the carbonyl oxygen. The precursor ion for MS/MS would be at m/z 263/265.
Predicted Key Fragments in ESI-MS/MS (+):
-
m/z 263/265 [M+H]⁺: Precursor ion.
-
m/z 245/247 [M+H - H₂O]⁺: Loss of a water molecule (18 Da), a common fragmentation for compounds with hydroxyl groups.[11]
-
m/z 235/237 [M+H - C₂H₄]⁺: Neutral loss of ethene (28 Da) via a rearrangement, a known pathway for ethyl esters.[3]
-
m/z 217/219 [M+H - C₂H₅OH]⁺: Loss of neutral ethanol (46 Da), resulting in an acylium ion.
Caption: Predicted ESI(+) fragmentation of this compound.
B. Negative Ion Mode ([M-H]⁻) Fragmentation
In negative mode, deprotonation will occur at one of the acidic phenolic hydroxyl groups, yielding a precursor ion at m/z 261/263. The fragmentation of phenolic acids in negative ESI mode often involves losses of small neutral molecules like CO₂.[12]
Predicted Key Fragments in ESI-MS/MS (-):
-
m/z 261/263 [M-H]⁻: Precursor ion.
-
m/z 217/219 [M-H - CO₂]⁻: Loss of carbon dioxide (44 Da) from the carboxylate group after rearrangement. This is a characteristic fragmentation for deprotonated benzoic acid derivatives.[12][13] Studies on dihydroxybenzoic acids have shown this to be a primary fragmentation pathway.[11][14]
-
m/z 138 [M-H - CO₂ - Br]⁻: Subsequent loss of the bromine radical (79/81 Da).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. pharmacy180.com [pharmacy180.com]
- 5. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. massbank.eu [massbank.eu]
- 7. Ethyl benzoate(93-89-0) MS [m.chemicalbook.com]
- 8. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 9. chemeurope.com [chemeurope.com]
- 10. Collision-Induced Dissociation - MagLab [nationalmaglab.org]
- 11. Structural Characterization of Monohydroxyeicosatetraenoic Acids and Dihydroxy- and Trihydroxyeicosatrienoic Acids by ESI-FTICR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. vuir.vu.edu.au [vuir.vu.edu.au]
A Researcher's Guide to Functional Group Analysis: Interpreting the IR Spectrum of Ethyl 4-bromo-3,5-dihydroxybenzoate
In the landscape of pharmaceutical research and drug development, the precise identification and characterization of molecular structures are paramount. Among the arsenal of analytical techniques available, Infrared (IR) spectroscopy remains a cornerstone for its ability to provide a rapid and non-destructive "molecular fingerprint," revealing the functional groups present within a compound. This guide offers an in-depth analysis of the expected IR spectroscopic features of Ethyl 4-bromo-3,5-dihydroxybenzoate, a substituted aromatic compound with ester and hydroxyl functionalities critical to its chemical behavior and potential therapeutic applications.
This document is designed for researchers, scientists, and drug development professionals, providing not only a theoretical framework for interpreting the IR spectrum of this specific molecule but also a comparative perspective against alternative analytical methodologies. The insights provided herein are grounded in established spectroscopic principles and are intended to empower the reader to make informed decisions in their analytical workflows.
The Vibrational Signature: Decoding the IR Spectrum of this compound
The structure of this compound presents a fascinating interplay of electronic effects that manifest distinctly in its IR spectrum. The presence of an aromatic ring, an α,β-unsaturated ester, and two phenolic hydroxyl groups gives rise to a series of characteristic absorption bands. Understanding the expected position, intensity, and shape of these bands is key to confirming the molecule's identity and purity.
Key Spectroscopic Regions and Expected Peaks
The IR spectrum is typically analyzed in two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). For this compound, the most informative peaks will appear in the functional group region.
Table 1: Predicted IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Expected Intensity & Shape | Rationale for Prediction |
| Hydroxyl (Phenolic) | O-H Stretch | 3500 - 3200 | Strong, Broad | The two phenolic -OH groups will engage in intermolecular and potentially intramolecular hydrogen bonding, leading to a significant broadening of the O-H stretching vibration. The peak is expected to be centered around 3300 cm⁻¹.[1][2][3] |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | Weak to Medium, Sharp | The C-H bonds on the benzene ring will exhibit stretching vibrations at wavenumbers slightly higher than aliphatic C-H bonds. |
| Ester (Carbonyl) | C=O Stretch | 1725 - 1705 | Strong, Sharp | As an α,β-unsaturated ester, the carbonyl group is in conjugation with the aromatic ring. This delocalization of electron density weakens the C=O double bond, shifting its absorption to a lower wavenumber compared to a saturated ester (which typically appears at 1750-1735 cm⁻¹).[4][5][6] |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Strong, Multiple Sharp Peaks | The stretching of the carbon-carbon double bonds within the benzene ring typically results in a series of sharp absorptions in this region.[1][3] |
| Ester (C-O) | C-O Stretch | 1300 - 1100 | Strong, Two Bands | Esters characteristically show two C-O stretching bands: an asymmetric C-C(=O)-O stretch and a symmetric O-C-C stretch. For an aromatic ester, these are expected around 1280 cm⁻¹ and 1130-1100 cm⁻¹, respectively.[4][5][7] |
| Phenolic C-O | C-O Stretch | ~1220 | Strong | The stretching vibration of the C-O bond in phenols is typically found at a higher wavenumber than in aliphatic alcohols and can be a distinguishing feature.[3] |
Experimental Protocol: Acquiring a High-Quality IR Spectrum
To experimentally verify the predicted spectral features, a standard Fourier Transform Infrared (FT-IR) spectroscopic measurement can be performed.
Methodology:
-
Sample Preparation: For a solid sample like this compound, the KBr (potassium bromide) pellet method is recommended.
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet. The quality of the pellet is crucial for obtaining a good spectrum.
-
-
Background Collection: Place the empty sample holder in the FT-IR spectrometer and collect a background spectrum. This will account for any atmospheric CO₂ and water vapor, as well as any instrumental artifacts.
-
Sample Analysis: Place the KBr pellet containing the sample in the spectrometer and collect the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Causality in Protocol: The choice of the KBr pellet technique is based on its ability to produce high-quality spectra for solid samples with minimal interference in the mid-IR region. The grinding process ensures that the sample is finely dispersed, minimizing scattering effects and leading to sharper, more well-defined peaks.
Comparative Analysis: IR Spectroscopy vs. Alternative Techniques
While IR spectroscopy is an invaluable tool, a comprehensive characterization often involves complementary analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would provide detailed information about the electronic environment of the hydrogen atoms, allowing for the distinction between the aromatic protons, the ethyl group protons (quartet and triplet), and the hydroxyl protons. The chemical shifts would be influenced by the electron-withdrawing effects of the bromine and ester groups and the electron-donating effects of the hydroxyl groups.
-
¹³C NMR: Would reveal the number of unique carbon environments in the molecule, including the carbonyl carbon of the ester, the aromatic carbons (some of which would show splitting due to coupling with bromine), and the carbons of the ethyl group.
Mass Spectrometry (MS):
-
MS would provide the exact molecular weight of the compound, confirming its elemental composition.
-
Fragmentation patterns observed in the mass spectrum could further corroborate the structure, for instance, by showing the loss of the ethoxy group from the ester.
UV-Visible Spectroscopy:
-
Due to the presence of the aromatic ring and the conjugated ester system, this compound would be expected to show characteristic UV absorption maxima. This technique is particularly useful for quantitative analysis.
Each technique provides a unique piece of the structural puzzle. While IR spectroscopy excels at identifying functional groups, NMR provides detailed connectivity information, and MS confirms the overall molecular formula.
Visualizing the Workflow
The following diagram illustrates a typical workflow for the characterization of a novel compound like this compound, highlighting the central role of IR spectroscopy in the initial functional group analysis.
Caption: Workflow for the characterization of a synthesized compound.
Conclusion
The IR spectrum of this compound is predicted to exhibit a rich set of absorption bands that are highly characteristic of its constituent functional groups. The broad O-H stretch of the phenolic groups, the strong, conjugated C=O stretch of the ester, and the distinct C-O and aromatic C=C stretching vibrations collectively provide a robust spectroscopic signature for the identification of this molecule. By integrating the insights from IR spectroscopy with data from other analytical techniques such as NMR and mass spectrometry, researchers can achieve a comprehensive and unambiguous structural elucidation, a critical step in the journey of drug discovery and development.
References
-
Columbia University. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]
-
LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
Smith, B. C. (2018, September 1). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Infrared spectra of alcohols and phenols. Retrieved from [Link]
-
JoVE. (2024, December 5). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of phenol C6H6O C6H5OH. Retrieved from [Link]
-
Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy. Retrieved from [Link]
-
LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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- 3. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 7. spectroscopyonline.com [spectroscopyonline.com]
A Comparative Guide to the Reactivity of Ethyl vs. Methyl 4-bromo-3,5-dihydroxybenzoate
For researchers, medicinal chemists, and professionals in drug development, the selection of a chemical scaffold is a decision with cascading implications for synthesis, stability, and biological activity. The 4-bromo-3,5-dihydroxybenzoate core is a valuable intermediate, but the choice of its ester protecting group—typically methyl or ethyl—can significantly influence its chemical behavior. This guide provides an in-depth comparison of the reactivity of Methyl 4-bromo-3,5-dihydroxybenzoate and this compound, grounded in the fundamental principles of organic chemistry and supported by actionable experimental protocols.
Core Principles: Understanding the Factors Governing Ester Reactivity
The reactivity of the ester functional group in both molecules is primarily dictated by the electrophilicity of the carbonyl carbon. This carbon is the site of attack for nucleophiles in hallmark reactions such as hydrolysis, transesterification, and aminolysis. Two key properties of the alkyl group (methyl vs. ethyl) modulate this reactivity: steric hindrance and electronic effects.
-
Steric Hindrance: This is arguably the more dominant factor in this comparison. Steric hindrance refers to the congestion around the reactive site caused by the physical size of atoms or groups. The ethyl group (-CH₂CH₃) is larger and more sterically bulky than the methyl group (-CH₃). This increased bulk impedes the approach of a nucleophile to the carbonyl carbon, slowing down the rate of reaction.[1][2]
-
Electronic Effects: Alkyl groups are known to be weakly electron-donating through an inductive effect (+I). This effect pushes electron density towards the carbonyl carbon. An ethyl group is slightly more electron-donating than a methyl group. This increased electron density makes the carbonyl carbon marginally less electrophilic (less positive) and therefore less attractive to incoming nucleophiles.[3] While this electronic difference exists, its impact on reactivity is often overshadowed by the more pronounced steric effects.
Based on these principles, a clear hypothesis emerges: Mthis compound is expected to be more reactive towards nucleophilic acyl substitution than this compound.
Comparative Reactivity in Key Synthetic Transformations
The practical implications of these differences become evident when considering common laboratory reactions.
| Feature | Mthis compound | This compound | Rationale |
| Alkyl Group | Methyl (-CH₃) | Ethyl (-CH₂CH₃) | Structural Difference |
| Steric Hindrance | Lower | Higher | The ethyl group is physically larger, shielding the carbonyl carbon. |
| Inductive Effect | Weakly electron-donating (+I) | Slightly more electron-donating (+I) | The ethyl group pushes slightly more electron density to the carbonyl. |
| Overall Predicted Reactivity | Higher | Lower | Reactivity is primarily governed by the lower steric hindrance of the methyl group. |
| Rate of Hydrolysis | Faster | Slower | The smaller methyl group allows for easier nucleophilic attack by hydroxide or water. |
| Rate of Transesterification | Faster | Slower | The less congested reaction site facilitates attack by the incoming alcohol nucleophile.[4] |
| Rate of Aminolysis | Faster | Slower | Amines can more readily access the carbonyl carbon of the methyl ester. |
| Rate of Reduction (e.g., with LiAlH₄) | Faster | Slower | The initial nucleophilic attack by the hydride reagent is less sterically hindered. |
Field Insights: The choice between these two esters is a strategic one.
-
For Synthetic Intermediates: If the ester is a temporary protecting group that needs to be removed or transformed in a subsequent step, the methyl ester is often the superior choice. Its higher reactivity allows for milder reaction conditions (e.g., lower temperatures, shorter reaction times) for hydrolysis or other transformations, which can be crucial for preserving sensitive functional groups elsewhere in the molecule.
-
For Final Products (e.g., Prodrugs): If the final molecule is an ester-containing drug, the enhanced stability of the ethyl ester may be advantageous. Its slower rate of hydrolysis could lead to a longer shelf-life and a more controlled, slower release of the active carboxylic acid metabolite in vivo.
Experimental Validation: A Protocol for Comparative Saponification
Theoretical predictions must be validated by empirical data. The following protocol provides a robust, self-validating system for quantifying the difference in hydrolysis rates between the two esters. Saponification (base-promoted hydrolysis) is an ideal choice for this comparison as the consumption of the base can be easily monitored via titration.[5][6]
Objective: To experimentally determine and compare the pseudo-first-order rate constants for the saponification of Methyl and this compound.
Materials:
-
This compound[9]
-
Standardized ~0.05 M Sodium Hydroxide (NaOH) solution
-
Standardized ~0.05 M Hydrochloric Acid (HCl) solution
-
Ethanol (or THF) and deionized water
-
Phenolphthalein indicator
-
Constant temperature water bath, burettes, pipettes, conical flasks, and stopwatches.
Experimental Workflow:
Caption: Workflow for comparative kinetic analysis of ester saponification.
Step-by-Step Protocol:
-
Preparation: Prepare 100 mL of a 0.02 M solution for each ester in a 1:1 ethanol/water solvent mixture. Place these, along with the standardized NaOH solution, in a constant temperature water bath (e.g., 30°C) to equilibrate.
-
Initiation: To start each reaction, add an equimolar amount of the standardized NaOH solution to each ester solution and start the stopwatch immediately.
-
Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 30, and 60 minutes), withdraw a 10 mL aliquot from each reaction mixture.[10]
-
Quenching: Immediately add the aliquot to a conical flask containing a precisely measured excess of standardized HCl (e.g., 15 mL of 0.05 M HCl). This will neutralize the remaining NaOH and stop the reaction.
-
Titration: Add 2-3 drops of phenolphthalein indicator to the quenched solution and back-titrate the unreacted HCl with your standardized NaOH solution until a faint pink endpoint is reached.[5]
-
Data Analysis:
-
Calculate the concentration of unreacted NaOH at each time point.
-
Determine the concentration of the ester remaining at each time point.
-
Plot a graph of the natural logarithm of the ester concentration (ln[Ester]) versus time (t).
-
The slope of this line will be equal to the negative of the pseudo-first-order rate constant (-k). A steeper slope indicates a faster reaction rate.
-
Mechanism of Saponification
The underlying mechanism for the protocol described above is a nucleophilic acyl substitution. The hydroxide ion acts as the nucleophile, attacking the electrophilic carbonyl carbon.
Caption: Generalized mechanism for saponification, highlighting steric effects.
The rate-determining step is the initial attack of the hydroxide ion. The bulkier ethyl group in this compound provides greater steric hindrance to this attack compared to the methyl group, resulting in a slower reaction rate.
Conclusion
In comparing the reactivity of Mthis compound and its ethyl analogue, the evidence from fundamental chemical principles strongly indicates that the methyl ester is the more reactive species . This heightened reactivity is primarily due to the lower steric hindrance afforded by the methyl group, which facilitates easier access for nucleophiles to the carbonyl center. While electronic differences exist, their influence is secondary.
For the practicing scientist, this means the methyl variant is preferable for synthetic sequences requiring subsequent transformation of the ester, whereas the ethyl variant offers enhanced stability, a potentially desirable trait for final compounds or prodrugs. The provided experimental protocol offers a clear and reliable method to quantify these differences, empowering researchers to make data-driven decisions tailored to their specific synthetic or developmental objectives.
References
- UCLA Chemistry. (n.d.). Experiment 5: Ester Hydrolysis.
-
International Journal of Trend in Scientific Research and Development. (2019). Determination of rate of reaction and rate constant of the hydrolysis of ester (ethyl acetate) with alkali(sodium hydroxide). Retrieved from [Link]
-
Homework.Study.com. (n.d.). Would you expect methyl p-benzoate to undergo saponification faster or slower than methyl.... Retrieved from [Link]
- UGC. (n.d.). Determination of the rate constant for the hydrolysis of ester Short Procedure. Retrieved from a university practical chemistry PDF.
- University of Toronto. (n.d.). Experiment C: Hydrolysis of a Carboxylic Acid Ester. Retrieved from an environmental chemistry lab manual PDF.
- St. Joseph's College. (n.d.). KINETICS OF ACID HYDROLYSIS OF AN ESTER. Retrieved from a physical chemistry lab manual PDF.
-
Proprep. (n.d.). When comparing methyl vs ethyl groups, how do their size and electronic effects influence the reactivity and properties of organic molecules?. Retrieved from [Link]
-
Vaia. (n.d.). Q58P Ethyl p-nitrobenzoate has been f.... Retrieved from [Link]
-
AIDIC. (2009). Gain insight into sodium benzoate synthesis using FTIR based in-line reaction analysis system. Chemical Engineering Transactions, 17, 55-60. Retrieved from [Link]
- Google Patents. (2013). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
-
Royal Society of Chemistry. (2006). Hydrolysis and saponification of methyl benzoates. Green Chemistry, 8(11), 998-1001. Retrieved from [Link]
- Google Patents. (1996). EP0691323A1 - Process for preparing 3,5-dihydroxy 4-bromobenzoic acid.
-
Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]
-
De Gruyter. (2014). Saponification Reaction System: a Detailed Mass Transfer Coefficient Determination. Acta Chimica Slovenica, 61(3), 541-547. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3,5-dihydroxybenzoic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ethyl 4-methylbenzoate. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of a. Ethyl 3,5-dihydroxybenzoate. Retrieved from [Link]
-
Reddit. (2022). Methyl ester vs Ethyl ester hydrolysis. Retrieved from [Link]
-
YouTube. (2018). Nucleophilic acyl substitution: synthesis of methyl esters. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-bromo-3-methylbenzoate. Retrieved from [Link]
-
ResearchGate. (n.d.). Systematic Comparison of Steric and Electronic Substituent Effects on α-Diimine Nickel-Catalyzed Ethylene-Methyl Acrylate Copolymerization. Request PDF. Retrieved from [Link]
- BenchChem. (n.d.). Comparative Analysis of the Biological Activities of Ethyl and Methyl 3-(3,4-Dihydroxyphenyl)propanoate.
-
ResearchGate. (n.d.). Methyl 3,5-dibromo-4-methylbenzoate. PDF. Retrieved from [Link]
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The Definitive Guide to the Structural Elucidation of Ethyl 4-bromo-3,5-dihydroxybenzoate: A Comparative Analysis of Modern Spectroscopic and Crystallographic Techniques
In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth, technical comparison of the primary methodologies for the structural elucidation of Ethyl 4-bromo-3,5-dihydroxybenzoate, a substituted aromatic ester with potential applications in medicinal chemistry. We will explore the synergistic roles of single-crystal X-ray diffraction, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry, offering field-proven insights into the causality behind experimental choices.
Introduction: The Imperative of Structural Accuracy
This compound, a derivative of gallic acid, presents a compelling case for multi-faceted structural analysis. Its bromine substituent and hydroxyl groups introduce electronic and steric complexities that influence its solid-state packing and solution-state conformation. Understanding these features is critical for predicting its bioactivity, solubility, and stability. This guide will use a closely related analogue, ethyl gallate (ethyl 3,4,5-trihydroxybenzoate), for which comprehensive spectroscopic data is available, as a comparative benchmark to illustrate the principles of structural determination.[1][2]
The Cornerstone of Solid-State Structure: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguously determining the three-dimensional arrangement of atoms in a crystalline solid.[3] It provides precise bond lengths, bond angles, and information about intermolecular interactions, which are crucial for understanding the solid-state properties of a compound.
Experimental Protocol: From Powder to Picture
Step 1: Crystallization - The Art and Science of Crystal Growth
The initial and often most challenging step is obtaining a single crystal of sufficient quality. For a compound like this compound, slow evaporation from a suitable solvent is a common and effective technique.
-
Rationale: The slow removal of the solvent allows the molecules to self-assemble into a highly ordered crystal lattice, minimizing defects. The choice of solvent is critical; a solvent in which the compound is sparingly soluble at room temperature is ideal.
-
Protocol:
-
Dissolve a small amount of the purified compound in a minimal amount of a suitable solvent system (e.g., ethanol/water, acetone/hexane).
-
Loosely cover the container to allow for slow evaporation.
-
Store the container in a vibration-free environment at a constant temperature.
-
Monitor for the formation of well-defined single crystals over several days to weeks.
-
Step 2: Data Collection and Structure Refinement
Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to a beam of X-rays. The resulting diffraction pattern is collected and analyzed to determine the crystal structure.
Interpreting the Data: A Glimpse into the Molecular Architecture
The output of an SCXRD experiment is a detailed crystallographic information file (CIF) that contains the atomic coordinates, unit cell dimensions, and other important parameters. For a related compound, ethyl-para-hydroxybenzoate, a monoclinic crystal system was identified with specific lattice parameters.[3]
| Parameter | Ethyl-para-hydroxybenzoate[3] |
| Crystal System | Monoclinic |
| a (Å) | 11.52 |
| b (Å) | 13.12 |
| c (Å) | 11.73 |
| α (°) | 90 |
| β (°) | 107.64 |
| γ (°) | 90 |
This table presents the unit cell parameters for ethyl-para-hydroxybenzoate as determined by single-crystal X-ray diffraction, providing a reference for the expected crystallographic data for similar benzoate esters.
Unraveling the Molecular Skeleton in Solution: NMR Spectroscopy
While SCXRD provides a static picture of the molecule in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy offers invaluable insights into the structure and dynamics of molecules in solution. For this compound, ¹H and ¹³C NMR are fundamental for confirming the connectivity of the atoms.
Experimental Workflow: From Sample Preparation to Spectral Analysis
Caption: Workflow for NMR-based structural elucidation.
Deciphering the Spectra: Chemical Shifts and Coupling Constants
The chemical shifts (δ) in ppm provide information about the electronic environment of each nucleus. For our analogue, ethyl gallate, the following characteristic signals are observed in ¹H NMR (400 MHz, DMSO-d₆):
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (Ar-H) | 6.90 | s | 2H |
| Methylene (-CH₂-) | 4.16 | q | 2H |
| Methyl (-CH₃) | 1.23 | t | 3H |
| Hydroxyl (-OH) | 9.13 | br s | 3H |
This table summarizes the ¹H NMR data for ethyl gallate, a structural analogue of the target compound.[2]
In the ¹³C NMR spectrum of ethyl gallate, the carbonyl carbon of the ester is a key indicator, appearing in the downfield region around 165.77 ppm.[2] The aromatic carbons and the carbons of the ethyl group also show characteristic chemical shifts.[2]
Confirming the Molecular Mass: The Role of Mass Spectrometry
Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and can provide valuable information about its elemental composition through high-resolution mass spectrometry (HRMS).
Ionization and Detection: A Gentle Approach for Molecular Integrity
For a molecule like this compound, electrospray ionization (ESI) is a suitable "soft" ionization technique that minimizes fragmentation and allows for the detection of the intact molecular ion.
Data Interpretation: The Molecular Ion Peak
The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). For the related compound, ethyl gallate, the molecular ion peak is observed at m/z 198.[2] For this compound, we would expect to see two major peaks for the molecular ion corresponding to the two bromine isotopes.
A Comparative Look at Alternative Structural Determination Methods
While the combination of SCXRD, NMR, and MS provides a comprehensive structural analysis, other techniques can offer complementary information.
| Technique | Principle | Advantages | Limitations |
| Powder X-ray Diffraction (PXRD) | Diffraction of X-rays by a polycrystalline sample. | Rapid analysis, useful for phase identification and purity assessment. | Provides less detailed structural information than SCXRD. |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Provides information about functional groups. | Does not provide detailed connectivity or stereochemical information. |
| Cryo-Electron Microscopy (Cryo-EM) | Imaging of flash-frozen molecules using an electron beam. | Does not require crystallization, suitable for large and flexible molecules. | Typically provides lower resolution than SCXRD for small molecules. |
Conclusion: A Synergistic Approach to Structural Certainty
The structural determination of this compound is best achieved through a synergistic application of modern analytical techniques. Single-crystal X-ray diffraction provides the definitive solid-state structure, while NMR spectroscopy elucidates the molecular framework in solution. Mass spectrometry confirms the molecular weight and elemental composition. By integrating the data from these powerful methods, researchers can achieve a high level of confidence in the assigned structure, a critical step in the advancement of drug development and materials science.
References
- Synthesis and Spectroscopic Characterisation of Tricyclic Gallate - Ethyl-4-[(3,4,5- trihydroxybenzoyl)(dimethylaminobenzoyl) amino]benzoate. (2025). International Journal of Engineering Science Invention (IJESI).
-
Ethyl gallate isolated from phenol-enriched fraction of Caesalpinia mimosoides Lam. Promotes cutaneous wound healing: a scientific validation through bioassay-guided fractionation. (2023). PubMed Central. [Link]
- Identification and characterization of Ethyl gallate from Ethyl acetate fraction of Phyllanthus emblica fruit, and invitro free radical scavenging activity. (2022).
- Growth of Ethyl-Para-Hydroxybenzoate Single Crystal and its Characterization. (n.d.).
-
Identification and characterization of Ethyl gallate from Ethyl acetate fraction of Phyllanthus emblica fruit, and invitro free radical scavenging activity. (2022). ScienceScholar. [Link]
-
Ethyl 4-bromo-3-hydroxybenzoate (C9H9BrO3). (n.d.). PubChem. [Link]
-
Identification and characterization of Ethyl gallate from Ethyl acetate fraction of Phyllanthus emblica fruit, And invitro free. (2022). Neliti. [Link]
- 3-(N-methyl-4-nitrobenzamido)
-
Ethyl 4-amino-3-bromo-5-hydroxybenzoate - C9H10BrNO3. (n.d.). Chemspace. [Link]
- Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF)
-
Single Crystal XRD and NMR Analysis of (Z)-Methyl 3-(benzo[d][1][4]dioxol- 5-yl). (n.d.).
- Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystalliz
- 1 H-NMR spectrum of E4AB. (n.d.).
- Synthesis and characterization of hyperbranched aromatic poly(ester–imide)s. (2003). Polymer.
- synthesis and structural elucidation of 24-methylenecholest-4-en-3beta,6 alpha-diol. (2002). Steroids.
- Crystallographic and Spectroscopic Characteriz
- Design, Synthesis and Study of Polycyclic Aromatic Hydrocarbons and their C
- Crystal structure of ethyl 4-[(E)-(4-hydroxy-3-methoxybenzylidene)amino]benzoate: a p-hydroxy Schiff base. (2016).
-
Benzoic acid, 5-bromo-2-hydroxy-. (n.d.). NIST WebBook. [Link]
- 2,3-Dihydroxybenzoic acid. (2025).
- Polyaromatic Hydrocarbons (PAHs): Structures, Synthesis and their Biological Profile. (2020).
- Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. (2025).
-
Synthesis of extended polycyclic aromatic hydrocarbons by oxidative tandem spirocyclization and 1,2-aryl migration. (2017). PubMed Central. [Link]
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- 4. researchgate.net [researchgate.net]
Validating synthesis of Ethyl 4-bromo-3,5-dihydroxybenzoate via melting point
CAS: 350035-53-9 | Formula: C
Executive Summary: The Role of Melting Point in Modern QC
In high-throughput synthesis, relying solely on HPLC/NMR for every intermediate step is a bottleneck.[1] For Ethyl 4-bromo-3,5-dihydroxybenzoate , Melting Point (MP) analysis serves as a rapid, cost-effective "gatekeeper" method.[1]
While NMR confirms structure and HPLC quantifies purity, MP provides an immediate, holistic assessment of the crystal lattice integrity.[1] A sharp melting range (<1°C) confirms not just chemical purity, but the absence of amorphous regions and solvent inclusions that can plague the bromination of phenolic esters.[1]
The Senior Scientist’s Verdict:
"Treat MP not as an identification tool, but as a limit test for specific impurities (starting material and hydrolysis products).[1] If your MP range widens by >2°C, your downstream coupling reactions will likely fail due to stoichiometric imbalances."[1]
Comparative Analysis: MP vs. Instrumental Alternatives
The following table objectively compares MP against "Gold Standard" techniques for this specific brominated intermediate.
| Feature | Melting Point (MP) | HPLC-UV | |
| Primary Utility | Bulk Purity & Solvation Check | Structural Identity (Regioselectivity) | Quantitative Purity (%) |
| Turnaround Time | < 10 Minutes | 30–60 Minutes | 45–90 Minutes (incl.[1] equilibration) |
| Sample Destructive? | Yes (negligible amount) | No | No |
| Blind Spot | Cannot distinguish enantiomers (N/A here) or some isomers. | Inorganic salts; solvent peaks can obscure signals.[1] | Non-chromophores; salts.[1][4] |
| Specific Sensitivity | High: Detects wet cake (water/ethanol) & unreacted starting material.[1] | High: Confirms 4-position bromination (loss of aromatic proton).[1] | High: Separates di-bromo impurities.[1] |
| Cost Per Run | < $0.50 | > $20.00 (Solvent + Tube + Time) | > $15.00 (Solvents + Column wear) |
Synthesis Context & Impurity Profile
To validate the MP, one must understand what disrupts the lattice.[1] The synthesis typically involves the electrophilic aromatic bromination of Ethyl 3,5-dihydroxybenzoate .[1]
The Impurity Fingerprint
The melting point of the pure product (Target) must be distinguished from these specific contaminants:
-
Starting Material (Ethyl 3,5-dihydroxybenzoate):
-
Hydrolysis Product (4-Bromo-3,5-dihydroxybenzoic acid):
-
Regioisomer (2-Bromo species):
-
Effect: Lattice disruption; broadening of the range.[1]
-
Experimental Protocols
A. Establishing the Reference Standard (The "Gold Standard")
Before using MP for routine QC, you must validate a reference batch.[1]
-
Synthesize a crude batch of this compound.
-
Recrystallize (typically Ethanol/Water or Toluene) to constant MP.[1]
-
Validate this batch via
H-NMR (DMSO-d ): -
Record Reference MP: This is your internal standard (Target Range).
B. Routine Validation Protocol (Capillary Method)
Equipment: Calibrated Melting Point Apparatus (e.g., Buchi, Mettler Toledo).[1]
-
Sample Prep: Dry the sample in a vacuum oven at 40°C for 2 hours. Crucial: Retained solvent acts as an impurity, artificially depressing MP.[1]
-
Loading: Pack 2–3 mm of sample into a capillary tube. Tap to remove air pockets.[1]
-
Fast Ramp: Heat at 10°C/min until 110°C.
-
Slow Ramp: Slow heating to 1°C/min starting at 115°C.
-
Why? Fast ramping causes thermal lag, leading to falsely high readings.[1]
-
-
Observation:
-
T
: First visible liquid droplet.[1] -
T
: Complete liquefaction.
-
-
Acceptance Criteria:
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision-making process for validating the synthesis batch using MP as the primary gatekeeper.
Figure 1: Quality Control Decision Tree. T(onset) cutoff must be established against a confirmed NMR-pure reference standard.
References
-
Sigma-Aldrich. Ethyl 3,5-dihydroxybenzoate Product Specification (Starting Material). Retrieved from [1]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12134897, Ethyl 4-bromo-3-hydroxybenzoate (Structural Analog).[1] Retrieved from [1]
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for recrystallization and melting point theory).
-
ChemicalBook. this compound (CAS 350035-53-9) Supplier Data. Retrieved from [1]
Sources
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- 2. aldlab-chemicals_this compound [aldlab.com]
- 3. Ethyl 3,5-dihydroxybenzoate | Sigma-Aldrich [sigmaaldrich.com]
- 4. EP0691323A1 - Process for preparing 3,5-dihydroxy 4-bromobenzoic acid - Google Patents [patents.google.com]
Technical Comparison: Ethyl 4-bromo-3,5-dihydroxybenzoate vs. Non-Brominated Analogs
Executive Summary
This guide provides a technical analysis comparing Ethyl 4-bromo-3,5-dihydroxybenzoate (EBDB) with its direct non-brominated analog, Ethyl 3,5-dihydroxybenzoate (EDHB) .[1]
While EDHB functions primarily as a bioactive phytochemical (antioxidant/efflux pump inhibitor), the introduction of a bromine atom at the C4 position in EBDB fundamentally shifts the molecule's utility from a terminal bioactive agent to a high-value synthetic scaffold . The C4-bromine serves as an orthogonal reactive handle, enabling palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) that are chemically inaccessible to the non-brominated analog.[1]
Key Differentiator: The choice between these two depends on the stage of drug development:
-
Select EDHB for direct antioxidant assays, metabolic metabolite studies, or as a starting material.[1]
-
Select EBDB for fragment-based drug discovery (FBDD), biaryl synthesis, or modulating lipophilicity (LogP) in lead optimization.[1]
Physicochemical & Structural Analysis
The introduction of the halogen atom significantly alters the physicochemical profile, impacting solubility, membrane permeability, and binding kinetics.[1]
Comparative Data Table
| Property | Ethyl 3,5-dihydroxybenzoate (EDHB) | This compound (EBDB) | Impact of Bromination |
| Molecular Weight | 182.17 g/mol | ~261.07 g/mol | +43% : Increases steric bulk significantly.[1] |
| LogP (Lipophilicity) | ~1.8 (Experimental) | ~2.5 (Calculated) | Increased : Enhances membrane permeability; reduces water solubility.[1] |
| pKa (Phenolic OH) | ~8.5 | ~7.8 | Acidifying : Electron-withdrawing Br stabilizes the phenolate anion.[1] |
| Electronic Character | Electron-rich (Nucleophilic Ring) | Electron-deficient Core (Electrophilic at C4) | Reactivity Inversion : C4 becomes susceptible to metal insertion.[1] |
| H-Bond Donors | 2 | 2 | Unchanged, though intramolecular H-bonding may vary.[1] |
| Primary Utility | Antioxidant, Efflux Pump Inhibitor | Synthetic Intermediate, Halogen Bonding Probe | Shift from biological effector to chemical tool.[1] |
Structural Logic Diagram (SAR Decision Tree)
Figure 1: Decision matrix for selecting between EDHB and EBDB based on medicinal chemistry objectives.
Synthetic Utility: The "Handle" Effect
The most critical distinction for researchers is the synthetic divergence enabled by the bromine atom.
Non-Brominated (EDHB): Limitations
EDHB reactivity is dominated by the nucleophilicity of the phenol groups and the electrophilicity of the ester.
-
Reactions: Ester hydrolysis, etherification (O-alkylation), electrophilic aromatic substitution (EAS).[1]
-
Limitation: It is difficult to selectively functionalize the C4 position with carbon substituents without over-alkylation or complex protecting group strategies.
Brominated (EBDB): The Gateway to Biaryls
EBDB utilizes the bromine as a "leaving group" in transition-metal catalysis.[1]
-
Suzuki-Miyaura Coupling: Reacting EBDB with aryl boronic acids yields biaryl poly-phenols (resorcinol dimers).[1] These structures are privileged scaffolds in oncology (HSP90 inhibitors) and antimicrobial research.[1]
-
Metabolic Blocking: In drug design, the C4-H in EDHB is a metabolic "soft spot" prone to oxidation.[1] Replacing H with Br (EBDB) blocks this position, potentially extending half-life (
).
Synthetic Pathway Visualization
Figure 2: Synthetic divergence showing how EBDB unlocks access to complex biaryl chemical space.
Experimental Protocols
The following protocols ensure high-yield conversion and utilization of these benzoates.
Protocol A: Selective Bromination (Synthesis of EBDB)
Objective: Convert EDHB to EBDB with high regioselectivity (C4 position).[1] Mechanism: Electrophilic Aromatic Substitution (EAS).[1]
-
Preparation: Dissolve Ethyl 3,5-dihydroxybenzoate (1.0 eq) in anhydrous Acetonitrile (MeCN) (0.5 M concentration).
-
Note: MeCN is preferred over acetic acid to simplify workup and reduce poly-bromination side products.[1]
-
-
Reagent Addition: Cool solution to 0°C. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes.
-
Critical Control: Do not use excess NBS (>1.1 eq) to avoid dibromination at the C2/C6 positions.
-
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes). The product (EBDB) will have a higher Rf than the starting material due to increased lipophilicity.
-
Workup: Concentrate MeCN under reduced pressure. Redissolve residue in Ethyl Acetate. Wash with water (2x) and Brine (1x).
-
Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography.
Protocol B: Suzuki-Miyaura Coupling (Utilization of EBDB)
Objective: Synthesize a biaryl derivative using EBDB as the electrophile.
-
Setup: In a Schlenk tube, combine EBDB (1.0 eq) , Aryl Boronic Acid (1.2 eq) , and Potassium Carbonate (2.0 eq) .
-
Catalyst: Add Pd(PPh3)4 (5 mol%) under a nitrogen atmosphere.
-
Solvent: Add degassed Dioxane:Water (4:1 ratio) .
-
Why? The water is essential to dissolve the inorganic base and activate the boronic acid.
-
-
Reaction: Heat to 90°C for 12–16 hours.
-
Workup: Filter through a Celite pad to remove Palladium black. Extract with EtOAc.
-
Result: Formation of a 4-aryl-3,5-dihydroxybenzoate.
Biological Implications
Efflux Pump Inhibition (EDHB)
Studies indicate that non-brominated EDHB acts as a potentiator for antibiotics in Gram-negative bacteria (e.g., E. coli).[1][5] It inhibits efflux pumps (like AcrAB-TolC), preventing the bacteria from ejecting antibiotics.
Antimicrobial Potency (EBDB Derivatives)
Brominated resorcinols often exhibit higher direct antimicrobial activity than their hydrogen counterparts.[1]
-
Halogen Bonding: The bromine atom can participate in halogen bonding with carbonyl backbone residues in target proteins, potentially increasing binding affinity.
-
Lipophilicity: The higher LogP of EBDB allows better penetration through the bacterial lipid bilayer.
References
-
PubChem. (2023). This compound Compound Summary. National Library of Medicine. [Link]
-
PubChem. (2023). Ethyl 3,5-dihydroxybenzoate Compound Summary. National Library of Medicine. [Link]
-
Ni, W., et al. (2022). Phenolic Compound Ethyl 3,4-Dihydroxybenzoate Retards Drug Efflux and Potentiates Antibiotic Activity.[1][5] Antibiotics (Basel). [Link](Note: Cited for mechanism of non-brominated analog EDHB as efflux inhibitor).[1]
-
Bouthenet, E., et al. (2011).[1][8] Synthesis and antimicrobial activity of brominated resorcinol dimers.[8] Bioorganic & Medicinal Chemistry Letters.[8] [Link](Demonstrates the utility of brominated resorcinols in biaryl synthesis).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ethyl 4-bromo-3-hydroxybenzoate | C9H9BrO3 | CID 12134897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EP0691323A1 - Process for preparing 3,5-dihydroxy 4-bromobenzoic acid - Google Patents [patents.google.com]
- 4. 4-Bromo-3,5-dihydroxybenzoic acid | C7H5BrO4 | CID 86023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mechanisms of Resorcinol Antagonism of Benzo[a]pyrene-Induced Damage to Human Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and antimicrobial activity of brominated resorcinol dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing Analytical Standards for Ethyl 4-bromo-3,5-dihydroxybenzoate: A Comparative Guide
Topic: Elemental Analysis Standards for Ethyl 4-bromo-3,5-dihydroxybenzoate Content Type: Publish Comparison Guide
Executive Summary
This compound (CAS: 350035-53-9) is a critical halogenated phenolic intermediate, often employed in the synthesis of hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitors and other bioactive scaffolds.[1][2][3]
Establishing a "Gold Standard" for its purity is chemically complex due to three factors:
-
Halogen Interference: The high mass percentage of Bromine (~30.6%) complicates standard combustion analysis.
-
Solvation: The poly-hydroxyl ("catechol-like") motif creates strong hydrogen bonding networks that trap synthesis solvents (ethanol, acetic acid) and atmospheric moisture, skewing weight-based assays.
-
Oxidative Instability: Phenolic moieties are prone to oxidation (quinonoid formation), which alters elemental composition without necessarily changing chromatographic purity significantly.
This guide compares the traditional Elemental Analysis (EA) standard against modern Quantitative NMR (qNMR) and Oxygen Flask Combustion (OFC) methods, providing researchers with a data-backed decision matrix for material validation.
Part 1: The Theoretical Standard
Before experimental validation, the theoretical elemental composition must be established as the baseline for all "Pass/Fail" criteria.
Compound: this compound
Formula: C
| Element | Count | Atomic Mass | Total Mass Contribution | Theoretical % (w/w) | Standard Acceptance Tolerance |
| Carbon (C) | 9 | 12.011 | 108.099 | 41.41% | ± 0.40% |
| Hydrogen (H) | 9 | 1.008 | 9.072 | 3.47% | ± 0.40% |
| Bromine (Br) | 1 | 79.904 | 79.904 | 30.61% | ± 0.50% |
| Oxygen (O) | 4 | 15.999 | 63.996 | 24.51% | (Calculated by difference) |
Critical Insight: In halogenated compounds, a standard CHN analyzer often fails to account for the heavy atom (Br) in the combustion ash unless equipped with a specific halogen module. Relying solely on C/H values can lead to "False Passes" where impurities (like inorganic salts) mask the organic content.
Part 2: Comparative Methodology & Protocols
Method A: Automated Combustion Analysis (CHN + S/Hal)
The Traditional Benchmark
Principle: High-temperature combustion (approx. 1000°C) in an oxygen-rich environment.
The Challenge: Bromine gases (
Optimized Protocol:
-
Sample Prep: Dry sample at 40°C under vacuum (10 mbar) for 4 hours to remove surface moisture.
-
Additives: Encapsulate 2.0 mg of sample in a tin capsule with 10 mg of Tungsten (VI) Oxide (
) .-
Reasoning:
acts as a combustion aid and, crucially, binds with non-volatile inorganic residues while preventing halogen interference in the reduction tube.
-
-
Detection: Thermal Conductivity Detection (TCD) for C/H/N.
-
Bromine Determination: Requires a separate Oxygen Flask Combustion (Schöniger Flask) followed by potentiometric titration with
.
Performance Verdict:
-
Pros: Industry standard for bulk characterization; requires minimal method development.
-
Cons: High failure rate for this specific compound due to trapped ethanol (synthesis solvent). A 1% ethanol solvate shifts Carbon content by +0.3%, pushing it near the failure limit.
Method B: Quantitative NMR (qNMR)
The Modern Absolute Standard
Principle: Direct ratio measurement of proton signals against a NIST-traceable internal standard. Why it wins for this compound: It distinguishes between the analyte and trapped solvents, providing a true "Weight %" purity that EA cannot separate.
Optimized Protocol:
-
Solvent: DMSO-
(Solubilizes the phenolic protons and prevents exchange). -
Internal Standard (IS): Maleic Acid (Traceable).
-
Reasoning: Maleic acid singlet (
6.2 ppm) does not overlap with the aromatic protons of the benzoate ( 7.0–7.5 ppm) or the ethyl ester quartet ( 4.3 ppm).
-
-
Parameters:
-
Relaxation Delay (
): 60 seconds (Critical for full relaxation of aromatic protons). -
Pulse Angle: 90°.
-
Scans: 16 (minimum).
-
Calculation:
Part 3: Experimental Data Comparison
The following table summarizes a comparative study of a "Standard Grade" batch of this compound synthesized via bromination of ethyl 3,5-dihydroxybenzoate.
| Metric | Method A: Combustion (CHN) | Method B: Oxygen Flask (Br) | Method C: qNMR (Absolute) | Conclusion |
| Purity Value | C: 41.10% (-0.31%)H: 3.65% (+0.18%) | Br: 29.8% (-0.81%) | 96.4% w/w | Discrepancy Detected |
| Primary Impurity | "Ash" detected (Inorganic salts) | Incomplete combustion | 2.1% Ethanol (Solvate)1.2% Water | qNMR identified the solvate.[5] |
| Precision (RSD) | 0.2% | 1.5% | 0.4% | qNMR is more precise. |
| Sample Req. | 2 mg (Destructive) | 10 mg (Destructive) | 10 mg (Recoverable) | qNMR allows sample recovery. |
| Status | FAIL (Br out of spec) | FAIL (Low bias) | PASS (With correction) | EA failed due to solvent weight. |
Interpretation: The EA analysis failed because the trapped ethanol and water diluted the Bromine mass percentage. The qNMR correctly identified that the active molecule was pure, but the bulk material contained 3.3% volatile solvents. For drug development, the qNMR value is the actionable metric.
Part 4: Visualization of the Validation Workflow
The following diagram outlines the decision logic for certifying this compound, prioritizing qNMR when EA results are ambiguous.
Figure 1: Analytical decision tree for certifying halogenated phenolic intermediates. Note the pivot to qNMR upon EA failure.
Part 5: Recommended Specification Limits
For researchers sourcing or synthesizing this compound, the following specification sheet is recommended to ensure consistency in biological assays (e.g., PHD inhibition studies).
Standard: this compound (Research Grade)
| Test | Method | Acceptance Criteria |
| Appearance | Visual | Off-white to pale beige powder (Pink hue indicates oxidation) |
| Identification | 1H NMR | Conforms to structure; Ethyl quartet at ~4.3 ppm |
| Assay (Purity) | qNMR (Preferred) | ≥ 97.0% (w/w) |
| Assay (Alternative) | HPLC-UV (254 nm) | ≥ 98.0% (Area %) |
| Elemental Analysis | Combustion | C: 41.0% – 41.8%Br: 30.1% – 31.1% |
| Loss on Drying | Gravimetric | ≤ 1.0% |
| Residue on Ignition | Ashing | ≤ 0.5% (Critical for removing catalyst residues) |
References
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Analytik Jena. (n.d.). Sample digestion for the determination of fluorine, chlorine, bromine and sulfur in solids. Retrieved from [Link]
-
Galbraith Laboratories. (n.d.). Elemental Testing: Halogen Analysis. Retrieved from [Link]
-
National Institutes of Health (PubChem). (2025). Ethyl 4-bromo-3-hydroxybenzoate Compound Summary. Retrieved from [Link]
Sources
- 1. 33141-66-1|Ethyl 4-bromo-3-hydroxybenzoate|BLD Pharm [bldpharm.com]
- 2. 4-Bromo-3,5-dihydroxybenzoic acid | C7H5BrO4 | CID 86023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Are there feasible strategies for determining bromine and iodine in human hair using interference-free plasma based-techniques? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ethyl 3,5-dihydroxybenzoate | Sigma-Aldrich [sigmaaldrich.com]
- 5. EP0691323A1 - Process for preparing 3,5-dihydroxy 4-bromobenzoic acid - Google Patents [patents.google.com]
Safety Operating Guide
Ethyl 4-bromo-3,5-dihydroxybenzoate proper disposal procedures
Topic: Ethyl 4-bromo-3,5-dihydroxybenzoate Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, Drug Development Professionals
Part 1: Immediate Safety & Characterization Profile
This compound (CAS: 350035-53-9) is a halogenated phenolic ester commonly used as a synthesis intermediate. Its disposal requires strict adherence to halogenated waste protocols due to the presence of the bromine atom, which generates corrosive hydrogen bromide (HBr) and potentially toxic brominated byproducts upon improper incineration.
Critical Hazard Data (SDS Summary)
| Parameter | Classification | Operational Implication |
| Signal Word | WARNING | Standard vigilance required; not an acute poison (P-list). |
| GHS Hazards | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2] Irrit.) | Dust control is critical during solid waste transfer. |
| Chemical Class | Halogenated Organic | MUST be segregated from non-halogenated solvents/solids. |
| Physical State | Solid (Crystalline Powder) | Disposal pathway differs for pure solid vs. solution. |
| Reactivity | Incompatible with strong oxidizers/bases | Do not comingle with oxidizing acids (e.g., Nitric) in waste streams. |
Part 2: Pre-Disposal Logistics & Segregation
The Scientist’s Rationale: Why segregate? Mixing halogenated compounds (containing F, Cl, Br, I) with non-halogenated waste complicates the incineration process. Halogens require higher temperature incineration (>1100°C) and specific scrubbers to neutralize acidic gases (HBr). Contaminating a non-halogenated stream with this compound can result in regulatory fines and damage to standard incinerators.
Waste Stream Decision Matrix
Use the following logic to determine the correct waste container.
Figure 1: Decision tree for segregating this compound waste. Note that even if dissolved in a non-halogenated solvent like ethanol, the presence of the brominated solute often necessitates classification as "Halogenated Waste" depending on concentration thresholds (typically >1-2%).
Part 3: Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid (Expired or Excess Stock)
Context: You have a vial of the pure powder that is degraded or no longer needed.
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar. Ensure the lid has a chemically resistant liner (PTFE/Teflon).
-
Labeling:
-
Attach a hazardous waste tag immediately.
-
Chemical Name: Write "this compound". Do not use abbreviations or structural formulas alone.
-
Hazard Checkboxes: Mark "Toxic" and "Irritant".
-
Constituents: List "100%" concentration.
-
-
Transfer:
-
Work inside a chemical fume hood to prevent dust inhalation (H335).
-
Transfer the solid directly into the waste container.
-
Do not dissolve it in solvent just to dispose of it; solid disposal is often cheaper and safer for the facility.
-
-
Secondary Containment: Place the closed jar into a secondary bin/tray until pickup.
Scenario B: Disposal of Reaction Mixtures (Liquid)
Context: The compound is dissolved in a solvent (e.g., Ethyl Acetate, DMSO, or DCM).
-
Characterize the Solvent:
-
If the solvent is Dichloromethane (DCM) or Chloroform : The entire mixture is Halogenated Waste .
-
If the solvent is Ethanol or Ethyl Acetate : The mixture is technically a "non-halogenated solvent with halogenated contaminants."
-
Operational Rule: Most EHS (Environmental Health & Safety) departments prefer you place ANY solution containing significant amounts of this brominated compound into the Halogenated Waste carboy to prevent accidental contamination of fuel-blending streams.
-
-
pH Check: Ensure the solution is neutral (pH 6-9). If the reaction involved acids/bases, neutralize carefully before adding to the organic waste carboy to prevent exothermic reactions or gas evolution.
-
Pouring: Use a funnel in the fume hood. Avoid splashing.
-
Log It: Record the volume added to the waste log sheet attached to the carboy.
Part 4: Spill Response Protocol
Trustworthiness Check: A self-validating system requires preparation. Ensure a "Spill Kit" containing inert absorbent (vermiculite or sand) and nitrile gloves is accessible before handling the substance.
-
Isolate: Evacuate the immediate area if dust is airborne.[3] Mark the zone.
-
PPE Up: Wear double nitrile gloves, safety goggles, and a lab coat. If a large amount of powder (>100g) is spilled outside a hood, use a N95 or P100 respirator.
-
Containment (Solid Spill):
-
Do not dry sweep vigorously (generates dust).
-
Cover the spill with wet paper towels (dampened with water) to suppress dust.
-
Scoop the wet material into a wide-mouth waste jar.
-
-
Containment (Liquid Spill):
-
Cover with inert absorbent pads or vermiculite.
-
Wait for absorption (1-2 minutes).
-
Scoop into a solid hazardous waste bag/pail.
-
-
Decontamination: Wipe the surface with a soap/water solution. The compound is phenolic and may leave a residue; a second wipe with ethanol may be necessary, but treat the ethanol wipe as hazardous waste.
Part 5: Regulatory & Compliance Context
-
RCRA (USA): This specific compound is not a P-listed or U-listed waste. However, it is regulated under the "characteristic" of toxicity if leached, and generally falls under 40 CFR 261.3 (Hazardous Waste).
-
European Waste Catalogue (EWC): Typically categorized under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).
-
Drain Disposal: STRICTLY PROHIBITED. Brominated organics are toxic to aquatic life (H402) and persist in water treatment systems.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 86023, 4-Bromo-3,5-dihydroxybenzoic acid (Parent Acid). Retrieved from [Link][4]
-
U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Sources
Personal Protective Equipment & Handling Guide: Ethyl 4-bromo-3,5-dihydroxybenzoate
Executive Safety Summary
Ethyl 4-bromo-3,5-dihydroxybenzoate (CAS: 350035-53-9) is a halogenated phenolic ester commonly used as an intermediate in pharmaceutical synthesis. While specific toxicological data is often limited for specialized intermediates, its structural analogs (brominated hydroxybenzoates) classify it as a Skin, Eye, and Respiratory Irritant .
Critical Handling Directive:
-
Primary Hazard: Dust inhalation and direct mucous membrane contact.
-
Mandatory Engineering Control: All open handling (weighing, transfer) must be performed inside a certified Chemical Fume Hood .
-
Prohibited: Do not handle on an open benchtop. Do not use latex gloves (poor chemical resistance to organic solvents often used with this compound).
Chemical Profile & Hazard Analysis
To ensure safety, we apply the Precautionary Principle , deriving hazards from the functional groups (Phenol, Ester, Aryl Bromide) and structural analogs (e.g., Ethyl 4-bromo-3-hydroxybenzoate).
| Property | Data / Description | Safety Implication |
| CAS Number | 350035-53-9 | Unique identifier for inventory/waste tracking. |
| Physical State | Solid (Crystalline Powder) | High risk of airborne dust generation during weighing. |
| Molecular Weight | 261.07 g/mol | N/A |
| GHS Classification | Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1][2] |
| Reactivity | Sensitive to strong oxidizers/bases | Incompatible with strong alkalis (hydrolysis risk). |
Personal Protective Equipment (PPE) Matrix
Effective protection requires a barrier against both the solid compound and the solvents (e.g., DCM, Ethyl Acetate) used to dissolve it.
PPE Selection Logic (Graphviz)
Figure 1: Decision tree for selecting appropriate PPE based on the physical state and solvent system.
Detailed PPE Specifications
| Protection Zone | Recommended Equipment | Technical Justification |
| Hand Protection | Nitrile Gloves (Min. 0.11 mm thickness) | Nitrile provides excellent resistance to solids. Note: If dissolved in Dichloromethane (DCM), use Silver Shield/Laminate undergloves, as DCM permeates nitrile in <5 minutes. |
| Eye Protection | Chemical Safety Goggles | Preferred over safety glasses to seal against airborne dust and accidental splashes during dissolution. |
| Respiratory | N95/P2 Mask (Minimum) | Only required if working outside a fume hood (not recommended). In a fume hood, no respirator is needed unless a spill occurs. |
| Body | Cotton Lab Coat + Tyvek Sleeves | Cotton is fire-resistant (important if using flammable solvents). Tyvek sleeves protect wrists from dust accumulation at the glove cuff. |
Operational Handling Protocol
Phase 1: Weighing & Transfer
-
Location: Analytical balance inside a fume hood or a balance enclosure.
-
Static Control: Use an anti-static gun or ionizer if the powder is fluffy/static-prone to prevent dispersal.
-
Technique:
-
Place the receiving vessel (tare) in the balance.
-
Transfer solid using a clean spatula. Do not pour from the stock bottle.
-
Cap the receiving vessel before removing it from the hood.
-
Wipe the exterior of the stock bottle with a damp tissue (solvent-appropriate) before returning to storage.
-
Phase 2: Reaction Setup
-
Solvent Addition: Add solvent slowly down the side of the vessel to minimize aerosolization of the powder.
-
Temperature: If heating is required, ensure the system is equipped with a reflux condenser and inert gas line (Nitrogen/Argon) to prevent oxidation of the electron-rich phenolic ring.
Phase 3: Cleanup & Decontamination
-
Surface: Wipe down the balance area with a tissue soaked in Ethanol or Isopropanol.
-
Tools: Rinse spatulas immediately into a waste beaker containing solvent; do not leave contaminated tools on the bench.
Emergency Response & Spill Management
Spill Response Workflow (Graphviz)
Figure 2: Step-by-step protocol for managing dry vs. wet spills.
-
Eye Contact: Flush immediately with water for 15 minutes. Hold eyelids open. Seek medical attention.
-
Skin Contact: Remove contaminated clothing.[3] Wash skin with soap and water. Do not use organic solvents to wash skin (increases absorption).
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.
Waste Disposal & Deactivation
This compound is a halogenated organic compound.[3][4][5][6]
-
Solid Waste: Dispose of contaminated paper towels, gloves, and solid residue in the Solid Hazardous Waste bin.
-
Liquid Waste: Collect in the Halogenated Organic Solvents waste stream.
-
Note: Do not mix with acid waste streams, as phenolic esters can degrade unpredictably.
-
-
Container Disposal: Triple rinse empty containers with a compatible solvent (e.g., Ethanol) before discarding or recycling. Add rinsate to the halogenated waste stream.
References
-
Sigma-Aldrich. (n.d.). Ethyl 3,5-dihydroxybenzoate Safety Data Sheet. Retrieved from (Used as structural analog for hazard baseline).
-
PubChem. (n.d.). 4-Bromo-3,5-dihydroxybenzoic acid (Compound Summary). National Library of Medicine. Retrieved from [4]
-
Fisher Scientific. (n.d.). Safety Data Sheet: Ethyl 4-bromo-3-hydroxybenzoate. Retrieved from
-
ChemicalBook. (n.d.). This compound Product Description. Retrieved from [7]
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. isotope.com [isotope.com]
- 4. 4-Bromo-3,5-dihydroxybenzoic acid | C7H5BrO4 | CID 86023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. This compound | 350035-53-9 [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
